molecular formula C22H23NO4 B1277282 Boc-3-(9-anthryl)-L-alanine CAS No. 332065-09-5

Boc-3-(9-anthryl)-L-alanine

货号: B1277282
CAS 编号: 332065-09-5
分子量: 365.4 g/mol
InChI 键: GYXDEFFXDFOZMJ-IBGZPJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-3-(9-anthryl)-L-alanine is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXDEFFXDFOZMJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427276
Record name Boc-3-(9-anthryl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332065-09-5
Record name Boc-3-(9-anthryl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Boc-3-(9-anthryl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-tert-butoxycarbonyl-3-(9-anthryl)-L-alanine (Boc-3-(9-anthryl)-L-alanine), a fluorescent unnatural amino acid with significant potential in peptide synthesis, drug development, and materials science.[1][2] Its unique anthryl moiety serves as a fluorescent probe, enabling the study of peptide structure and dynamics.[2]

Compound Profile

This compound is a derivative of the natural amino acid L-alanine, featuring a bulky, fluorescent anthracenyl group attached to the β-carbon and a tert-butoxycarbonyl (Boc) protecting group on the α-amino group.[1][2]

PropertyValueReference
Chemical Name N-tert-butoxycarbonyl-3-(9-anthryl)-L-alanineN/A
Synonyms This compound, Boc-L-Ala(9-anthryl)-OH[1]
CAS Number 332065-09-5[1]
Molecular Formula C₂₂H₂₃NO₄[1]
Molecular Weight 365.42 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 196 - 202 °C[1]
Optical Rotation [α]²⁵D = -9 ± 2° (c=1 in EtOH)[1]
Purity ≥99%[1]
Storage 0 - 8 °C[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, 3-(9-anthryl)-L-alanine. The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-(9-anthryl)-L-alanine 3-(9-anthryl)-L-alanine Reaction Boc Protection 3-(9-anthryl)-L-alanine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., NaHCO₃, Et₃N) Base->Reaction Catalyst Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Medium Temp Room Temperature Temp->Reaction Condition Product This compound Byproducts Byproducts (t-BuOH, CO₂) Reaction->Product Reaction->Byproducts

A generalized reaction scheme for the Boc-protection of 3-(9-anthryl)-L-alanine.
Experimental Protocol: Synthesis

This protocol is a generalized procedure based on standard methods for the Boc-protection of amino acids.

Materials:

  • 3-(9-anthryl)-L-alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Dissolution: Dissolve 3-(9-anthryl)-L-alanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water containing sodium bicarbonate (2 equivalents).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following are the standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the α-proton and β-protons of the alanine backbone, and the aromatic protons of the anthracene ring (typically in the range of 7.4-8.5 ppm).

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carboxylic acid, the carbons of the Boc group, the α- and β-carbons of the alanine core, and the distinct signals for the carbons of the anthracene moiety.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique to confirm the molecular weight of the compound. The expected [M-H]⁻ or [M+Na]⁺ ions would be observed, corresponding to the calculated molecular weight of 365.42 g/mol .

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to assess the purity of the synthesized compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA). The purity is determined by the peak area of the main product relative to any impurities.

Experimental Workflow: Characterization

Characterization_Workflow Characterization Workflow for this compound Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MW_Verification Molecular Weight Verification MS->MW_Verification Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Product Pure, Characterized Product Structure_Confirmation->Final_Product MW_Verification->Final_Product Purity_Assessment->Final_Product

A logical workflow for the analytical characterization of the synthesized compound.

Applications in Research and Development

This compound is a valuable building block for the synthesis of fluorescently labeled peptides.[2] Its applications include:

  • Fluorescent Probes: The anthracene moiety allows for its use in creating fluorescent probes for biological imaging and studying cellular processes.[2]

  • Peptide Synthesis: It serves as a key component in solid-phase peptide synthesis (SPPS) for the creation of peptides with intrinsic fluorescence.[2]

  • Drug Development: The unique structural and photophysical properties of this amino acid make it a candidate for the design of novel therapeutic agents and drug delivery systems.[1]

  • Materials Science: It has potential applications in the development of advanced materials with specific optical and electronic properties.[1]

Conclusion

The synthesis of this compound via Boc-protection of its parent amino acid is a straightforward process that yields a versatile tool for chemical biology, medicinal chemistry, and materials science. Thorough characterization using standard analytical techniques is crucial to ensure the quality and purity of the compound for its intended applications. The fluorescent nature of this unnatural amino acid provides a powerful handle for investigating biological systems and developing novel functional molecules.

References

An In-depth Technical Guide to the Photophysical Properties of Anthrylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of anthrylalanine derivatives, tailored for researchers, scientists, and professionals in drug development. This document delves into their synthesis, detailed experimental protocols for characterization, and a quantitative summary of their photophysical data. Furthermore, it visualizes key experimental workflows and signaling pathways where these fluorescent amino acids serve as instrumental probes.

Introduction

Anthrylalanine derivatives are a class of non-canonical, fluorescent amino acids that incorporate the anthryl moiety. This structural feature bestows them with unique photophysical properties, making them powerful tools in biochemical and biophysical research. Their intrinsic fluorescence allows for the sensitive detection and monitoring of molecular interactions, conformational changes in proteins, and dynamic processes within cellular environments. This guide aims to be a centralized resource for understanding and utilizing these versatile molecules.

Synthesis of Anthrylalanine Derivatives

The synthesis of anthrylalanine derivatives typically involves the introduction of an anthracene group to an alanine backbone. Protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) are commonly employed to protect the amino group during synthesis, facilitating their incorporation into peptides via solid-phase peptide synthesis (SPPS).

A general synthetic approach for 3-(9-anthryl)-L-alanine involves the use of anthracene derivatives and standard amino acid synthesis protocols.[1] For peptide synthesis, the Fmoc protecting group is a standard choice due to its stability and mild deprotection conditions, typically using a base like piperidine in dimethylformamide (DMF).[1] The synthesis of N-acetyl-3-(9-anthryl)-L-alaninamide can be achieved by first acetylating the amino group of 3-(9-anthryl)-L-alanine, followed by amidation of the carboxylic acid.

Photophysical Properties

The photophysical properties of anthrylalanine derivatives are dominated by the anthracene chromophore. These properties are highly sensitive to the local environment, making them excellent probes for polarity, pH, and molecular binding events.

Absorption and Emission Spectra

3-(9-Anthryl)-L-alanine typically exhibits an excitation maximum around 330 nm and an emission maximum around 415 nm in aqueous solutions.[1] The exact positions of these maxima can shift depending on the solvent polarity, pH, and the specific substitutions on the anthracene ring.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for select anthrylalanine derivatives.

DerivativeSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
3-(9-Anthryl)-L-alanineWater (pH 7)330415-13.7[1]
3-(9-Anthryl)-L-alanineMethanol----
3-(9-Anthryl)-L-alanineDMSO----
N-acetyl-3-(9-anthryl)-L-alaninamideWater (pH 7)----

Data will be populated as more specific quantitative findings are available from targeted literature searches.

Environmental Effects

Solvent Polarity: The fluorescence emission of anthrylalanine derivatives is sensitive to solvent polarity. Generally, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state dipole moment by the polar solvent molecules.

pH: The fluorescence of anthrylalanine derivatives can be significantly influenced by pH. Changes in pH can alter the protonation state of the amino and carboxyl groups, which in turn affects the electronic environment of the anthracene chromophore and can lead to changes in fluorescence intensity and emission wavelength.[1] For instance, the emission of 3-(9-anthryl)-L-alanine can be quenched at different pH values due to photoinduced electron transfer.[1]

Temperature: Temperature can also affect the fluorescence of these derivatives. An increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay processes.

Experimental Protocols

Accurate characterization of the photophysical properties of anthrylalanine derivatives requires standardized experimental protocols.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of an anthrylalanine derivative.

Methodology:

  • Sample Preparation: Prepare a stock solution of the anthrylalanine derivative in a suitable solvent (e.g., ethanol, methanol, or a buffer of known pH). Prepare a series of dilutions of known concentrations.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using the solvent as a blank.

    • Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

  • Data Analysis: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the linear fit according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of an anthrylalanine derivative.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the anthrylalanine derivative in the solvent of interest. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Set the excitation wavelength to the λmax determined from the absorption spectrum and scan a range of emission wavelengths.

    • Excitation Spectrum: Set the emission wavelength to the λmax of the emission spectrum and scan a range of excitation wavelengths.

  • Data Analysis: The resulting spectra will show the wavelengths of maximum excitation and emission.

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ) of an anthrylalanine derivative relative to a standard of known quantum yield.

Methodology:

  • Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the anthrylalanine derivative (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ) of an anthrylalanine derivative.

Methodology:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a laser diode or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted single photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime(s).

TCSPC_Workflow cluster_excitation Excitation cluster_sample Sample cluster_detection Detection & Timing cluster_analysis Data Analysis Pulsed_Laser Pulsed Light Source (Laser/LED) Sample Anthrylalanine Derivative Solution Pulsed_Laser->Sample Excitation Pulse Timing_Electronics TCSPC Electronics Pulsed_Laser->Timing_Electronics Sync Signal Detector Single Photon Detector (PMT/SPAD) Sample->Detector Emitted Photons Detector->Timing_Electronics Photon Signal Histogram Photon Arrival Time Histogram Timing_Electronics->Histogram Decay_Curve Fluorescence Decay Curve Histogram->Decay_Curve Lifetime Fluorescence Lifetime (τ) Decay_Curve->Lifetime Exponential Fit

References

The Rise of Illuminating Probes: A Technical Guide to the Discovery and Development of Fluorescent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track biological processes at the molecular level is fundamental to advancing our understanding of cellular function and disease. For decades, fluorescent proteins, such as the green fluorescent protein (GFP), have been the workhorses of cellular imaging.[1] However, their relatively large size can sometimes interfere with the natural function of the host protein.[2] This limitation has spurred the development of a powerful alternative: fluorescent amino acids (FAAs). These are small, structurally diverse molecules that can be incorporated directly into a protein's primary sequence, offering a minimally invasive yet highly sensitive window into the intricate world of cellular mechanics. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these remarkable molecular probes.

The Dawn of Fluorescent Amino Acids: From Nature's Palette to Synthetic Innovation

The concept of fluorescent amino acids begins with nature itself. The aromatic amino acids tryptophan, tyrosine, and phenylalanine possess intrinsic fluorescence, although their utility for imaging is limited by their UV excitation profiles and often low quantum yields.[3][4] The true revolution in this field has been the design and synthesis of unnatural amino acids (UAAs) with tailored photophysical properties. These synthetic fluorophores offer brighter signals, longer wavelengths that are more compatible with live-cell imaging, and sensitivities to their local environment, making them exquisite reporters of protein conformation, dynamics, and interactions.[2]

A Chemist's Toolbox: Synthesizing Fluorescent Amino Acids

The creation of novel fluorescent amino acids is a testament to the ingenuity of synthetic organic chemistry. A variety of robust and versatile methods have been developed to conjugate fluorescent moieties to an amino acid scaffold.

Key Synthetic Strategies:
  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Heck reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of polyaromatic fluorophores like pyrene and terphenyl to amino acid side chains.[5]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is instrumental in creating α,β-unsaturated ketones, which can serve as the basis for various fluorescent cores.[5]

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and bioorthogonal approach to link fluorescent dyes to amino acids.

  • Modification of Natural Amino Acids: Tyrosine and tryptophan are common starting points for the synthesis of new fluorescent analogs through chemical modification of their aromatic side chains.[6]

A Spectrum of Probes: Classes of Fluorescent Amino Acids

Fluorescent amino acids are a diverse family of molecules, each with unique spectral properties suited for different applications.

  • Coumarin Derivatives: These are widely used due to their high quantum yields and sensitivity to solvent polarity.

  • Acridone-Based Amino Acids: Acridonylalanine, for example, is a valuable probe due to its long fluorescence lifetime and visible wavelength emission.

  • Nitrobenzoxadiazole (NBD) Analogs: NBD-containing amino acids are often used as environmentally sensitive probes.[7]

  • Pyrene Derivatives: Pyrene is known for its ability to form excimers, making it a useful tool for studying protein-protein interactions and conformational changes.[5]

Quantitative Data at a Glance: Photophysical Properties of Selected Fluorescent Amino Acids

For researchers to select the optimal probe for their experiments, a clear comparison of their photophysical properties is essential. The following tables summarize key data for several commonly used fluorescent amino acids.

Fluorescent Amino AcidExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)Reference(s)
Natural Amino Acids
Tryptophan2803480.132.6[8]
Tyrosine2743030.143.6[8]
Phenylalanine2572820.046.4[8]
Unnatural Amino Acids
Acridonylalanine (Acd)3854250.9815.5
7-Aminocoumarin-4-yl-alanine3904750.613.9
4-Cyanotryptophan3254200.8-0.913.7[6]
NBD-alanine4785500.3~4.0[7]
1-Pyrenylalanine345377, 3970.3~100[5]

Note: Photophysical properties can be highly dependent on the local solvent environment.

Experimental Protocols: From Synthesis to Application

This section provides detailed methodologies for the synthesis of a representative fluorescent amino acid and its incorporation into a peptide, as well as a general workflow for monitoring enzyme kinetics.

Protocol 1: Synthesis of a Coumarin-Based Fluorescent Amino Acid

This protocol outlines a general procedure for the synthesis of a coumarin-amino acid hybrid.[9]

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dry acetone

  • Hydrazine hydrate

  • Ethanol

  • Appropriate protected amino acid

  • Coupling reagents (e.g., HBTU, HOBt, DIEA)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Synthesis of Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate: A mixture of 7-hydroxy-4-methylcoumarin, ethyl chloroacetate, and anhydrous potassium carbonate is refluxed in dry acetone. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified.

  • Synthesis of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide: The ester from the previous step is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed, and upon cooling, the hydrazide precipitates and is collected by filtration.

  • Coupling with Amino Acid: The hydrazide is coupled to the desired N-protected amino acid using standard peptide coupling reagents (e.g., HBTU/HOBt/DIEA) in DMF.

  • Deprotection and Purification: The protecting groups are removed according to standard procedures, and the final fluorescent amino acid is purified by chromatography.

Protocol 2: Incorporation of Fluorescent Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a fluorescent amino acid into a peptide sequence using the Fmoc/tBu strategy.[10]

Materials:

  • Fmoc-protected amino acids (natural and fluorescent)

  • Rink Amide resin (or other suitable resin)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swollen in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (natural or fluorescent) is activated with HBTU/HOBt and DIEA in DMF and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.

Protocol 3: Genetic Incorporation of Unnatural Amino Acids in Mammalian Cells

This protocol provides a general overview of the steps required to incorporate a fluorescent amino acid into a protein in a mammalian cell line.[11][12]

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO)

  • Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the unnatural amino acid.

  • Fluorescent amino acid.

  • Transfection reagent.

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture: The mammalian cells are cultured under standard conditions.

  • Transfection: The cells are co-transfected with the plasmid encoding the protein of interest and the plasmid for the orthogonal aaRS/tRNA pair.

  • Supplementation with UAA: The cell culture medium is supplemented with the fluorescent amino acid.

  • Protein Expression: The cells are incubated to allow for the expression of the protein containing the incorporated fluorescent amino acid.

  • Analysis: The expression and site-specific incorporation of the fluorescent amino acid can be verified by methods such as in-gel fluorescence, mass spectrometry, or Western blotting.

Visualizing Biological Processes: Diagrams of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where fluorescent amino acids are instrumental.

Diagram 1: Synthetic Pathway for a Pyrene-Based Fluorescent Amino Acid

G cluster_start Starting Materials cluster_reaction Heck Reaction cluster_modification Post-Reaction Modifications cluster_product Final Product Vinylglycinol Derivative Vinylglycinol Derivative Heck Adduct Heck Adduct Vinylglycinol Derivative->Heck Adduct Pd(OAc)₂ 1-Bromopyrene 1-Bromopyrene 1-Bromopyrene->Heck Adduct Hydrogenation Hydrogenation Heck Adduct->Hydrogenation Protecting Group Manipulation Protecting Group Manipulation Hydrogenation->Protecting Group Manipulation Oxidation Oxidation Protecting Group Manipulation->Oxidation Pyrene Amino Acid Pyrene Amino Acid Oxidation->Pyrene Amino Acid

Caption: Synthesis of a pyrene-based FAA via a Heck reaction.[5]

Diagram 2: Experimental Workflow for Monitoring Enzyme Kinetics

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Enzyme Solution Prepare Enzyme Solution Mix Enzyme and Substrate Mix Enzyme and Substrate Prepare Enzyme Solution->Mix Enzyme and Substrate Prepare Fluorescent Substrate Solution Prepare Fluorescent Substrate Solution Prepare Fluorescent Substrate Solution->Mix Enzyme and Substrate Monitor Fluorescence Change Monitor Fluorescence Change Mix Enzyme and Substrate->Monitor Fluorescence Change Time-course measurement Calculate Initial Velocity Calculate Initial Velocity Monitor Fluorescence Change->Calculate Initial Velocity Vary Substrate Concentration Vary Substrate Concentration Calculate Initial Velocity->Vary Substrate Concentration Vary Substrate Concentration->Mix Enzyme and Substrate Repeat Plot Michaelis-Menten Curve Plot Michaelis-Menten Curve Vary Substrate Concentration->Plot Michaelis-Menten Curve Determine Km and Vmax Determine Km and Vmax Plot Michaelis-Menten Curve->Determine Km and Vmax

Caption: Workflow for determining enzyme kinetics using a fluorescent substrate.[13]

Diagram 3: Probing Protein Kinase Signaling with a Fluorescent Amino Acid

G cluster_system Biosensor System cluster_pathway Kinase Activity Pathway Peptide Substrate Peptide Substrate Protein Kinase Protein Kinase Peptide Substrate->Protein Kinase Sox FAA Sox FAA Sox FAA->Peptide Substrate Phosphorylation Site Phosphorylation Site Phosphorylation Site->Peptide Substrate Mg²⁺ Binding Site Mg²⁺ Binding Site Mg²⁺ Binding Site->Peptide Substrate Phosphorylated Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Protein Kinase Fluorescence Increase Fluorescence Increase Phosphorylated Substrate->Fluorescence Increase Mg²⁺ Chelation

Caption: A Sox-based biosensor for monitoring protein kinase activity.[14]

Conclusion and Future Outlook

The field of fluorescent amino acids continues to expand, driven by the development of novel synthetic methodologies and a deeper understanding of their photophysical properties. These versatile tools are empowering researchers to ask and answer increasingly complex biological questions with unprecedented precision. From elucidating the intricate dance of protein folding to tracking the real-time dynamics of signaling pathways in living cells, fluorescent amino acids are illuminating the path to new discoveries in fundamental biology and drug development. The ongoing quest for brighter, more photostable, and environmentally sensitive probes promises to further enhance their capabilities, ensuring that fluorescent amino acids will remain at the forefront of biological imaging for years to come.

References

A Technical Guide to the Introduction of Fluorescent Non-Natural Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent non-natural amino acids (f-nAAs) into peptides and proteins has emerged as a powerful tool in chemical biology, drug discovery, and molecular imaging. Unlike traditional fluorescent labeling techniques that often involve large, perturbing organic dyes, f-nAAs offer the advantage of minimal steric hindrance, preserving the native structure and function of the biomolecule.[1] This allows for high-resolution insights into protein dynamics, conformational changes, and intermolecular interactions in real-time.[1] This in-depth guide provides a comprehensive overview of the core methodologies for introducing f-nAAs into peptides, detailed experimental protocols, and a comparative analysis of the photophysical properties of commonly used f-nAAs.

Data Presentation: Photophysical Properties of Fluorescent Non-Natural Amino Acids

The selection of an appropriate f-nAA is critical and depends on the specific application, requiring careful consideration of its photophysical properties. The following table summarizes key quantitative data for several classes of commonly employed f-nAAs.

Fluorescent Non-Natural Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Key Characteristics & References
BODIPY Derivatives
BODIPY-FL-aminophenylalanine~503~512~0.9~80,000Bright, photostable, relatively small.[2]
BODIPY-FTyr(trt)~394~480/515 (dual emission)0.1728,198Environment-sensitive dual emission.[3][4]
BODIPY-FLeu~394~480/515 (dual emission)--Selective staining of cell cytoplasm.[3][4]
Coumarin Derivatives
(7-hydroxycoumarin-4-yl)ethylglycine~360~450High-pH and solvent polarity sensitive.[5]
6-Aryl-Coumarin Derivatives300-400456-4650.05-0.12-Large Stokes shift.[6][7]
Tryptophan Analogs
p-Cyanophenylalanine (PheCN)~275~295~0.11 (in water)-Sensitive to solvent environment, FRET donor.[6][8][9]
5-Cyanotryptophan~310~440~0.3~6,000Environment-sensitive emission.
4-Cyanotryptophan (4CN-Trp)~325~4200.8-0.9~6,000Large quantum yield and long fluorescence lifetime.
Tricyclic Trp Analog (E)~262~4130.1018,000Large molar extinction coefficient.[1]
Tricyclic Trp Analog (D)~290~3910.308,070Higher quantum yield than tryptophan.[1]

Methodologies for Incorporation

There are three primary strategies for incorporating f-nAAs into peptides: solid-phase peptide synthesis (SPPS), enzymatic ligation, and in vivo incorporation through genetic code expansion.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and versatile method for synthesizing peptides containing f-nAAs.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The f-nAA, protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is incorporated at the desired position during the synthesis cycles.

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 Couple First Amino Acid (HBTU/DIEA) deprotection1->coupling1 wash1 Wash Resin coupling1->wash1 deprotection2 Repeat: Fmoc Deprotection wash1->deprotection2 coupling_fNAA Couple Fmoc-f-nAA (HATU/DIEA) deprotection2->coupling_fNAA wash2 Wash Resin coupling_fNAA->wash2 deprotection3 Repeat: Fmoc Deprotection wash2->deprotection3 coupling_AA Couple Subsequent Amino Acids deprotection3->coupling_AA wash3 Wash Resin coupling_AA->wash3 cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) wash3->cleavage Final AA coupled purification Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, Analytical HPLC) purification->analysis end Final Fluorescent Peptide analysis->end

Caption: Workflow for SPPS incorporation of a fluorescent non-natural amino acid.

Materials:

  • Rink Amide resin or pre-loaded Wang resin

  • Fmoc-protected amino acids

  • Fmoc-protected fluorescent non-natural amino acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (or Fmoc-f-nAA) in DMF. Add the coupling reagent (e.g., HBTU) and DIEA. Add this activation mixture to the resin and allow it to react for 1-2 hours.

  • Wash: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating the f-nAA at the desired position.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether.

  • Purification: Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Storage: Confirm the identity and purity of the final fluorescently labeled peptide by mass spectrometry and analytical HPLC. Lyophilize the purified peptide and store at -20°C or -80°C, protected from light.[10][11]

An alternative SPPS-based approach involves incorporating an amino acid with a bioorthogonal handle (e.g., an azide or alkyne). The fluorescent dye, functionalized with the complementary reactive group, is then "clicked" onto the peptide while it is still on the solid support. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific click reaction for this purpose.[12]

Click_Chemistry_Workflow start Synthesize Peptide with Azide/Alkyne-nAA on Resin prepare_reagents Prepare Click Reagents: - Alkyne/Azide-Fluorophore - CuSO₄ - Sodium Ascorbate - Ligand (e.g., TBTA) start->prepare_reagents click_reaction On-Resin Click Reaction (CuSO₄, Sodium Ascorbate) prepare_reagents->click_reaction wash Wash Resin click_reaction->wash cleavage Cleavage and Deprotection wash->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Fluorescent Peptide purification->end

Caption: Workflow for on-resin click chemistry labeling of peptides.

Enzymatic Ligation

Enzymatic methods offer high specificity and mild reaction conditions for peptide ligation. Sortase and intein-mediated ligation are two prominent examples used for fluorescently labeling peptides and proteins.

Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific C-terminal sorting signal (LPXTG) and cleaves the peptide bond between the threonine and glycine. It then ligates the N-terminal portion to an N-terminal glycine of another peptide or molecule.[13] This allows for the site-specific attachment of a fluorescently labeled peptide containing an N-terminal glycine to a target peptide with a C-terminal LPXTG motif.

Materials:

  • Purified Sortase A enzyme

  • Target peptide with a C-terminal LPXTG motif

  • Fluorescently labeled peptide with one or more N-terminal glycines

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target peptide, the fluorescently labeled glycine-peptide (typically in excess), and Sortase A in the sortase reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by RP-HPLC.

  • Quenching (Optional): The reaction can be stopped by adding a denaturing agent or by removing the calcium with EDTA.

  • Purification: Purify the fluorescently labeled target peptide from the unreacted components and the enzyme using RP-HPLC.

  • Analysis: Confirm the product by mass spectrometry.

Inteins are protein domains that can self-excise from a precursor protein and ligate the flanking N- and C-terminal exteins. This process can be harnessed for protein and peptide labeling. In a common strategy, the target peptide is expressed as a fusion with an intein and a chitin-binding domain (CBD). The fusion protein is immobilized on a chitin resin. Thiol-induced cleavage of the intein generates a C-terminal thioester on the target peptide. This activated peptide can then react with a cysteine-containing fluorescent probe to form a stable peptide bond.[3][14][15]

In Vivo Incorporation via Genetic Code Expansion

The genetic code can be expanded to incorporate f-nAAs into proteins and peptides directly within living cells, most commonly E. coli. This is achieved by repurposing a stop codon, typically the amber stop codon (UAG), to encode the f-nAA.[16] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the f-nAA and does not cross-react with endogenous synthetases and tRNAs.[16][17]

InVivo_Workflow start Introduce Plasmids into E. coli: 1. Target Gene with TAG codon 2. Orthogonal aaRS/tRNA culture Culture Cells in Media with f-nAA start->culture induction Induce Protein Expression (e.g., IPTG) culture->induction harvest Harvest Cells induction->harvest lysis Cell Lysis harvest->lysis purification Purification of Fluorescent Peptide lysis->purification analysis Analysis (SDS-PAGE, In-gel Fluorescence, Mass Spectrometry) purification->analysis end Purified Fluorescent Peptide analysis->end GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP -> cAMP Ligand Fluorescent Ligand Ligand->GPCR Binding GTP GTP GDP GDP G_alpha_GTP->AC Activation ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream Phosphorylation FRET_Kinase_Assay cluster_before Before Kinase Activity cluster_after After Kinase Activity Peptide_intact FRET Peptide Substrate (Donor + Acceptor in proximity) FRET_on FRET Signal ON (Acceptor Emission) Kinase Kinase + ATP Peptide_phos Phosphorylated Peptide Conformation_change Conformational Change or Protease Cleavage Peptide_phos->Conformation_change FRET_off FRET Signal OFF (Donor Emission) Conformation_change->FRET_off Kinase->Peptide_phos Phosphorylation

References

Navigating the Properties of a Key Building Block: A Technical Guide to Boc-3-(9-anthryl)-L-alanine Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of specialized amino acids is paramount for successful experimental design and therapeutic development. This guide provides an in-depth analysis of the solubility and stability of Boc-3-(9-anthryl)-L-alanine, a fluorescently-labeled amino acid derivative crucial for peptide synthesis and the development of novel diagnostics and therapeutics.

This document outlines the known characteristics of this compound and presents detailed experimental protocols for determining its solubility and stability profiles. The methodologies described are based on established practices for similar Boc-protected and fluorescently-tagged biomolecules, providing a robust framework for its characterization.

Core Physicochemical Properties

This compound is a white to light yellow solid. Its key identifiers and some known properties are summarized below.

PropertyValueReference
Molecular FormulaC₂₂H₂₃NO₄--INVALID-LINK--
Molecular Weight365.42 g/mol --INVALID-LINK--
Melting Point196 - 202 °C--INVALID-LINK--
AppearanceWhite to light yellow solid--INVALID-LINK--
Recommended Storage0 - 8 °C--INVALID-LINK--

Solubility Profile

The solubility of Boc-protected amino acids can be challenging due to the presence of both hydrophobic (Boc and anthryl groups) and hydrophilic (carboxyl group) moieties. A systematic approach is necessary to determine the optimal solvent system for various applications, from peptide synthesis to biological assays.

Quantitative Solubility Data

The following table presents a framework for summarizing the experimentally determined solubility of this compound in a range of common laboratory solvents at ambient temperature.

SolventPolarity IndexSolubility (mg/mL) at 25°CObservations
Water10.2To be determinedExpected to be low
Methanol (MeOH)5.1To be determined
Ethanol (EtOH)4.3To be determined
Acetonitrile (ACN)5.8To be determined
Dichloromethane (DCM)3.1To be determined
N,N-Dimethylformamide (DMF)6.4To be determinedLikely a good solvent
Dimethyl sulfoxide (DMSO)7.2To be determinedLikely a good solvent, may require heating
Tetrahydrofuran (THF)4.0To be determined
Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound.

Objective: To quantify the solubility of this compound in various organic solvents and aqueous solutions.

Materials:

  • This compound

  • Selected solvents (e.g., Water, MeOH, EtOH, ACN, DCM, DMF, DMSO, THF)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Thermostatically controlled shaker

  • Centrifuge

  • HPLC system with a UV-Vis or fluorescence detector

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials.

    • Cap the vials tightly to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker for 24 hours to ensure equilibrium is reached.

    • Use sonication and gentle warming (not exceeding 40°C) for solvents like DMSO where dissolution may be slow.

  • Sample Processing:

    • After 24 hours, visually inspect the vials for the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMF).

    • Generate a standard curve by analyzing the standard solutions using HPLC. The anthracene moiety allows for sensitive detection by UV-Vis (around 365 nm) or fluorescence spectroscopy.

    • Dilute the supernatant samples with the mobile phase and analyze them using the same HPLC method.

    • Determine the concentration of the solute in the supernatant by comparing the peak area to the standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

G Experimental Workflow for Solubility Determination A Add excess this compound to known volume of solvent B Equilibrate for 24h at 25°C (Shake/Sonicate) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D F Analyze supernatant by HPLC D->F E Prepare standard solutions and generate HPLC calibration curve G Calculate solubility (mg/mL) from calibration curve E->G F->G

Solubility Determination Workflow

Stability Profile

The stability of this compound is critical for its storage, handling, and application, particularly in multi-step syntheses and biological experiments. The primary factors influencing its stability are temperature, pH, and light.

Factors Influencing Stability
  • Temperature: As a standard practice for many complex organic molecules, refrigeration (0-8°C) is recommended for long-term storage. Thermal degradation may occur at elevated temperatures, potentially leading to the loss of the Boc protecting group or degradation of the alanine or anthryl moieties.

  • pH: The Boc protecting group is labile under acidic conditions. Therefore, exposure to strong acids will lead to its removal. The stability of the fluorescent anthryl group may also be pH-dependent. Studies on similar fluorescent amino acid derivatives suggest stability within a pH range of 5.0-8.0.

  • Light: The anthracene moiety is a chromophore, making the compound susceptible to photodegradation upon exposure to UV or even high-intensity visible light. It is advisable to handle the compound in a light-protected environment.

Stability Indicating Data

The following tables provide a template for summarizing the results of stability studies.

Table 1: Temperature Stability

TemperatureTime (days)Purity (%) by HPLCDegradation Products Observed
-20°C30To be determinedTo be determined
4°C30To be determinedTo be determined
25°C (Room Temp)30To be determinedTo be determined
40°C30To be determinedTo be determined

Table 2: pH Stability

pHBuffer SystemTime (hours) at 25°CPurity (%) by HPLCFluorescence Intensity Change (%)
2.0Glycine-HCl24To be determinedTo be determined
5.0Acetate24To be determinedTo be determined
7.4Phosphate24To be determinedTo be determined
9.0Borate24To be determinedTo be determined

Table 3: Photostability

Light ConditionTime (hours)Purity (%) by HPLCObservations
Dark Control24To be determined
Ambient Lab Light24To be determined
High-Intensity Visible Light24To be determined
UV Light (365 nm)24To be determined
Experimental Protocol for Stability Testing

This protocol describes a method to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different temperature, pH, and light conditions.

Materials:

  • This compound

  • HPLC-grade solvents

  • A range of buffers (pH 2-9)

  • Temperature-controlled chambers

  • Photostability chamber with controlled light sources

  • HPLC-UV/Fluorescence system

  • LC-MS system for degradation product identification

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ACN or DMF).

  • Stress Conditions:

    • Temperature: Aliquot the stock solution into vials and store them at different temperatures (-20°C, 4°C, 25°C, 40°C).

    • pH: Dilute the stock solution in various buffer solutions to achieve the target pH values.

    • Light: Expose aliquots of the stock solution to different light conditions in a photostability chamber. A dark control should be kept under the same conditions but protected from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies), withdraw samples from each condition.

    • Analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

    • Monitor the purity by measuring the peak area of the parent compound as a percentage of the total peak area.

    • For pH stability, also measure the fluorescence intensity to assess the stability of the fluorophore.

  • Degradation Product Identification:

    • For samples showing significant degradation, use LC-MS analysis to identify the mass of the degradation products to infer their structures.

G Logical Diagram of Stability Influencing Factors cluster_0 Stress Conditions cluster_1 Potential Degradation Pathways Temperature Temperature (Thermal Energy) Boc_cleavage Boc Group Cleavage Temperature->Boc_cleavage Alanine_degradation Alanine Backbone Degradation Temperature->Alanine_degradation pH pH (Acid/Base Catalysis) pH->Boc_cleavage (low pH) Anthracene_degradation Anthracene Moiety Degradation pH->Anthracene_degradation Light Light (Photonic Energy) Light->Anthracene_degradation Compound This compound Stability Boc_cleavage->Compound Anthracene_degradation->Compound Alanine_degradation->Compound

Factors Influencing Stability

Potential Degradation Pathways

While specific degradation products for this compound have not been reported in the literature, potential degradation pathways can be inferred based on its chemical structure.

  • Acid-Catalyzed Deprotection: The most probable degradation pathway under acidic conditions is the cleavage of the tert-butoxycarbonyl (Boc) protecting group, yielding 3-(9-anthryl)-L-alanine, isobutylene, and carbon dioxide.

  • Photodegradation: The anthracene ring system is known to undergo photodimerization and photooxidation upon exposure to UV light. This could lead to a loss of fluorescence and the formation of various oxidation products.

  • Alanine Backbone Degradation: The L-alanine portion of the molecule could potentially undergo degradation pathways similar to native L-alanine, such as transamination to form a pyruvate derivative, although this is more likely to occur in a biological or enzymatic context rather than through simple chemical degradation.

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. The detailed protocols and data presentation formats are intended to aid researchers in generating the necessary data for their specific applications, ensuring the reliable and effective use of this important chemical tool.

A Technical Guide to the Photophysical Properties of Boc-3-(9-anthryl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the quantum yield and photophysical characteristics of Boc-3-(9-anthryl)-L-alanine, a fluorescent amino acid derivative. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and structured data for easy interpretation.

Introduction

This compound is a synthetic amino acid that incorporates an anthracene moiety, a well-known fluorophore. This structural feature endows the molecule with valuable photophysical properties, making it a significant tool in various scientific domains.[1][2] It serves as a crucial building block in peptide synthesis for the development of novel therapeutics and is utilized in creating fluorescent probes for biological imaging.[2][3][4][5] Furthermore, its luminescent characteristics are leveraged in materials science for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances its solubility and utility in solid-phase peptide synthesis.

Quantitative Photophysical Data

The photophysical data for 3-(9-anthryl)-L-alanine provides a strong reference point for understanding the potential of its Boc-protected form. The substitution at the 9-position of the anthracene ring is known to enhance fluorescence efficiency by reducing non-radiative decay pathways.[6]

CompoundQuantum Yield (ΦF)SolventTemperature (°C)Molar Extinction Coefficient (ε)Stokes Shift (nm)Fluorescence Lifetime (τ)
3-(9-Anthryl)-L-alanine0.80 - 0.85[6]Aqueous Media25[6]~6,000 M⁻¹cm⁻¹[6]85[6]13.7 ns[6]
Unsubstituted Anthracene~0.30[6]Similar Conditions----

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves referencing a standard with a known quantum yield.[7][8][9] This method is widely adopted due to its reliability and accessibility with standard laboratory equipment.[8][10]

3.1. Principle

The comparative method is based on the principle that if a standard and a test sample have identical absorbance at the same excitation wavelength, they absorb the same number of photons.[8] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (I_X / I_ST) * (A_ST / A_X) * (n_X² / n_ST²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity (area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts X and ST denote the test sample and the standard, respectively.

A simplified approach involves preparing a series of dilute solutions of both the standard and the test sample and plotting integrated fluorescence intensity versus absorbance. The slope of these plots (m) is then used in the calculation:

Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)[7]

3.2. Materials and Instrumentation

  • Test Compound: this compound

  • Standard: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Solvent: A suitable solvent that dissolves both the sample and the standard (e.g., ethanol, acetonitrile).

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Fluorescence Spectrometer: To record fluorescence emission spectra.

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

3.3. Methodology

  • Solution Preparation:

    • Prepare stock solutions of both this compound and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is within the linear range, typically between 0.01 and 0.1, to minimize inner filter effects.[7][8]

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

    • Determine the absorbance at the chosen excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorescence spectrometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.[8]

  • Data Analysis:

    • Integrate the area under each recorded fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the resulting linear fits (m) for both the sample and the standard.

    • Calculate the quantum yield of this compound using the formula provided in section 3.1.

3.4. Experimental Workflow Diagram

G Workflow for Quantum Yield Determination cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Create Serial Dilutions (Absorbance 0.01 - 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Fluorescence Spectrometer) C->D Same Excitation Wavelength E Integrate Fluorescence Spectra D->E F Plot Intensity vs. Absorbance E->F G Determine Slopes (m) F->G H Calculate Quantum Yield (Φ) G->H

Caption: Workflow for determining relative fluorescence quantum yield.

Logical Relationship of Key Parameters

The determination of the quantum yield is dependent on several key experimental parameters and their relationships.

G Relationship of Parameters in Quantum Yield Calculation A Sample Concentration B Absorbance (A) A->B C Integrated Fluorescence Intensity (I) A->C D Slope (m) (Plot of I vs. A) B->D C->D G Calculated Quantum Yield (Φ_X) D->G E Standard's Quantum Yield (Φ_ST) E->G F Refractive Index of Solvent (n) F->G

Caption: Key parameters influencing the quantum yield calculation.

Conclusion

This compound is a fluorescent amino acid derivative with significant potential in various research and development areas, including peptide chemistry, drug delivery, and materials science. While a specific quantum yield has not been reported, the high quantum yield of its deprotected analog, 3-(9-anthryl)-L-alanine, suggests that the Boc-protected form is also likely to be a highly efficient fluorophore. The detailed experimental protocol provided in this guide offers a robust methodology for the precise determination of its quantum yield, enabling researchers to quantitatively characterize this important compound for their specific applications.

References

absorbance and emission spectra of anthrylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Absorbance and Emission Spectra of Anthrylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(9-Anthryl)-L-alanine is a non-natural, fluorescent amino acid that has emerged as a powerful tool in biochemical and pharmaceutical research.[1] Its intrinsic fluorescence, derived from the anthracene moiety, allows it to serve as a sensitive probe for investigating molecular interactions, protein conformation, and folding dynamics.[1][2] By incorporating anthrylalanine into peptides and proteins, researchers can leverage its unique photophysical properties to gain insights into biological processes at the molecular level.[1] This guide provides a comprehensive overview of the , detailed experimental protocols for its characterization, and its applications in research and drug development.

Photophysical Properties of Anthrylalanine

The fluorescence characteristics of 3-(9-anthryl)-L-alanine make it an exceptional probe for biological studies. The anthracene group provides strong fluorescence with a notable Stokes shift, which is the difference between the absorption and emission maxima.[1] This large shift is advantageous as it minimizes self-absorption effects and reduces background interference, leading to improved signal detection.[1]

The key photophysical parameters of 3-(9-anthryl)-L-alanine in an aqueous solution at physiological pH are summarized in the table below.

Photophysical ParameterValueReference
Absorption Maximum (λ_abs) 330 nm[1]
Emission Maximum (λ_em) 415 nm[1]
Molar Extinction Coefficient (ε) ~6,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.80 - 0.85[1]
Fluorescence Lifetime (τ) 13.7 ns[1]
Stokes Shift 85 nm[1]

Experimental Protocols

Measurement of Absorbance and Emission Spectra

This protocol outlines the procedure for determining the absorbance and fluorescence emission spectra of anthrylalanine.

Materials and Equipment:

  • 3-(9-Anthryl)-L-alanine

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a xenon lamp and a photomultiplier tube (PMT) detector

  • Quartz cuvettes (1 cm path length)

  • Calibrated micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3-(9-anthryl)-L-alanine in the desired solvent.

    • Create a series of dilutions to find an optimal concentration. For absorbance measurements, the absorbance at the maximum wavelength should ideally be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3]

  • Absorbance Spectrum Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Use the solvent to record a baseline correction.

    • Measure the absorbance spectrum of the anthrylalanine solution across a relevant wavelength range (e.g., 250-400 nm).

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum Measurement:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Set the excitation wavelength to the determined λ_abs (e.g., 330 nm).

    • Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength (e.g., 340 nm) and extend to a suitable upper limit (e.g., 600 nm) to capture the entire emission profile.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Measure the emission spectrum of a solvent blank and subtract it from the sample spectrum to correct for background signals.

    • Identify the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a comparative method with a well-characterized standard.

Materials:

  • Anthrylalanine solution (absorbance < 0.1 at the excitation wavelength)

  • Quantum yield standard with known Φ (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectrofluorometer

Procedure:

  • Measure the absorbance of both the anthrylalanine solution and the standard solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of both solutions under identical instrument settings.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of anthrylalanine using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Applications and Workflows

The unique spectral properties of anthrylalanine make it a valuable tool in various research applications, particularly as a fluorescent probe in biological systems.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Anthrylalanine prep_dilute Create Dilutions in Appropriate Solvent prep_stock->prep_dilute abs_measure Measure Absorbance Spectrum prep_dilute->abs_measure qy_measure Measure Quantum Yield (Comparative Method) prep_dilute->qy_measure lt_measure Measure Fluorescence Lifetime (TCSPC) prep_dilute->lt_measure abs_det Determine λ_abs abs_measure->abs_det fluor_measure Measure Emission Spectrum (Excitation at λ_abs) abs_det->fluor_measure Set Excitation Wavelength fluor_det Determine λ_em fluor_measure->fluor_det analysis Characterize Photophysical Properties fluor_det->analysis qy_measure->analysis lt_measure->analysis

Caption: Experimental workflow for characterizing the photophysical properties of anthrylalanine.

Anthrylalanine can be incorporated into peptides to study their interaction with other biomolecules. A change in the local environment of the anthrylalanine residue upon binding can lead to a detectable change in its fluorescence signal (e.g., intensity, emission wavelength, or lifetime).

protein_binding_assay cluster_synthesis Probe Synthesis cluster_binding Binding Experiment cluster_analysis Data Analysis peptide_syn Synthesize Peptide with Anthrylalanine Incorporated titration Titrate Labeled Peptide with Target Protein peptide_syn->titration fluor_measurement Monitor Fluorescence Signal (Intensity, λ_em, or Lifetime) titration->fluor_measurement binding_curve Plot Fluorescence Change vs. Protein Concentration fluor_measurement->binding_curve kd_determination Determine Dissociation Constant (Kd) binding_curve->kd_determination

Caption: Workflow for a protein-peptide binding assay using an anthrylalanine-labeled peptide.

References

Pioneering Endeavors in Illuminating Life: A Technical Guide to Early Site-Specific Fluorescent Labeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track individual proteins within their native cellular environment has been a cornerstone of modern molecular biology, providing profound insights into complex biological processes. This capability hinges on the development of methods for site-specific fluorescent labeling, a collection of techniques that allow for the attachment of a fluorescent reporter molecule to a precise location on a protein of interest. The journey from observing intrinsic protein fluorescence to the sophisticated labeling strategies available today is marked by a series of groundbreaking discoveries. This technical guide delves into the core of these early, foundational studies, providing a detailed look at the methodologies that paved the way for the vibrant and dynamic field of cellular imaging. We will explore the seminal approaches, from the harnessing of naturally fluorescent proteins to the development of elegant chemical and enzymatic ligation strategies. For each method, we will provide a summary of its early development, detailed experimental protocols derived from the pioneering publications, and quantitative data to allow for a comparative understanding of these landmark techniques.

Genetically Encoded Fluorescent Tags: The Green Fluorescent Protein (GFP) Revolution

The discovery and subsequent engineering of the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria stands as a watershed moment in the history of protein labeling. The initial work by Osamu Shimomura in the 1960s laid the groundwork by isolating GFP and the bioluminescent protein aequorin.[1][2] However, it was the seminal 1994 publication by Martin Chalfie and colleagues that demonstrated the revolutionary potential of GFP as a genetically encoded, heritable fluorescent marker that could be expressed in heterologous organisms without the need for exogenous cofactors.[1][2][3][4][5][6] This work was followed by the crucial contributions of Roger Tsien's group, which engineered a palette of GFP variants with improved brightness and a range of colors, further expanding the utility of this powerful tool.[7][8][9][10][11][12]

Experimental Protocols

Protocol 1.1: Early Expression of GFP in E. coli (Based on Chalfie et al., 1994) [1][2][13]

  • Vector Construction: The coding sequence for GFP was inserted into an E. coli expression vector, placing it under the control of an inducible promoter (e.g., the T7 promoter).

  • Transformation: The GFP expression plasmid was transformed into a suitable E. coli strain (e.g., a strain expressing T7 polymerase).

  • Culture and Induction:

    • Bacterial colonies were grown on agar plates.

    • To induce GFP expression, the plates were overlaid with a filter paper soaked in a solution of the inducer, isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Visualization: The plates were illuminated with a long-wave UV source, and the fluorescence of the bacterial colonies was observed.[2]

Protocol 1.2: Expression of GFP as a Fusion Tag in C. elegans (Based on Chalfie et al., 1994) [1][2][3]

  • Fusion Gene Construction: A fusion gene was created by ligating the GFP coding sequence to the 3' end of a gene of interest (e.g., mec-7, which codes for a β-tubulin expressed in touch receptor neurons).

  • Microinjection: The fusion gene construct was microinjected into the gonads of adult C. elegans to generate transgenic animals.

  • Visualization: Transgenic worms were mounted on a slide and observed using a fluorescence microscope equipped with a filter set appropriate for GFP (excitation with blue light). The expression and localization of the fusion protein were determined by the pattern of green fluorescence.

Quantitative Data
ParameterWild-Type GFP (Early Studies)Enhanced GFP (EGFP - S65T mutant)
Major Excitation Peak 395 nm[2]488 nm
Minor Excitation Peak 470 nm[2]N/A
Emission Peak 509 nm[2]507 nm
Relative Brightness 1~35x wild-type
Photostability Moderate[2]Improved

Chemical Labeling of Reactive Amino Acid Residues

Long before the advent of genetically encoded tags, chemical methods were employed to modify proteins. The specific and covalent labeling of cysteine residues, which are relatively rare and possess a uniquely reactive thiol group, emerged as a powerful strategy for introducing fluorescent probes. Early work utilized reagents like iodoacetamides and maleimides conjugated to fluorescent dyes. Another pioneering technique involved the use of dansyl chloride, which reacts with primary amines, including the N-terminus of proteins and the side chain of lysine residues.

Experimental Protocols

Protocol 2.1: Fluorescent Labeling of Cysteine with 5-Iodoacetamidofluorescein (5-IAF) (Representative Early Protocol) [14][15]

  • Protein Preparation: The protein of interest containing one or more cysteine residues was purified. If necessary, disulfide bonds were reduced to free up thiol groups for labeling. This was often achieved by incubation with a reducing agent like dithiothreitol (DTT).

  • Labeling Reaction:

    • The purified protein was dissolved in a buffer at a pH between 7.5 and 8.0.

    • A solution of 5-IAF was added to the protein solution, typically at a molar excess over the concentration of thiol groups.

    • The reaction mixture was incubated in the dark at room temperature or 4°C for several hours.

  • Removal of Unreacted Dye: The unreacted fluorescent dye was separated from the labeled protein using techniques such as dialysis or size-exclusion chromatography.

  • Characterization: The extent of labeling (dye-to-protein ratio) was determined spectrophotometrically.

Protocol 2.2: N-Terminal and Lysine Labeling with Dansyl Chloride (Representative Early Protocol) [5][6][16][17][18][19][20]

  • Protein Preparation: The purified protein was dissolved in a suitable buffer.

  • Labeling Reaction:

    • The protein solution was adjusted to an alkaline pH (typically 9.5-10.0) using a sodium bicarbonate buffer to deprotonate the amino groups.[16]

    • A solution of dansyl chloride in an organic solvent (e.g., acetone or acetonitrile) was added to the protein solution with vigorous mixing. A significant molar excess of dansyl chloride was used.[16][17]

    • The reaction was allowed to proceed at room temperature or slightly elevated temperatures (e.g., 37°C) for 1-2 hours.[16]

  • Hydrolysis (for N-terminal identification): For N-terminal analysis, the dansylated protein was subjected to acid hydrolysis (e.g., 6 M HCl at 110°C), which cleaves all peptide bonds but leaves the dansyl-amino acid bond intact.

  • Analysis: The fluorescent dansyl-amino acid was then identified by chromatography (e.g., thin-layer chromatography).

Quantitative Data
Labeling ReagentTarget Residue(s)Typical Reaction pHReaction TimeKey Feature
Iodoacetamides Cysteine7.0 - 8.52 - 24 hoursForms a stable thioether bond.
Maleimides Cysteine6.5 - 7.51 - 4 hoursGenerally faster and more specific to thiols than iodoacetamides.
Dansyl Chloride N-terminus, Lysine9.5 - 10.5[16]1 - 2 hours[16]Product fluorescence is environmentally sensitive.

Bioorthogonal Chemistry: Incorporation of Unnatural Amino Acids (UAAs)

A significant leap in site-specific labeling came from the ability to expand the genetic code to include unnatural amino acids (UAAs). The pioneering work of Peter Schultz and colleagues in the early 2000s demonstrated that an orthogonal tRNA/aminoacyl-tRNA synthetase pair could be used to incorporate a UAA with a unique chemical handle (e.g., an azide or alkyne) into a protein in response to a nonsense codon (e.g., the amber stop codon, UAG).[3][21][22][23][24] This bioorthogonal chemical group could then be specifically reacted with a fluorescent probe via "click chemistry," enabling precise labeling in vitro and in living cells.

Experimental Protocols

Protocol 3.1: Site-Specific Incorporation of a UAA in E. coli (Based on Wang et al., 2001) [21][22][23]

  • Genetic Modification:

    • The gene for the protein of interest was mutated to introduce an amber stop codon (TAG) at the desired labeling site.

    • E. coli cells were co-transformed with two plasmids: one encoding the mutated protein of interest and another encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Protein Expression and Labeling:

    • The transformed E. coli were grown in a minimal medium supplemented with the unnatural amino acid.

    • Protein expression was induced. During translation, the orthogonal tRNA would recognize the amber codon and insert the UAA.

  • Purification: The protein containing the UAA was purified from the cell lysate.

  • Fluorescent Labeling (via Click Chemistry):

    • The purified protein was incubated with a fluorescent dye containing a complementary reactive group (e.g., an alkyne-bearing dye for an azide-containing UAA).

    • The click chemistry reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) was performed to covalently attach the dye to the UAA.

Quantitative Data
ParameterEarly UAA Incorporation in E. coli
Suppression Efficiency Up to 25% (for a single amber codon)
Fidelity of Incorporation >99%[22]
Yield of UAA-containing protein 0.4 - 8 mg per liter of culture

Enzymatic Ligation Methods

Enzymatic methods for protein labeling offer high specificity by harnessing the inherent substrate recognition of enzymes. Two early and influential techniques in this area are intein-mediated protein ligation and sortase-mediated transpeptidation.

Intein-Mediated Protein Ligation (Expressed Protein Ligation - EPL)

Developed by Tom Muir and colleagues in 1998, expressed protein ligation (EPL) is a powerful semisynthetic method that allows for the ligation of a synthetic peptide to the C-terminus of a recombinant protein.[19][25][26][27][28][29][30] The technique utilizes an intein, a self-splicing protein element, to generate a recombinant protein with a C-terminal thioester. This reactive thioester can then undergo a native chemical ligation reaction with a synthetic peptide bearing an N-terminal cysteine residue.

Protocol 4.1: Expressed Protein Ligation (Based on Muir et al., 1998) [25][27][28][29]

  • Fusion Protein Expression: The protein of interest was expressed as a fusion with an intein domain, which was itself fused to a chitin-binding domain for affinity purification.

  • Affinity Purification: The fusion protein was purified from the cell lysate by passing it over a chitin resin column.

  • Thioester Formation: The on-column fusion protein was incubated with a thiol-containing reagent (e.g., dithiothreitol or β-mercaptoethanol). This induced cleavage of the intein, leaving the protein of interest with a C-terminal thioester.

  • Ligation: The thioester-activated protein was then reacted with a synthetic peptide containing an N-terminal cysteine and a fluorescent label. This ligation reaction formed a native peptide bond, yielding the site-specifically labeled protein.

ParameterEarly Expressed Protein Ligation
Ligation Efficiency Near quantitative[25][28]
Reaction Time Several hours to overnight
Sortase-Mediated Ligation

Sortase A, a transpeptidase from Staphylococcus aureus, was repurposed for protein engineering by Hidde Ploegh and colleagues.[10][13][31][32][33] This enzyme recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine. The threonine is transiently attached to the enzyme's active site cysteine, and this intermediate can be resolved by a nucleophilic attack from an oligoglycine motif. By functionalizing the oligoglycine nucleophile with a fluorescent probe, site-specific labeling of the C-terminus of a protein containing the LPXTG tag can be achieved.

Protocol 4.2: Sortase-Mediated Labeling (Based on Popp et al., 2007) [10][13][26][31][32]

  • Protein and Probe Preparation:

    • The protein of interest was recombinantly expressed with a C-terminal LPXTG recognition motif.

    • A fluorescent probe was synthesized with an N-terminal oligoglycine (e.g., GGG) sequence.

  • Sortase Reaction:

    • The purified LPXTG-tagged protein, the oligoglycine-fluorophore probe, and purified sortase A enzyme were mixed in a reaction buffer.

    • The reaction was incubated at a suitable temperature (e.g., 4°C or room temperature) for a period ranging from minutes to hours.

  • Purification: The labeled protein was purified from the reaction mixture to remove the enzyme, unreacted probe, and cleaved tag.

ParameterEarly Sortase-Mediated Ligation
Typical Labeling Time 30 minutes to a few hours
Specificity High, determined by the enzyme's recognition sequence

Self-Labeling Protein Tags

Self-labeling protein tags are genetically encoded protein domains that are engineered to form a covalent bond with a specific, exogenously added small-molecule probe. This approach combines the genetic specificity of fusion tags with the versatility of synthetic fluorescent dyes.

The FlAsH-Tag System

Developed by Roger Tsien's group in 1998, the FlAsH-tag system was one of the first examples of a small, genetically encoded tag that could be labeled with a membrane-permeable fluorescent dye in living cells.[20][23][27][34][35][36][37][38] The tag consists of a short tetracysteine motif (e.g., Cys-Cys-Pro-Gly-Cys-Cys) that binds with high affinity to a biarsenical derivative of fluorescein, called FlAsH (Fluorescein Arsenical Hairpin binder). The FlAsH reagent is non-fluorescent until it binds to the tetracysteine tag, which significantly reduces background fluorescence.

Protocol 5.1: FlAsH Labeling in Live Cells (Based on Griffin, Adams, and Tsien, 1998) [20][23][34][36][37][38]

  • Protein Expression: The protein of interest was genetically fused with the tetracysteine tag and expressed in living cells.

  • Labeling:

    • The cells were incubated with a solution containing the FlAsH-EDT2 (a membrane-permeable, non-fluorescent form of FlAsH) complex.

    • The incubation was typically carried out for 30-60 minutes at room temperature or 37°C.

  • Washing: The cells were washed to remove any unbound FlAsH reagent.

  • Visualization: The cells were imaged using fluorescence microscopy with a standard fluorescein filter set.

ParameterFlAsH-Tag System
Tag Size 6 amino acids
Probe Size ~0.5 kDa
Binding Affinity (Kd) Picomolar range
Fluorescence Enhancement upon Binding Significant (reduces background)
The SNAP-tag and HaloTag Systems

The SNAP-tag, developed by Kai Johnsson's group in 2003, is based on the human DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT).[4][7][8][28][38][39][40] The engineered SNAP-tag protein reacts specifically and covalently with O6-benzylguanine (BG) derivatives, allowing for the attachment of any probe conjugated to a BG substrate. The HaloTag, developed by Promega and reported in 2008, is derived from a bacterial haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker attached to a probe.[16][21][41][35][42][43][44][45]

Protocol 5.2: SNAP-tag Labeling in Live Cells (Based on Keppler et al., 2003) [7][8][28][38][39][40]

  • Protein Expression: The protein of interest was expressed as a fusion with the SNAP-tag in living cells.

  • Labeling: The cells were incubated with a cell-permeable fluorescent dye conjugated to O6-benzylguanine (BG). Incubation times varied depending on the dye and cell type but were typically in the range of 15-60 minutes.

  • Washing: The cells were washed to remove excess, unreacted fluorescent substrate.

  • Visualization: The labeled cells were imaged using fluorescence microscopy.

Protocol 5.3: HaloTag Labeling in Live Cells (Based on Los et al., 2008) [16][21][41][35][42][43][44][45]

  • Protein Expression: The protein of interest was expressed as a fusion with the HaloTag protein in living cells.

  • Labeling: The cells were incubated with a cell-permeable fluorescent dye conjugated to a chloroalkane linker. Incubation was typically for 15-30 minutes at 37°C.

  • Washing: The cells were washed to remove the unbound ligand.

  • Visualization: The cells were imaged using fluorescence microscopy.

ParameterSNAP-tagHaloTag
Tag Size ~20 kDa~33 kDa
Substrate O6-benzylguanine derivativesChloroalkane derivatives
Bond Type CovalentCovalent
Labeling Time (in cells) 15 - 60 minutes15 - 30 minutes[41]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows of these pioneering site-specific labeling techniques.

GFP_Expression_Workflow cluster_cloning Molecular Cloning cluster_expression Expression in Host Gene_of_Interest Gene of Interest Fusion_Construct Fusion Gene Construct Gene_of_Interest->Fusion_Construct GFP_Gene GFP Gene GFP_Gene->Fusion_Construct Expression_Vector Expression Vector Expression_Vector->Fusion_Construct Host_Cell Host Cell (e.g., E. coli, C. elegans) Fusion_Construct->Host_Cell Transformation/ Microinjection Fusion_Protein Fluorescent Fusion Protein Host_Cell->Fusion_Protein Transcription & Translation Microscopy Fluorescence Microscopy Fusion_Protein->Microscopy Visualization

Caption: Workflow for labeling with Green Fluorescent Protein (GFP).

Chemical_Labeling_Workflow Protein Purified Protein (with Cysteine/Amine) Reaction Chemical Reaction Protein->Reaction Fluorophore Reactive Fluorophore (e.g., Maleimide, Dansyl-Cl) Fluorophore->Reaction Purification Purification (e.g., Dialysis) Reaction->Purification Labeled_Protein Fluorescently Labeled Protein Analysis Spectroscopy/ Microscopy Labeled_Protein->Analysis Purification->Labeled_Protein

Caption: General workflow for chemical labeling of proteins.

UAA_Workflow cluster_expression In Vivo Incorporation cluster_labeling Bioorthogonal Labeling Mutated_Gene Gene with Amber Codon (TAG) Host_Cell Host Cell (e.g., E. coli) Mutated_Gene->Host_Cell Orthogonal_Pair Orthogonal tRNA/ synthetase pair Orthogonal_Pair->Host_Cell UAA Unnatural Amino Acid UAA->Host_Cell UAA_Protein Protein with UAA Host_Cell->UAA_Protein Expression Click_Reaction Click Chemistry UAA_Protein->Click_Reaction Click_Dye Fluorescent Dye with Click Handle Click_Dye->Click_Reaction Labeled_Protein Site-Specifically Labeled Protein Click_Reaction->Labeled_Protein Analysis Imaging/ Biophysical Studies Labeled_Protein->Analysis Analysis

Caption: Workflow for unnatural amino acid incorporation and labeling.

Enzymatic_Ligation_Workflows cluster_epl Expressed Protein Ligation (EPL) cluster_sortase Sortase-Mediated Ligation Intein_Fusion Express Protein-Intein Fusion Thioester Induce Cleavage to form Protein-Thioester Intein_Fusion->Thioester EPL_Reaction Native Chemical Ligation Thioester->EPL_Reaction Cys_Peptide Synthetic Peptide with N-terminal Cys & Fluorophore Cys_Peptide->EPL_Reaction EPL_Product Labeled Protein EPL_Reaction->EPL_Product LPXTG_Protein Express Protein with C-terminal LPXTG tag Sortase_Reaction Transpeptidation LPXTG_Protein->Sortase_Reaction Gly_Probe Oligoglycine Probe with Fluorophore Gly_Probe->Sortase_Reaction Sortase_Enzyme Sortase A Enzyme Sortase_Enzyme->Sortase_Reaction Sortase_Product Labeled Protein Sortase_Reaction->Sortase_Product

Caption: Workflows for enzymatic protein ligation methods.

Self_Labeling_Tags_Workflow cluster_expression Expression cluster_labeling Labeling Fusion_Gene Gene of Interest + Self-Labeling Tag Gene Host_Cell Live Cell Fusion_Gene->Host_Cell Transfection Fusion_Protein Fusion Protein with Tag (e.g., SNAP, Halo, FlAsH) Host_Cell->Fusion_Protein Expression Covalent_Binding Covalent Labeling Fusion_Protein->Covalent_Binding Fluorescent_Ligand Membrane-Permeable Fluorescent Ligand Fluorescent_Ligand->Covalent_Binding Incubation Labeled_Protein Fluorescently Labeled Protein Covalent_Binding->Labeled_Protein Microscopy Live-Cell Imaging Labeled_Protein->Microscopy Visualization

Caption: General workflow for self-labeling protein tags.

Conclusion

The early studies on site-specific fluorescent labeling of proteins laid a critical foundation for much of modern cell biology and proteomics. From the serendipitous discovery of GFP to the rational design of chemical and enzymatic labeling strategies, these pioneering efforts provided the initial toolkit for visualizing the intricate molecular choreography of life. While each of these early methods had its own set of advantages and limitations, their collective impact was transformative. They not only enabled researchers to ask new and more dynamic questions about protein function but also spurred further innovation, leading to the development of the highly sophisticated and versatile labeling technologies that are indispensable in laboratories today. Understanding the principles and experimental details of these foundational techniques offers valuable context for contemporary researchers and highlights the ingenuity that continues to drive the field of protein science forward.

References

Exploring the Potential of Anthracene as a Biological Fluorophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Ideal Fluorophores

Fluorescence-based techniques are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of cellular processes with high sensitivity and specificity. The utility of these techniques hinges on the availability of high-performance fluorophores. An ideal biological fluorophore should possess a high fluorescence quantum yield, excellent photostability, low cytotoxicity, and emission wavelengths that are spectrally separable from cellular autofluorescence. While numerous fluorescent probes are commercially available, the search for novel scaffolds with tunable photophysical properties and specific targeting capabilities continues. Anthracene, a polycyclic aromatic hydrocarbon, presents a compelling platform for developing such probes due to its intrinsic fluorescence, chemical stability, and amenability to chemical modification.[1] This guide provides an in-depth exploration of the anthracene core as a versatile biological fluorophore, detailing its photophysical properties, strategies for derivatization, and applications in biological sensing and imaging.

The Anthracene Core: Photophysical Properties

Anthracene is a well-characterized fluorophore with distinct absorption and emission spectra.[2] Its fundamental properties make it a suitable starting point for the design of more complex biological probes.

  • Absorption and Emission: Unsubstituted anthracene typically exhibits an excitation maximum around 356 nm and an emission maximum around 397 nm.[2] In aqueous environments, the fluorescence emission can be observed at 380 nm, 400 nm, and 425 nm upon excitation at 250 nm.[3]

  • Quantum Yield: The fluorescence quantum yield (Φf) of anthracene is sensitive to its environment. In cyclohexane, it is reported to be 0.36, while in ethanol, it is 0.27.[4] For highly purified single crystals, the quantum yield can be as high as >0.64.[5]

  • Fluorescence Lifetime: The fluorescence lifetime (τ) is an intrinsic property of a fluorophore and is crucial for advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[6] The lifetime of the excited state is influenced by both radiative (fluorescence) and non-radiative decay pathways.[6]

The photophysical processes of absorption and fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic transitions between singlet and triplet energy states.

G cluster_0 Singlet States cluster_1 Triplet State S0 S0 (Ground State) S1 S1 (First Excited Singlet) S0->S1 Absorption S2 S2 (Second Excited Singlet) S0->S2 S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T1 (First Excited Triplet) S1->T1 Intersystem Crossing S2->S1 Internal Conversion T1->S0 Phosphorescence

A simplified Jablonski diagram illustrating the photophysical processes of anthracene.

Designing Anthracene-Based Probes for Biological Applications

The native anthracene molecule has limited utility in biological systems due to its poor water solubility and lack of specificity. Therefore, chemical modifications are essential to transform it into a functional biological probe. These modifications typically involve the introduction of functional groups that enhance water solubility, enable targeting of specific biomolecules or organelles, and modulate the fluorescence response based on the local environment.

A common strategy in probe design is to create a system composed of a fluorophore, a recognition unit (receptor), and a linker. The fluorescence of the anthracene core can be modulated by various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[7]

G cluster_response Fluorescence Response Probe Anthracene (Fluorophore) Linker Recognition Unit (Receptor) Analyte Target Analyte (e.g., Metal Ion, ROS) Analyte->Probe:f2 Binding Fluorescence OFF Fluorescence OFF Fluorescence ON Fluorescence ON Fluorescence OFF->Fluorescence ON Analyte Binding

General structure of an anthracene-based fluorescent probe and its response mechanism.
Data Presentation: Photophysical Properties of Anthracene Derivatives

The following table summarizes the key photophysical properties of several anthracene derivatives designed for biological applications. This data highlights how chemical modifications can tune the fluorescence characteristics of the anthracene core.

Compound/Probe NameExcitation (λ_ex) (nm)Emission (λ_em) (nm)Quantum Yield (Φ_f)Target Analyte/ApplicationReference(s)
Anthracene (in cyclohexane)3563970.36Reference Compound[2][4]
Anthracene (in ethanol)--0.27Reference Compound[4]
ANT-Th390410-700 (turn-on)-Chromium (III) ions[1]
AN-4S360410/430 (turn-off)-Mercury (II) ions[8]
mito-ACS-575 (turn-on)-Mitochondrial Hypochlorite[9]
Anthracene Dipropionic Acid (ADPA)~380~430-Singlet Oxygen[10]
(E)-4′-(2-(anthracen-9-yl)vinyl)-N,N-diphenyl...--Higher than cyano-subCellular Imaging[11][12]
(E/Z)-(2-anthracen-9-yl)-3-(...)-acrylonitrile--Lower than aboveCellular Imaging[11][12]

Applications in Biological Sensing and Imaging

Anthracene derivatives have been successfully employed as fluorescent probes for a variety of biologically relevant analytes and for cellular imaging.

Sensing of Metal Ions

Metal ions play crucial roles in numerous physiological and pathological processes. Anthracene-based probes have been developed for the selective detection of ions such as Cr³⁺ and Hg²⁺.[1][8][13] For instance, a Schiff base probe (ANT-Th) exhibits a "turn-on" fluorescence response to Cr³⁺, which is attributed to the hydrolysis of the C=N bond upon ion binding.[1] Another example is the AN-4S probe, which can detect Hg²⁺ through both "turn-off" and "turn-on" fluorescence modes.[8]

Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that are involved in cell signaling and oxidative stress.[14] Anthracene derivatives, such as anthracene dipropionic acid (ADPA), are effective traps for singlet oxygen (¹O₂).[10] The reaction of ADPA with ¹O₂ leads to the formation of an endoperoxide adduct, which results in the bleaching of anthracene's characteristic fluorescence.[10] This "turn-off" mechanism allows for the quantification of singlet oxygen production.[10]

G cluster_pathway Cellular Stress and ROS Production cluster_detection Fluorescent Probe Detection Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Induces Singlet Oxygen (¹O₂) Singlet Oxygen (¹O₂) Mitochondria->Singlet Oxygen (¹O₂) Generates Oxidative Damage Oxidative Damage Singlet Oxygen (¹O₂)->Oxidative Damage Causes ADPA ADPA Probe (Fluorescent) Endoperoxide ADPA-Endoperoxide (Non-fluorescent) ADPA->Endoperoxide Reacts with ¹O₂

Signaling pathway for ROS detection using an anthracene-based probe (ADPA).
Cellular Imaging

The low cytotoxicity and cell permeability of certain anthracene derivatives make them suitable for live-cell imaging.[11][12] Novel anthracene derivatives have been shown to stain the entire cellular compartment, offering a broader view of the cellular structure compared to nucleus-specific dyes like Hoechst 33258.[11][15] Furthermore, metal-organic frameworks (MOFs) incorporating anthracene-based ligands have demonstrated non-cytotoxicity and successful cellular internalization in HepG2 human liver cancer cells, highlighting their potential for bioimaging applications.[16]

Experimental Protocols

This section provides generalized methodologies for the synthesis of an anthracene-based probe and for cellular staining. These protocols are based on methodologies reported in the literature and should be adapted and optimized for specific experimental conditions.

Synthesis of an Anthracene-Based Schiff Base Probe (e.g., ANT-Th)

This protocol is a generalized procedure for the synthesis of a Schiff base probe for metal ion detection.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminoanthracene (1.0 mmol) and an appropriate aldehyde (e.g., 2-thiophenecarboxaldehyde, 1.0 mmol) in ethanol (10 mL).[1]

  • Catalysis: Add a catalytic amount (2-3 drops) of acetic acid to the solution.[1]

  • Reaction: Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.[1]

  • Purification: After cooling, filter the resulting solid and recrystallize it from an appropriate solvent mixture (e.g., ethanol/dichloromethane) to obtain the purified product.[1]

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR, mass spectrometry, and UV-Vis/fluorescence spectroscopy.

G Start Start Dissolve Dissolve Reactants in Ethanol Start->Dissolve AddCatalyst Add Acetic Acid (Catalyst) Dissolve->AddCatalyst Reflux Reflux for 6h under N₂ AddCatalyst->Reflux CoolFilter Cool and Filter Solid Product Reflux->CoolFilter Recrystallize Recrystallize for Purification CoolFilter->Recrystallize Characterize Characterize Probe (NMR, MS, etc.) Recrystallize->Characterize End End Characterize->End

Experimental workflow for the synthesis of an anthracene-based Schiff base probe.
General Protocol for Cellular Staining and Fluorescence Microscopy

This protocol provides a general framework for staining live or fixed cells with an anthracene-based fluorescent probe.[17][18][19][20]

  • Cell Culture: Culture cells to the desired confluency on a suitable substrate (e.g., glass-bottom dishes, coverslips).[18]

  • Fixation (for fixed-cell imaging):

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[19]

    • Wash the cells three times with PBS.[19]

  • Permeabilization (if targeting intracellular components):

    • Incubate fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.[19]

    • Wash the cells three times with PBS.[19]

  • Staining:

    • Prepare a working solution of the anthracene probe in a suitable buffer (e.g., PBS or cell culture medium) at the optimal concentration (determined by titration).

    • Incubate the cells (live or fixed) with the probe solution for a specified duration (e.g., 15-60 minutes) at 37°C or room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Mount the coverslips with an appropriate mounting medium. Image the stained cells using a fluorescence microscope equipped with suitable filters for the anthracene fluorophore (e.g., excitation ~360 nm, emission ~400-450 nm).

Conclusion and Future Outlook

The anthracene scaffold serves as a robust and versatile platform for the development of novel biological fluorophores. Its favorable photophysical properties, coupled with the ease of chemical modification, have enabled the creation of probes for a wide range of applications, including the detection of metal ions and reactive oxygen species, and for high-resolution cellular imaging.[1][10][11] The modular nature of anthracene probe design allows for the fine-tuning of spectral properties and the incorporation of various recognition moieties to achieve high selectivity for specific biological targets.[1][8] Future research in this area will likely focus on the development of anthracene-based probes with enhanced photostability, two-photon absorption cross-sections for deep-tissue imaging, and applications in theranostics, where the probe can simultaneously act as a diagnostic and therapeutic agent. As synthetic methodologies continue to advance, the potential of anthracene as a core component of next-generation biological fluorophores will undoubtedly expand.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-3-(9-anthryl)-L-alanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of fluorescent amino acids into peptides is a powerful tool for elucidating biological processes, from protein-protein interactions to the dynamics of receptor signaling.[1] Boc-3-(9-anthryl)-L-alanine is a valuable building block in this field, offering the intrinsic fluorescence of the anthracene moiety for such studies.[2][3] The bulky and hydrophobic nature of the anthryl group, however, can present challenges during solid-phase peptide synthesis (SPPS), including potential aggregation and incomplete coupling reactions.[4]

These application notes provide a comprehensive protocol for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (Boc-SPPS). The protocol includes recommendations for coupling reagents, reaction conditions, and purification strategies to optimize peptide yield and purity. Additionally, this document outlines the application of peptides containing 3-(9-anthryl)-L-alanine in studying G-protein coupled receptor (GPCR) signaling pathways.

Data Presentation

The successful synthesis of peptides containing bulky, non-native amino acids is dependent on optimizing coupling efficiency at each step. While specific yields are highly sequence-dependent, the following table provides representative data for Boc-SPPS of a generic peptide to illustrate expected outcomes.

ParameterTypical ValueMethod of DeterminationNotes
This compound Purity >99%Chiral HPLCPurity of the starting amino acid is critical for the final peptide purity.[2]
Single Coupling Efficiency >99%Kaiser Test / Quantitative Ninhydrin AssayCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield.[5]
Crude Peptide Purity 70-85%RP-HPLCHighly dependent on the peptide sequence and the efficiency of the synthesis.[6]
Final Peptide Yield (Purified) 15-35%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant loss of material.[6]

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl strategy. This method employs the acid-labile Boc group for temporary N-terminal protection and benzyl-based groups for side-chain protection.

Materials and Reagents
  • This compound

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Other required Boc-protected amino acids with appropriate side-chain protection

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling agents (e.g., HBTU/HOBt or HATU)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • Peptide synthesis vessel

  • Shaker

  • RP-HPLC system for purification and analysis

  • Mass spectrometer for characterization

Boc-SPPS Cycle for a Single Amino Acid Incorporation

Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Repeat for next amino acid or proceed to final cleavage Wash3->NextCycle

Figure 1: Iterative cycle of Boc solid-phase peptide synthesis.
  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin according to standard protocols.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[7]

    • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 10 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 2-4 hours. The bulky nature of the anthryl group may require a longer coupling time.

    • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.[7]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection
  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Evaporate the cleavage reagent and precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by centrifugation and wash with cold diethyl ether.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to assess its purity.

Application in Studying GPCR Signaling

Peptides containing fluorescent amino acids like 3-(9-anthryl)-L-alanine are valuable tools for investigating GPCR signaling pathways. They can be used as fluorescent ligands to study ligand-receptor binding, receptor activation, and downstream signaling events through techniques like Fluorescence Resonance Energy Transfer (FRET).[1][8][9]

Example: Probing Gs-Coupled GPCR Activation

A synthetic peptide agonist incorporating 3-(9-anthryl)-L-alanine can be used to study the activation of a Gs-coupled GPCR. Upon binding of the fluorescent peptide to the receptor, a conformational change in the GPCR can be detected, leading to the activation of the Gs protein. This initiates a downstream signaling cascade, as depicted in the diagram below.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Fluorescent Peptide (with Anthrylalanine) GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Gs Protein (GDP-bound) GPCR_active->G_protein_inactive Recruits AC_inactive Adenylyl Cyclase (Inactive) G_protein_active Gs Protein (GTP-bound) G_protein_inactive->G_protein_active GDP/GTP Exchange G_protein_active->AC_inactive Activates ATP ATP AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active cAMP cAMP ATP->cAMP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Phospho_CREB Phosphorylated CREB CREB->Phospho_CREB Gene_Expression Gene Expression Phospho_CREB->Gene_Expression Induces

Figure 2: Gs-coupled GPCR signaling pathway activated by a peptide ligand.

In this pathway, the binding of the fluorescent peptide ligand to the GPCR triggers the exchange of GDP for GTP on the Gαs subunit of the G protein.[1] The activated Gαs-GTP complex then stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the CREB transcription factor, leading to changes in gene expression.[10] The fluorescence of the anthrylalanine moiety can be used to monitor the initial ligand-receptor binding event, and FRET-based sensors can be employed to track the subsequent conformational changes and protein-protein interactions in real-time.[][12]

Conclusion

The incorporation of this compound into peptides using Boc-SPPS provides a powerful method for creating fluorescent probes to study complex biological systems. While the synthesis of peptides containing this bulky amino acid requires careful optimization of coupling conditions, the resulting fluorescent peptides are invaluable tools for investigating protein-protein interactions and signaling pathways, such as those mediated by GPCRs. The protocols and information provided herein offer a solid foundation for researchers to successfully synthesize and apply these valuable research tools.

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis with Fluorescent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient assembly of amino acids into complex chains. The strategic incorporation of fluorescent amino acids into these peptides creates powerful tools for biomedical research and drug development. These fluorescently labeled peptides serve as sensitive probes for visualizing molecular events, studying protein interactions, and quantifying biological processes with high specificity.[1][2] Applications range from tracking intracellular movements and analyzing enzyme activity to high-throughput screening and in-vivo imaging.[1][3][4] This document provides a comprehensive guide to the principles, applications, and detailed protocols for the synthesis of fluorescently labeled peptides using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.

Part 1: Application Notes

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for peptide synthesis.[5] Its success relies on three core principles:

  • Solid Support : The C-terminal amino acid of the peptide is anchored to an insoluble resin, simplifying the purification process as excess reagents and byproducts are removed by simple filtration and washing.[6][7]

  • Orthogonal Protecting Groups : The synthesis employs a system of protecting groups that can be removed under different conditions.[8]

    • Temporary N-terminal Protection : The α-amino group of each incoming amino acid is protected by a base-labile Fmoc group. This group is stable to acid but is efficiently removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[9][10]

    • Permanent Side-Chain Protection : Reactive amino acid side chains are protected by acid-labile groups (e.g., t-butyl, trityl). These groups are stable during the base-mediated Fmoc deprotection steps but are removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[8][9]

  • Cyclical Process : The peptide is elongated in a series of repeated cycles, each consisting of N-terminal Fmoc deprotection, coupling of the next Fmoc-protected amino acid, and thorough washing.[6]

Strategies for Fluorescent Labeling

A fluorescent dye can be attached to a peptide at a specific position through a stable covalent bond.[3] The choice of labeling strategy depends on the peptide sequence and the desired application.

  • N-Terminal Labeling : This is the most common approach as it typically does not interfere with the peptide's biological activity.[1] The dye, functionalized with a carboxylic acid, is coupled to the free N-terminal amine of the resin-bound peptide after the final amino acid has been added and deprotected.[11]

  • Side-Chain Labeling : If an N-terminal label is undesirable, a dye can be attached to the side chain of an amino acid within the sequence, most commonly Lysine or Cysteine.[11][12] This requires an orthogonal protecting group on the specific side chain that can be removed selectively while the peptide remains on the resin.

  • C-Terminal Labeling : This is more complex as the peptide's C-terminus is typically occupied by the bond to the resin.[12] Labeling at this position usually requires synthesis in solution after the peptide has been cleaved from the support.[13]

  • Click Chemistry : For highly specific and efficient labeling, an unnatural amino acid containing an azide or alkyne group can be incorporated during SPPS.[14] Following synthesis, a fluorescent probe with the complementary functional group is attached via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][15] This bioorthogonal method ensures the dye reacts only at the intended site.

Common Fluorescent Dyes for Peptide Labeling

The selection of a fluorescent dye is critical for experimental success. Key properties include high fluorescence quantum yield, photostability, and minimal impact on the peptide's function.[2][3]

Dye FamilyExample(s)Excitation (Ex) / Emission (Em) (nm)Key Characteristics
Fluorescein FAM, FITC~494 / ~518Bright green fluorescence; cost-effective. Can be pH-sensitive and prone to photobleaching.[2]
Rhodamine Rhodamine B, TAMRA~540 / ~565Bright red-orange fluorescence; generally more photostable than fluorescein.[16]
Coumarin AMCA~350 / ~450Provides blue fluorescence; high quantum yield and pH-insensitivity.[3]
BODIPY BODIPY-FL~503 / ~512Sharp emission spectra; less sensitive to solvent polarity and pH.[16]
Cyanine Cy3, Cy5~550 / ~570 (Cy3), ~650 / ~670 (Cy5)Bright and photostable; often used for FRET and near-infrared (NIR) imaging.[2]
Key Applications of Fluorescent Peptides

Fluorescently labeled peptides are versatile tools used in a wide array of biochemical and cellular assays.[1][3]

  • Fluorescence Resonance Energy Transfer (FRET) : FRET assays are widely used to monitor the activity of enzymes like proteases and kinases.[3] A peptide substrate is synthesized with a FRET donor/acceptor pair. Cleavage of the peptide separates the pair, leading to a measurable change in fluorescence.[12]

  • Cellular Imaging and Tracking : Peptides labeled with a fluorescent dye can be used to visualize cellular structures and track dynamic processes like endocytosis in real-time using fluorescence microscopy.[1][4]

  • Receptor-Ligand Binding Studies : By monitoring the fluorescence of a labeled peptide, researchers can determine its location in tissues, quantify receptor affinity, and screen for new drugs.[3]

  • Fluorescence Polarization (FP) : FP assays use fluorescent peptides to measure binding events. When a small fluorescent peptide binds to a larger protein, its rotation slows, increasing the polarization of the emitted light, which allows for the quantification of binding affinity.[2]

Part 2: Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle

This protocol describes a single cycle of amino acid addition. The process is repeated until the desired peptide sequence is assembled.

  • Resin Preparation : Swell the resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in DMF for 1 hour in a reaction vessel.[5][17]

  • Fmoc Deprotection :

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[7]

    • Agitate the mixture for 20-30 minutes to remove the Fmoc group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]

  • Amino Acid Coupling :

    • In a separate tube, dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, HBTU; 2.9 equivalents), and a base (e.g., DIPEA; 6 equivalents) in DMF.[15]

    • Pre-activate the mixture for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Optional: Monitor the coupling reaction completion using a colorimetric test like the Kaiser test.[15]

  • Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents.[15]

  • Repeat : Return to Step 2 for the next amino acid in the sequence.

G cluster_prep Preparation cluster_cycle SPPS Elongation Cycle cluster_end Result start Start with Resin-AA(n) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Couple Fmoc-AA(n+1) (HATU/DIPEA) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 end_node Resin-AA(n)-AA(n+1) wash2->end_node end_node->deprotection Repeat for next AA

Figure 1. Workflow of a single Fmoc-SPPS elongation cycle.

Protocol 2: On-Resin N-Terminal Fluorescent Labeling

After the final amino acid has been coupled and its Fmoc group removed, the peptide is ready for labeling.

Method A: Direct Coupling of Carboxylated Dyes

This method is for dyes containing a carboxylic acid moiety.

  • Peptide Preparation : Ensure the N-terminal Fmoc group of the final amino acid on the resin is removed as per Protocol 1, Step 2.

  • Reagent Activation : In a separate light-protected tube, dissolve the fluorescent dye (1.5-2 equivalents), an activating agent, and a base in DMF.

    • Conventional (May be inefficient) : Use HATU/HBTU (1.4 equivalents) and DIPEA (3 equivalents). Conventional reagents can give poor yields for some dyes.[16][18]

    • Recommended (PFP Ester) : For higher efficiency, pre-activate the dye. Dissolve the dye (4 eq), EDC (4 eq), pentafluorophenol (PFP, 4 eq), and DIPEA (8 eq) in DMF. Allow to react for 30 minutes.[16]

  • Coupling : Add the activated dye solution to the resin. Agitate for 2-4 hours or overnight at room temperature, protected from light.

  • Washing : Drain the dye solution and wash the resin extensively with DMF, DCM, and Methanol until the filtrate is colorless to remove all unreacted dye.

Method B: Labeling via Click Chemistry

This method is for peptides synthesized with an azide-containing amino acid (e.g., Fmoc-L-Dap(N3)-OH).[14]

  • Peptide Preparation : The full-length, azide-containing peptide should be fully assembled on the resin.

  • Reagent Preparation : Prepare fresh stock solutions:

    • Alkyne-functionalized fluorescent dye (1.5 equivalents) in DMSO.

    • Copper(II) sulfate (CuSO4) (e.g., 100 mM in water).

    • Sodium ascorbate (e.g., 1 M in water, freshly prepared).

    • Copper ligand (e.g., THPTA or TBTA) (e.g., 100 mM in DMSO/water).[15]

  • Reaction Setup :

    • Swell the peptide-resin in a degassed buffer (e.g., PBS/DMSO mixture).

    • Add the alkyne-dye solution.

    • Add the copper ligand (to a final concentration of ~1 mM).

    • Add CuSO4 (to a final concentration of ~0.2 mM).

    • Initiate the reaction by adding sodium ascorbate (to a final concentration of ~2 mM).[15]

  • Reaction : Gently agitate the mixture at room temperature for 1-4 hours, protected from light.[15]

  • Washing : Drain the reaction solution and wash the resin thoroughly with DMF, water, and DCM.

G cluster_start cluster_direct Method A: Direct Coupling cluster_click Method B: Click Chemistry cluster_end start_node Resin-Peptide-NH2 direct_reagents Dye-COOH + PFP/EDC Activation start_node->direct_reagents If using Method A direct_couple Amide Bond Formation direct_reagents->direct_couple end_node Resin-Peptide-Dye direct_couple->end_node click_peptide Resin-Peptide(N3)-NH2 click_reagents Alkyne-Dye + Cu(I) Catalyst click_peptide->click_reagents If using Method B (Requires Azide-AA) click_couple Cycloaddition Reaction click_reagents->click_couple click_couple->end_node

Figure 2. Comparison of on-resin fluorescent labeling strategies.

Protocol 3: Peptide Cleavage and Purification
  • Resin Preparation : Wash the final, labeled peptide-resin with DCM and dry it thoroughly under a vacuum.

  • Cleavage :

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7]

    • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.[7]

  • Peptide Precipitation :

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Purification and Analysis :

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the fluorescently labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

    • Confirm the mass and purity of the final product using mass spectrometry (e.g., ESI-MS).[15]

Part 3: Data Presentation

The efficiency of fluorescent dye coupling can vary significantly depending on the chosen reagents. Conventional coupling agents are not always optimal.[16][18] The table below summarizes a study comparing the coupling efficiency of different fluorophores to a model peptide using standard reagents versus a PFP-ester activation method.

Table 1: Comparison of N-Terminal Labeling Efficiencies

Fluorescent DyeCoupling ReagentPurified Yield (%)Reference
6-Carboxyfluorescein (FAM) HATUInefficient[16][18]
HBTUInefficient[16][18]
PyBOPInefficient[16][18]
PFP Ester 44% [16]
Rhodamine B (RhoB) HBTUPoor Yield[16]
PyBOPPoor Yield[16]
PFP Ester 31% [16]
BODIPY-FL HATUInefficient[16][18]
HBTUInefficient[16][18]
PFP Ester (Not specified, but effective) [16][18]

Data highlights the superior performance of the pentafluorophenol (PFP) ester activation method for labeling primary amines with common fluorophores.[16]

Part 4: Visualizing Applications

FRET-Based Protease Activity Assay

A key application for fluorescent peptides is in FRET-based assays to measure protease activity. A peptide is designed with a fluorophore (donor) and a quencher (acceptor) on opposite sides of a protease cleavage site. In the intact peptide, the quencher absorbs the donor's energy, resulting in low fluorescence. Upon cleavage by a protease, the donor and quencher are separated, restoring fluorescence.[12]

Figure 3. Principle of a FRET-based protease assay.

References

Application Notes and Protocols for Fluorescence Spectroscopy of Anthrylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthrylalanine (Ant) is a fluorescent, unnatural amino acid that serves as a powerful probe for investigating peptide structure, dynamics, and interactions. Its desirable photophysical properties, including a significant quantum yield and sensitivity to the local environment, make it an invaluable tool in peptide and protein science. When incorporated into a peptide sequence, the anthracene moiety of Ant acts as a spectroscopic reporter, providing insights into conformational changes, binding events, and the polarity of its microenvironment. These application notes provide an overview of the utility of anthrylalanine in peptide studies and detailed protocols for key fluorescence-based experiments.

Core Applications

The unique fluorescent properties of anthrylalanine lend themselves to a variety of applications in peptide research and drug development:

  • Conformational Analysis: Changes in the local environment of the anthrylalanine residue due to peptide folding or conformational transitions result in measurable changes in its fluorescence emission spectrum, intensity, and lifetime.

  • Peptide-Protein Interactions: The binding of an anthrylalanine-containing peptide to a protein can be monitored by observing changes in the fluorescence signal of Ant. This can be used to determine binding affinities and kinetics.[1]

  • Peptide-Membrane Interactions: The insertion of an anthrylalanine-labeled peptide into a lipid bilayer leads to a significant change in the polarity of the environment around the Ant residue, which is reflected in its fluorescence properties. This can be used to study the mechanism of action of cell-penetrating and antimicrobial peptides.[2][3]

  • Enzyme Assays: By designing peptides that undergo a conformational change or cleavage upon enzyme action, anthrylalanine can be used to develop sensitive and continuous assays for proteases and other enzymes.[4][5]

  • Drug Screening: Anthrylalanine-labeled peptides can be used in high-throughput screening assays to identify small molecules that bind to the peptide or disrupt its interaction with a target.

Data Presentation: Photophysical Properties of Fluorescent Amino Acids

The selection of a fluorescent probe is critical for the success of any fluorescence spectroscopy experiment. The following table summarizes key photophysical properties of common intrinsic and extrinsic fluorescent amino acids, including anthrylalanine, to aid in experimental design.

Amino Acid/ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Lifetime (τ) (ns)Key Features & Applications
Tryptophan ~280~348 (in water)~0.13-0.201-6Intrinsic probe, sensitive to solvent polarity.[6][7]
Tyrosine ~274~303 (in water)~0.14~3.6Intrinsic probe, often quenched by Tryptophan.[6]
Phenylalanine ~257~282 (in water)~0.02-0.04~6.4Weakly fluorescent, rarely used as a primary probe.[6][7][8]
Anthrylalanine ~360-380~400-420~0.3-0.7~5-15Environmentally sensitive, good for FRET and quenching studies.
Acridonylalanine (Acd) ~400-425~430-550~0.95 (in water)~15High quantum yield and photostability, long lifetime.[4][9]
Dansyl-Alanine ~330-350~500-550Variable~10-20Environmentally sensitive, often used for labeling amines.
NBD-Alanine ~465-480~530-550Variable~1-10Environmentally sensitive, used in FRET as an acceptor.

Experimental Protocols

Protocol 1: Synthesis of Anthrylalanine-Containing Peptides

Anthrylalanine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[10]

Materials:

  • Fmoc-L-anthrylalanine

  • Rink Amide or Wang resin

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-anthrylalanine (or another Fmoc-amino acid) in DMF.

    • Add HBTU, HOBt, and DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

G start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Ant-OH, HBTU/HOBt, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Precipitation & HPLC Purification cleavage->purification end_node End: Characterize Peptide purification->end_node G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis instrument Set up Fluorometer (λex, λem, Slits) sample Prepare Peptide Solution in Cuvette instrument->sample measure_initial Measure Initial Fluorescence (F₀) sample->measure_initial add_ligand Add Ligand Aliquot measure_initial->add_ligand equilibrate Equilibrate add_ligand->equilibrate measure_f Measure Fluorescence (F) equilibrate->measure_f saturate Saturation? measure_f->saturate saturate->add_ligand No correct Correct for Dilution saturate->correct Yes plot Plot ΔF vs. [Ligand] correct->plot fit Fit to Binding Model plot->fit kd Determine Kd fit->kd G cluster_peptide Intact FRET Peptide Ant Anthrylalanine (Donor) Peptide Peptide Linker FRET FRET Occurs (Low Fluorescence) Ant->FRET Quencher Quencher (Acceptor) Quencher->FRET Protease Protease Cleaved Cleavage Protease->Cleaved Ant_frag Ant-Fragment Cleaved->Ant_frag Quencher_frag Quencher-Fragment Cleaved->Quencher_frag NoFRET FRET Disrupted (High Fluorescence) Ant_frag->NoFRET Quencher_frag->NoFRET FRET->Protease

References

Protocol for Incorporating Bulky Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of bulky and sterically hindered amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve biological activity, and introduce novel functionalities. However, the synthesis of peptides containing such residues via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges.[1][2] Steric hindrance can impede coupling reactions, leading to incomplete reactions, lower yields, and increased risk of side product formation.[2] This document provides detailed protocols and application notes to overcome these challenges, ensuring the successful synthesis of peptides containing bulky amino acids.

The fundamental principles of SPPS, involving iterative cycles of Nα-amino group deprotection and coupling of the next amino acid, remain the same.[1][3] However, modifications to standard protocols are necessary to accommodate the unique properties of bulky amino acids.[1] Key considerations include the choice of coupling reagents, reaction conditions, and strategies to mitigate aggregation.[1]

Challenges in Incorporating Bulky Amino Acids

The primary challenges associated with the incorporation of bulky amino acids in SPPS include:

  • Slow Reaction Kinetics: The bulky side chains of sterically hindered amino acids can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the coupling reaction.[2]

  • Incomplete Coupling: Due to slow kinetics, standard coupling times may be insufficient to drive the reaction to completion, resulting in deletion sequences where the bulky amino acid is missing.[4][5]

  • Peptide Aggregation: The presence of hydrophobic bulky residues can promote the aggregation of peptide chains on the solid support, rendering the reactive sites inaccessible.[6]

  • Racemization: Harsh coupling conditions or the use of certain activating reagents can increase the risk of epimerization at the chiral center of the amino acid.[2][7]

Strategies for Efficient Incorporation

To address these challenges, several strategies have been developed and optimized:

Selection of Potent Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of bulky amino acids.[2] Modern aminium/uronium and phosphonium salt-based reagents are generally more effective than traditional carbodiimides for hindered couplings.[2][8]

  • Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents form highly reactive OAt or OBt active esters, which facilitate rapid coupling.[8][9] HATU is particularly effective for hindered couplings due to the formation of the highly reactive OAt ester.[2][7][9] COMU is a newer generation reagent with comparable efficiency to HATU but with improved safety and solubility profiles.[7]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents also generate highly reactive esters and are excellent for difficult couplings.[8] PyAOP, in particular, generates a more reactive active species than PyBOP.[8]

Optimization of Reaction Conditions
  • Double Coupling: A common and effective strategy is to perform the coupling step twice ("double coupling") to ensure the reaction goes to completion.[4][5][10] This is particularly recommended for the amino acid following a proline residue and for arginine residues.[4]

  • Increased Reaction Time: Extending the coupling time allows for the slower reaction to proceed to a higher conversion.[1][4][10]

  • Elevated Temperature: Performing the synthesis at a higher temperature can help to disrupt peptide aggregation and increase reaction rates.

  • Solvent Choice: The use of solvents with better solvating properties, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, can help to reduce aggregation.[10]

Deprotection Strategies

Standard Fmoc deprotection is typically carried out using a solution of 20% piperidine in DMF.[1][10] For sequences prone to aggregation, the deprotection step can also be slow. In such cases, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous as it removes the Fmoc group much faster than piperidine.[11]

Experimental Protocols

Protocol 1: General Manual SPPS Cycle for Incorporating a Bulky Amino Acid

This protocol outlines a single coupling cycle for a bulky amino acid using an aminium/uronium salt-based coupling reagent.

1. Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[1] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[10] e. Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[10]

3. Coupling of the Bulky Amino Acid: a. In a separate tube, dissolve the Fmoc-protected bulky amino acid (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an additive like HOAt (3 equivalents, if not already part of the coupling reagent) in DMF. b. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (6 equivalents). c. Pre-activate the mixture by gently agitating for 5-10 minutes.[1] d. Add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for 2-4 hours. For particularly difficult couplings, this time can be extended up to 12 hours.[1][10] f. Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.[10] g. Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[10] h. Wash the resin thoroughly with DMF (5 times).

4. Capping (Optional but Recommended): a. To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] c. Wash the resin with DMF (3 times).

5. Repeat the Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.[10] b. Add a cleavage cocktail appropriate for the peptide sequence and protecting groups used (e.g., TFA/TIS/Water 95:2.5:2.5).[12] c. Agitate the mixture at room temperature for 2-4 hours.[1] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. g. Dry the crude peptide under vacuum.[10]

7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Data Presentation

The following tables summarize the performance of common coupling reagents for sterically hindered amino acids and provide a general troubleshooting guide.

Table 1: Comparative Performance of Coupling Reagents for Bulky Amino Acids

Coupling ReagentCoupling System ExampleCoupling Efficiency/YieldReaction TimeRacemization RiskKey Advantages & Disadvantages
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient for hindered couplings. Based on potentially explosive HOAt.[2]
HBTU/TBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLowPopular and efficient; byproducts are generally soluble.[2][7]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowSafer alternative to HATU with comparable efficiency and better solubility.[2][7]
PyBOP Various Hindered Systems> 90% Conversion16 hoursLowExcellent for hindered couplings and fragment condensation.[2][8]
DIC/Oxyma General SPPSHighVariesLowCost-effective; the urea byproduct is soluble, simplifying purification.[7]

Note: This table synthesizes data from multiple sources; reaction conditions may vary.[2]

Table 2: Troubleshooting Guide for Incorporating Bulky Amino Acids

ProblemPotential CauseRecommended Solution(s)
Low Coupling Efficiency Steric hindrance of the bulky side chain.[10] Peptide aggregation on the resin.[10]Use a more potent coupling reagent like HATU or COMU.[10] Increase the coupling time or perform a double coupling.[10] Use a solvent with better solvating properties like NMP or a DMF/DMSO mixture.[10] Synthesize at an elevated temperature to disrupt aggregation.[10]
Low Crude Peptide Purity Incomplete deprotection or coupling steps.[10] Aggregation of the growing peptide chain.[10]Ensure complete Fmoc deprotection.[10] Optimize coupling times for all amino acids.[10] Incorporate backbone modifications like pseudoproline dipeptides to disrupt aggregation.
Deletion of Bulky Residue Incomplete coupling of the bulky amino acid.Perform a double coupling for the bulky residue.[4] Use a capping step after the coupling of the bulky amino acid to block unreacted amines.[1][5]
Racemization Use of aggressive coupling conditions or certain bases.Use a base with a lower tendency to cause racemization, such as 2,4,6-collidine.[13] Avoid prolonged pre-activation times. For Cysteine, carbodiimide activation can reduce racemization.[14]

Visualizations

Experimental Workflow

SPPS_Workflow_Bulky_AA cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Start: Resin Swell 1. Resin Swelling (DMF, 30 min) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Bulky AA, HATU/DIPEA) Wash1->Coupling Monitor Kaiser Test Coupling->Monitor Decision Complete? Monitor->Decision DoubleCouple Double Coupling Decision->DoubleCouple No Wash2 Wash (DMF) Decision->Wash2 Yes DoubleCouple->Coupling Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation Purification 6. Purification (RP-HPLC) Precipitation->Purification Peptide End: Pure Peptide Purification->Peptide

Caption: Workflow for SPPS incorporating a bulky amino acid.

Decision-Making for Coupling Strategy

Coupling_Strategy Start Start: Incorporate Bulky AA Standard_Coupling Standard Coupling Protocol (e.g., HATU, 2h) Start->Standard_Coupling Kaiser_Test Kaiser Test Positive? Standard_Coupling->Kaiser_Test Double_Coupling Perform Double Coupling Kaiser_Test->Double_Coupling Yes Increase_Time Increase Coupling Time (4-12h) Kaiser_Test->Increase_Time Yes, persistent Change_Reagent Use Stronger Coupling Reagent (e.g., COMU) Kaiser_Test->Change_Reagent Yes, persistent Elevate_Temp Increase Temperature Kaiser_Test->Elevate_Temp Yes, aggregation suspected End Proceed to Next Cycle Kaiser_Test->End No Double_Coupling->End Increase_Time->End Change_Reagent->End Elevate_Temp->End

Caption: Decision-making process for optimizing coupling strategies.

References

Application Notes and Protocols for Monitoring Peptide Synthesis with Fluorescent Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support.[1] Monitoring the efficiency of each coupling and deprotection step is critical to ensure the synthesis of the target peptide with high purity and yield.[1] Traditional methods for monitoring SPPS, such as the ninhydrin test, can be time-consuming and may not be suitable for real-time analysis.[2][3] The use of fluorescent residues and labels offers a sensitive, versatile, and often real-time approach to overcoming these limitations.[][5]

Fluorescently labeled peptides are indispensable tools for a vast array of applications, including fluorescence microscopy, flow cytometry, high-throughput screening, and in vivo imaging.[6] This document provides detailed application notes and protocols for various techniques that utilize fluorescent residues to monitor the progress and success of peptide synthesis. These methods provide researchers with powerful tools to optimize synthesis conditions, troubleshoot problematic sequences, and ensure the quality of the final peptide product.

Principles of Fluorescence Monitoring in SPPS

The core principle behind fluorescence monitoring in SPPS lies in the introduction of a fluorescent moiety that reports on the status of the N-terminal amino group of the growing peptide chain. This can be achieved through several strategies:

  • Intrinsic Fluorescence of Amino Acids: Natural amino acids such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) possess intrinsic fluorescence that can be used for peptide quantification and to study protein folding.[][7] However, their complex spectroscopic properties can make them challenging for routine synthesis monitoring.[8]

  • Fluorescent Protecting Groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, commonly used for N-terminal protection in SPPS, is inherently fluorescent. Monitoring the fluorescence of the Fmoc group upon its cleavage during the deprotection step allows for an indirect quantification of the free amino groups available for the next coupling reaction.

  • Incorporation of Fluorescent Amino Acids: Specially designed fluorescent amino acids can be incorporated directly into the peptide sequence.[][9] These act as built-in probes to track the peptide throughout the synthesis and subsequent applications.

  • On-Resin Fluorescent Labeling: A fluorescent dye can be covalently attached to the N-terminus or a side chain of the peptide while it is still on the solid support.[10][11] This is a common method for producing fluorescently labeled peptides for various biological assays.

Fluorescent Labeling and Monitoring Strategies

The choice of fluorescent labeling strategy depends on the specific requirements of the synthesis and the intended application of the peptide.

N-Terminal Labeling

This is a straightforward approach where a fluorescent dye is coupled to the free N-terminal amine of the peptide after the final amino acid has been added.[12]

C-Terminal Labeling

Labeling the C-terminus is often more complex but can be advantageous if the N-terminus is required for biological activity.[12] Specialized resins, such as NovaTag™ resins, can be used to simplify this process by providing a pre-labeled solid support.[12]

Side-Chain Labeling

This method involves incorporating an amino acid with a reactive side chain, most commonly Lysine (Lys) or Cysteine (Cys), into the peptide sequence.[13] A fluorescent dye can then be specifically conjugated to this side chain.

Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly specific and efficient method for labeling peptides.[6] This involves incorporating an amino acid with an azide or alkyne group into the peptide, followed by a reaction with a fluorescent dye containing the complementary functional group.[6]

Detailed Experimental Protocols

Protocol 1: On-Resin N-Terminal Labeling with an Amine-Reactive Dye

This protocol describes the labeling of a resin-bound peptide with a common amine-reactive fluorescent dye, such as a succinimidyl ester (SE) or isothiocyanate (FITC).

Materials:

  • Peptide-resin with a free N-terminus

  • Amine-reactive fluorescent dye (e.g., 5(6)-Carboxyfluorescein succinimidyl ester)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.

  • Dissolve the amine-reactive fluorescent dye (1.5-2 equivalents) in a minimal amount of DMF.

  • Add the dye solution to the swollen resin.

  • Add DIPEA (3-4 equivalents) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by a qualitative ninhydrin test).

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the labeled peptide-resin under vacuum.

Protocol 2: Monitoring Fmoc Deprotection

This protocol outlines how to monitor the cleavage of the Fmoc protecting group in real-time or in a stepwise manner.

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF

  • UV-Vis spectrophotometer or a plate reader with fluorescence detection capabilities.

Procedure:

  • After the coupling step, wash the peptide-resin with DMF.

  • Add the 20% piperidine in DMF solution to the resin to initiate Fmoc cleavage.

  • Collect the flow-through from the reaction vessel at specific time intervals (for kinetic monitoring) or after a set deprotection time (e.g., 10 minutes).

  • Dilute the collected solution with DMF to an appropriate concentration for measurement.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 300 nm or its fluorescence emission.

  • The amount of Fmoc released is directly proportional to the number of deprotected amino groups.

Protocol 3: On-Resin Fluorescent Labeling via Click Chemistry

This protocol describes the labeling of a peptide containing an azide functional group with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-containing peptide-resin

  • Alkyne-functionalized fluorescent dye

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the azide-containing peptide-resin (1 equivalent) in DMF for 30 minutes.

  • In a separate vial, dissolve the alkyne-functionalized fluorescent dye (1.5 equivalents), CuI (0.1 equivalents), and DIPEA (2 equivalents) in DMF.

  • Add the reaction mixture to the swollen resin.

  • Agitate the reaction at room temperature for 1-2 hours.

  • Wash the resin sequentially with DMF (3x), a 0.5% DIPEA in DMF solution (to remove copper), DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the labeled peptide-resin under vacuum.

Data Presentation

Quantitative data from fluorescence monitoring experiments can be summarized for easy comparison.

FluorophoreExcitation (nm)Emission (nm)Common Coupling Chemistry
FAM (Carboxyfluorescein) 494525Amine-reactive (NHS ester)
FITC (Fluorescein isothiocyanate) 495519Amine-reactive (isothiocyanate)
Rhodamine B 555580Amine-reactive (NHS ester)
BODIPY-FL 503512Amine-reactive (propanoic acid)
Dansyl Chloride 335518Amine-reactive (sulfonyl chloride)
EDANS 336490Amine-reactive
Tryptophan 280348Intrinsic to the amino acid
Tyrosine 274303Intrinsic to the amino acid
Monitoring TechniquePrincipleAdvantagesDisadvantages
Ninhydrin Test Colorimetric reaction with primary amines.[14]Well-established, simple.Requires heating, destructive, not real-time, can be interfered with by ammonia.[3]
Fmoc Monitoring UV absorbance or fluorescence of the cleaved Fmoc group adduct.Real-time or high-throughput, non-destructive to the peptide.Indirect measurement, signal can be affected by flow rate.
On-Resin Labeling Covalent attachment of a fluorescent dye.Direct measurement, high sensitivity.Requires an additional synthesis step, potential for side reactions.
Intrinsic Fluorescence Natural fluorescence of Trp, Tyr.[7]Label-free.Signal can be weak and is highly dependent on the local environment.

Visualizations

SPPS_Workflow Start Start SPPS Resin Resin Start->Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Monitoring1 Fluorescence Monitoring Deprotection->Monitoring1 Washing1 Washing Monitoring1->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection On_Resin_Labeling On-Resin Fluorescent Labeling Final_Deprotection->On_Resin_Labeling Cleavage Cleavage from Resin and Side-Chain Deprotection On_Resin_Labeling->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End Fluorescent Peptide Purification->End

Caption: Workflow of SPPS with integrated fluorescence monitoring.

Fmoc_Deprotection_Monitoring Fmoc_Peptide Fmoc-Peptide-Resin Reaction Deprotection Reaction Fmoc_Peptide->Reaction Piperidine Piperidine Piperidine->Reaction Free_Amine H2N-Peptide-Resin Reaction->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct (Fluorescent) Reaction->DBF_Adduct Spectrophotometer Spectrophotometer/ Fluorometer DBF_Adduct->Spectrophotometer Signal Fluorescence Signal Spectrophotometer->Signal

Caption: Monitoring Fmoc deprotection via fluorescence.

Click_Chemistry_Labeling Peptide_Azide Peptide-Azide Reaction Click Reaction (CuAAC) Peptide_Azide->Reaction Dye_Alkyne Fluorescent Dye-Alkyne Dye_Alkyne->Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Reaction Labeled_Peptide Fluorescently Labeled Peptide Reaction->Labeled_Peptide

Caption: Fluorescent labeling of a peptide using Click Chemistry.

References

Illuminating Cellular Dynamics: Live-Cell Imaging with Anthrylalanine-Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging has emerged as an indispensable tool in modern biological research and drug development, enabling the visualization of dynamic cellular processes in real-time. The use of fluorescent probes allows for the specific labeling and tracking of biomolecules, providing insights into their function, localization, and interactions. Among the diverse array of fluorescent reporters, the non-natural amino acid L-3-(9-anthryl)alanine stands out as a versatile and powerful tool. Its intrinsic fluorescence, stemming from the anthracene moiety, offers unique photophysical properties that make it an excellent probe for a variety of live-cell imaging applications.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of anthrylalanine-labeled probes in live-cell imaging. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to investigate cellular signaling pathways, protein-protein interactions, and other dynamic cellular events.

Photophysical Properties of Anthrylalanine

Anthrylalanine exhibits distinct spectral properties that are crucial for its application in fluorescence microscopy. Understanding these characteristics is essential for designing experiments and interpreting imaging data.

Table 1: Photophysical Properties of L-3-(9-Anthryl)alanine

PropertyValueReference
Excitation Maximum (λex)~330 nm[1]
Emission Maximum (λem)~415 nm[1]
Stokes Shift~85 nm[1]
Fluorescence Lifetime (τ)~13.7 ns[1]

Note: These values are approximate and can be influenced by the local environment, such as solvent polarity and binding to other molecules.

Synthesis and Purification of Anthrylalanine-Labeled Peptides

The incorporation of anthrylalanine into peptides is a key step in generating specific probes for live-cell imaging. This is typically achieved through solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Anthrylalanine-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing L-3-(9-anthryl)alanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-3-(9-anthryl)alanine

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • HPLC-grade acetonitrile and water with 0.1% TFA

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-L-3-(9-anthryl)alanine:

    • Due to the bulky nature of the anthryl group, a double coupling strategy is recommended.

    • Follow the standard coupling procedure (step 3) for the first coupling of Fmoc-L-3-(9-anthryl)alanine.

    • After washing, repeat the coupling step with a fresh solution of activated Fmoc-L-3-(9-anthryl)alanine.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of HPLC-grade water/acetonitrile.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[4][5]

    • Collect fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.[6]

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a powder.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Repeat->Deprotect Next cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect End of sequence Cleave Cleavage (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Peptide Pure Labeled Peptide Lyophilize->Final_Peptide

Fig. 1: Solid-Phase Peptide Synthesis Workflow.

Live-Cell Imaging Applications

Anthrylalanine-labeled probes can be employed in a variety of live-cell imaging applications to study dynamic cellular processes. Below are detailed protocols for two common applications: studying protein-protein interactions via Förster Resonance Energy Transfer (FRET) and monitoring cellular uptake.

Application 1: Monitoring Protein-Protein Interactions using FRET

FRET is a powerful technique for studying molecular interactions in live cells. The efficiency of energy transfer between a donor and an acceptor fluorophore is highly dependent on their proximity, making it an ideal method for detecting protein-protein interactions. Anthrylalanine can serve as a FRET donor when paired with a suitable acceptor, such as a fluorescent protein (e.g., GFP, YFP) or another organic dye.

This protocol describes the use of an anthrylalanine-labeled peptide to study its interaction with a target protein fused to a fluorescent protein acceptor (e.g., YFP) in live cells.

Materials:

  • Anthrylalanine-labeled peptide probe

  • Mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes

  • Plasmid encoding the target protein fused to an acceptor fluorophore (e.g., YFP)

  • Transfection reagent

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal microscope equipped for FRET imaging (e.g., with appropriate laser lines and detectors for donor and acceptor channels)

Procedure:

  • Cell Culture and Transfection:

    • Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of transfection.

    • Transfect the cells with the plasmid encoding the YFP-tagged target protein using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Probe Loading:

    • Prepare a stock solution of the anthrylalanine-labeled peptide in a suitable solvent (e.g., DMSO).

    • Dilute the peptide stock solution in live-cell imaging medium to the desired final concentration (typically in the low micromolar range, to be optimized for each peptide).

    • Replace the culture medium of the transfected cells with the peptide-containing medium.

    • Incubate the cells for a specific period (e.g., 30-60 minutes, to be optimized) to allow for peptide uptake.

  • Cell Washing:

    • Gently wash the cells three times with fresh, pre-warmed live-cell imaging medium to remove excess, unbound peptide.

  • Confocal Microscopy and FRET Imaging:

    • Place the dish on the stage of the confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Image Acquisition Settings:

      • Donor Channel: Excite the anthrylalanine donor at ~330 nm and collect emission at ~415 nm.

      • Acceptor Channel: Excite the YFP acceptor at its excitation maximum (e.g., ~514 nm) and collect its emission.

      • FRET Channel: Excite the anthrylalanine donor at ~330 nm and collect the sensitized emission from the YFP acceptor (e.g., at its emission maximum).

    • Acquire images in all three channels for cells expressing the YFP-tagged protein and loaded with the anthrylalanine probe.

    • As controls, image cells expressing only the YFP-tagged protein (no probe) and cells loaded only with the anthrylalanine probe (no YFP expression).

  • Data Analysis:

    • Correct the raw FRET image for background and spectral bleed-through from the donor and acceptor channels.[7]

    • Calculate the FRET efficiency (E) using an appropriate method, such as the sensitized emission method or donor lifetime measurements if using fluorescence lifetime imaging microscopy (FLIM).[5][8]

    • Analyze the spatial distribution and intensity of the FRET signal to determine the localization and extent of the protein-protein interaction.

FRET_Workflow cluster_preparation Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Transfection Transfect cells with Acceptor-tagged protein (YFP) Probe_Loading Load cells with Anthrylalanine-labeled peptide Transfection->Probe_Loading Washing Wash to remove unbound probe Probe_Loading->Washing Confocal Confocal Microscopy Washing->Confocal Donor_Channel Donor Channel (Ex: ~330nm, Em: ~415nm) Confocal->Donor_Channel Acceptor_Channel Acceptor Channel (Ex: ~514nm, Em: YFP em) Confocal->Acceptor_Channel FRET_Channel FRET Channel (Ex: ~330nm, Em: YFP em) Confocal->FRET_Channel Correction Background & Bleed-through Correction Donor_Channel->Correction Acceptor_Channel->Correction FRET_Channel->Correction FRET_Calculation Calculate FRET Efficiency Correction->FRET_Calculation Interpretation Interpret Interaction Localization & Strength FRET_Calculation->Interpretation

Fig. 2: FRET Imaging Experimental Workflow.
Application 2: Monitoring Cellular Uptake of Peptides

Understanding how peptides and other potential drug candidates enter cells is crucial for drug development. Anthrylalanine-labeled peptides can be used to directly visualize and quantify their cellular uptake and subcellular localization.

This protocol details a method for monitoring the internalization of an anthrylalanine-labeled peptide into live cells.

Materials:

  • Anthrylalanine-labeled peptide

  • Mammalian cells (e.g., HeLa, CHO) cultured on glass-bottom dishes

  • Live-cell imaging medium

  • Confocal microscope with a UV laser line (e.g., 405 nm for excitation, although suboptimal) or a multiphoton microscope.

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes to the desired confluency.

  • Probe Incubation:

    • Prepare a stock solution of the anthrylalanine-labeled peptide.

    • Dilute the peptide in pre-warmed live-cell imaging medium to the desired final concentration.

    • Add the peptide-containing medium to the cells.

  • Time-Lapse Imaging:

    • Immediately place the dish on the microscope stage within an environmental chamber.

    • Imaging Parameters:

      • Excite the anthrylalanine at an appropriate wavelength (ideally ~330 nm, but a 405 nm laser can be used with reduced efficiency).

      • Collect the emission fluorescence around 415 nm.

      • Acquire images at regular time intervals (e.g., every 1-5 minutes) to monitor the kinetics of uptake.

    • Acquire a z-stack of images at selected time points to determine the subcellular localization of the peptide.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the cells at each time point to quantify the rate of uptake.

    • Analyze the z-stacks to determine if the peptide is localized to specific organelles (e.g., endosomes, cytoplasm, nucleus).

    • Assess any potential cytotoxicity by observing cell morphology throughout the experiment.

Uptake_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Culture_Cells Culture cells on glass-bottom dish Add_Probe Add peptide to cells Culture_Cells->Add_Probe Prepare_Probe Prepare anthrylalanine- labeled peptide solution Prepare_Probe->Add_Probe Time_Lapse Time-lapse Confocal Microscopy Add_Probe->Time_Lapse Z_Stack Acquire Z-stacks Time_Lapse->Z_Stack Quantify_Uptake Quantify fluorescence intensity over time Time_Lapse->Quantify_Uptake Assess_Toxicity Assess cell morphology for cytotoxicity Time_Lapse->Assess_Toxicity Localization Determine subcellular localization from Z-stacks Z_Stack->Localization

Fig. 3: Cellular Uptake Imaging Workflow.

Conclusion

Anthrylalanine-labeled probes offer a powerful and versatile platform for live-cell imaging. Their unique photophysical properties, combined with the specificity afforded by peptide-based targeting, enable the investigation of a wide range of dynamic cellular processes. The protocols provided in this document serve as a comprehensive guide for researchers to synthesize, purify, and apply these probes to study protein-protein interactions, cellular uptake, and other key events in living cells. By carefully optimizing experimental conditions and data analysis workflows, anthrylalanine-based imaging can provide valuable insights into cellular function and dysfunction, with significant implications for basic research and drug discovery.

References

Application Notes and Protocols for FRET Studies Using Boc-3-(9-anthryl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting Förster Resonance Energy Transfer (FRET) studies utilizing the fluorescent amino acid Boc-3-(9-anthryl)-L-alanine. Due to its intrinsic fluorescence properties derived from the anthracene moiety, this amino acid is a valuable tool for studying molecular interactions and conformational changes in peptides and proteins.[1][2] These notes cover the selection of a suitable FRET partner, peptide synthesis, and spectroscopic analysis. While direct FRET studies employing this specific amino acid are not extensively reported in peer-reviewed literature, this guide offers a comprehensive, scientifically grounded framework based on the known properties of anthracene and established FRET methodologies.

Introduction to this compound in FRET

This compound is a derivative of the amino acid alanine, featuring a bulky, fluorescent anthracene group attached to its side chain and a tert-butyloxycarbonyl (Boc) protecting group on the amine terminus. The anthracene group serves as a competent FRET donor due to its favorable photophysical properties.[1][2] FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule, highly dependent on the distance between them (typically within 1-10 nm). This "molecular ruler" characteristic makes FRET a powerful technique for probing molecular proximity in various biological contexts.

Key Advantages of Using this compound as a FRET Donor:

  • Site-Specific Incorporation: As an amino acid, it can be incorporated at specific positions within a peptide sequence during solid-phase peptide synthesis (SPPS), offering precise control over the donor's location.

  • Intrinsic Fluorophore: The anthracene moiety is an intrinsic part of the amino acid, minimizing the potential for steric hindrance that can arise from conjugating larger external dyes.

  • Favorable Spectroscopic Properties: Anthracene exhibits a distinct fluorescence emission spectrum that can be paired with a suitable acceptor.

Selecting a FRET Acceptor for the Anthracene Donor

The selection of an appropriate acceptor is critical for a successful FRET experiment. The primary criterion is a significant overlap between the fluorescence emission spectrum of the donor (anthracene) and the absorption spectrum of the acceptor. For the anthracene moiety in this compound, which typically exhibits a fluorescence emission maximum around 400-420 nm, a suitable acceptor should have strong absorption in this region. "Dark quenchers," which are chromophores that absorb energy from the donor but do not emit fluorescence themselves, are often preferred to minimize background signal.

Two excellent candidates for this purpose are:

  • Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid): A widely used dark quencher with a broad absorption spectrum that overlaps well with the emission of anthracene.[1][3][4]

  • 2,4-Dinitrophenyl (DNP): Another effective dark quencher that can be incorporated into peptides, often via a lysine residue [Fmoc-Lys(Dnp)-OH]. Its absorption spectrum also shows good overlap with anthracene's emission.

Quantitative Data and Spectroscopic Properties

The efficiency of FRET is quantified by the Förster distance (R₀), the distance at which 50% of the excitation energy of the donor is transferred to the acceptor. R₀ can be calculated using the following equation:

R₀⁶ = 8.79 x 10⁻⁵ * (κ² * n⁻⁴ * QY * J(λ))

Where:

  • κ² is the dipole orientation factor (typically assumed to be 2/3 for randomly oriented molecules in solution).

  • n is the refractive index of the medium.

  • QY is the fluorescence quantum yield of the donor in the absence of the acceptor.

  • J(λ) is the spectral overlap integral of the donor's fluorescence emission and the acceptor's absorption spectra.

The following table summarizes the key spectroscopic parameters for a hypothetical FRET pair of Anthracene and Dabcyl in ethanol.

ParameterValueReference
Donor: Anthracene
Excitation Maximum (λex)~356 nm[5]
Emission Maximum (λem)~400 nm[5]
Quantum Yield (QY) in Ethanol0.27[6][7][8]
Acceptor: Dabcyl
Absorption Maximum (λabs)~453 nm[1][9]
Molar Extinction Coefficient (ε) at λmax32,000 M⁻¹cm⁻¹[9]
Medium: Ethanol
Refractive Index (n)1.361[10][11][12]
Calculated Parameter
Spectral Overlap Integral (J(λ))Calculated from spectral data
Förster Distance (R₀) ~25 - 35 Å (estimated) Theoretical calculation

Note: The Förster distance is an estimation and should be experimentally determined for the specific peptide sequence and solvent conditions.

Experimental Protocols

Peptide Synthesis with this compound and a Dabcyl Quencher

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound as the donor and a Dabcyl-modified lysine as the acceptor using Boc chemistry.

Workflow for Peptide Synthesis

G Boc-SPPS Workflow for FRET Peptide start Start with Merrifield Resin swell Swell Resin in DCM start->swell deprotect1 Boc Deprotection (TFA in DCM) swell->deprotect1 neutralize1 Neutralization (DIEA in DCM) deprotect1->neutralize1 couple_acceptor Couple Fmoc-Lys(Dabcyl)-OH neutralize1->couple_acceptor wash1 Wash (DCM and DMF) couple_acceptor->wash1 deprotect2 Fmoc Deprotection (Piperidine in DMF) wash1->deprotect2 couple_spacer Couple Spacer Amino Acids deprotect2->couple_spacer wash2 Wash couple_spacer->wash2 couple_donor Couple this compound wash2->couple_donor wash3 Wash couple_donor->wash3 cleave Cleavage from Resin (HF or TFMSA) wash3->cleave precipitate Precipitate and Wash Peptide cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize (Mass Spectrometry) purify->characterize end Lyophilize FRET Peptide characterize->end G FRET Measurement Workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_donor Prepare Donor-only Peptide Sample set_fluorometer Set Fluorometer Parameters (Excitation λ, Emission Range) prep_donor->set_fluorometer prep_fret Prepare FRET Peptide (Donor-Acceptor) Sample prep_fret->set_fluorometer measure_donor Measure Donor Emission Spectrum set_fluorometer->measure_donor measure_fret Measure FRET Sample Emission Spectrum set_fluorometer->measure_fret calculate_eff Calculate FRET Efficiency measure_donor->calculate_eff measure_fret->calculate_eff analyze Analyze and Interpret Data calculate_eff->analyze

References

Application of Anthrylalanine in Protein Folding and Conformational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthrylalanine is a non-natural, fluorescent amino acid that serves as a powerful probe for investigating protein structure, dynamics, and interactions. Its intrinsic fluorescence, originating from the anthryl group, is highly sensitive to the local environment. This property allows researchers to monitor changes in protein conformation, folding pathways, and binding events in real-time. By strategically incorporating anthrylalanine into a peptide or protein sequence, typically via solid-phase peptide synthesis (SPPS), a site-specific fluorescent label can be introduced with minimal perturbation to the overall protein structure. This enables a range of biophysical studies, including fluorescence resonance energy transfer (FRET) to measure intramolecular distances and detect conformational changes.

Data Presentation

The photophysical properties of anthrylalanine are crucial for designing and interpreting fluorescence-based assays. Acridonylalanine (Acd), a derivative of anthrylalanine, is a commonly used and well-characterized fluorescent amino acid with similar properties. The following table summarizes the key photophysical data for Acridonylalanine, which can be used as a close approximation for anthrylalanine.

PropertyValueConditionsReference
Excitation Maximum (λex)385 nmIn water
Emission Maximum (λem)420 nmIn water
Quantum Yield (Φ)~0.95In water[1][2]
Fluorescence Lifetime (τ)~15 nsIn water[1][2]
Molar Extinction Coefficient (ε)5700 M⁻¹cm⁻¹In aqueous buffer[3]

Experimental Protocols

Protocol 1: Synthesis of an Anthrylalanine-Labeled Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing anthrylalanine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-3-(9-anthryl)alanine

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • Acetonitrile

  • Milli-Q water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Anthrylalanine: Follow the same coupling procedure as in step 3, using Fmoc-L-3-(9-anthryl)alanine.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Air-dry the crude peptide.

    • Dissolve the peptide in a minimal amount of acetonitrile/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Monitoring Ligand-Induced Conformational Changes using Anthrylalanine Fluorescence

This protocol describes how to perform a fluorescence titration experiment to monitor the conformational change in a protein upon ligand binding, using an anthrylalanine-labeled peptide/protein. The example is based on studying the conformational change of Maltose-Binding Protein (MBP) upon binding to maltose.[1][2]

Materials:

  • Purified anthrylalanine-labeled protein (e.g., MBP with a site-specifically incorporated anthrylalanine).

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand stock solution (e.g., Maltose in binding buffer).

  • Fluorometer with temperature control.

  • Quartz cuvette.

Procedure:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to 385 nm.

    • Set the emission scan range from 400 nm to 550 nm.

    • Set the excitation and emission slit widths to appropriate values to balance signal intensity and spectral resolution (e.g., 5 nm).

    • Set the temperature of the cuvette holder to the desired experimental temperature (e.g., 25°C).

  • Sample Preparation:

    • Prepare a solution of the anthrylalanine-labeled protein in the binding buffer at a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Prepare a series of dilutions of the ligand stock solution in the binding buffer.

  • Fluorescence Measurement:

    • Blank Measurement: Record the fluorescence spectrum of the binding buffer alone.

    • Initial Protein Spectrum: Add the protein solution to the cuvette and record its fluorescence spectrum. This represents the "unbound" or "apo" state.

    • Titration:

      • Add a small aliquot of the ligand solution to the protein in the cuvette.

      • Mix gently and allow the system to equilibrate for a few minutes.

      • Record the fluorescence spectrum.

      • Repeat the addition of the ligand in increasing concentrations, recording the spectrum after each addition until no further change in fluorescence is observed (saturation).

  • Data Analysis:

    • Subtract the buffer blank spectrum from each of the recorded protein spectra.

    • Plot the change in fluorescence intensity at the emission maximum (or the integrated fluorescence intensity) as a function of the ligand concentration.

    • Analyze the resulting binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity. A significant change in fluorescence intensity or a shift in the emission maximum (blue or red shift) indicates a conformational change in the protein upon ligand binding.

Visualizations

Experimental Workflow for Studying Ligand-Induced Conformational Changes

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Peptide_Synthesis Synthesize Anthrylalanine- labeled Protein (SPPS) Purification Purify Protein (HPLC) Peptide_Synthesis->Purification Apo_State Measure Apo Protein Fluorescence Purification->Apo_State Ligand_Prep Prepare Ligand Stock Solution Titration Titrate with Ligand Ligand_Prep->Titration Buffer_Prep Prepare Binding Buffer Blank Measure Buffer Blank Buffer_Prep->Blank Instrument_Setup Fluorometer Setup (λex=385nm) Blank->Apo_State Apo_State->Titration Record_Spectra Record Fluorescence Spectra Titration->Record_Spectra Iterative Record_Spectra->Titration Data_Processing Correct for Blank and Dilution Record_Spectra->Data_Processing Plotting Plot Fluorescence Change vs. [Ligand] Data_Processing->Plotting Binding_Curve Fit Binding Curve (Kd) Plotting->Binding_Curve Interpretation Interpret Conformational Change Binding_Curve->Interpretation MBP_FRET cluster_apo Apo State (No Maltose) cluster_holo Holo State (Maltose Bound) Apo_MBP MBP (Open) Donor_Apo Anthrylalanine (Donor) Acceptor_Apo Acceptor Holo_MBP MBP (Closed) Apo_MBP->Holo_MBP + Maltose Donor_Apo->Acceptor_Apo Large Distance Low FRET Holo_MBP->Apo_MBP - Maltose Donor_Holo Anthrylalanine (Donor) Acceptor_Holo Acceptor Maltose Maltose Donor_Holo->Acceptor_Holo Small Distance High FRET

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bulky Amino acid Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with the incorporation of bulky and sterically hindered amino acids during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low coupling efficiency or incomplete reactions when trying to incorporate a bulky amino acid (e.g., Aib, N-methylated amino acids). What are the likely causes and solutions?

A1: Low coupling efficiency with sterically hindered amino acids is a common challenge in SPPS. The primary reasons include steric hindrance from the bulky side chains, which slows down the reaction rate, and the potential for peptide aggregation on the solid support, further blocking reactive sites.[1][2]

Here are several strategies to address this issue:

  • Optimize Coupling Reagents: Standard coupling reagents like DCC or DIC may not be sufficiently reactive for sterically demanding couplings.[1] It is often necessary to switch to more potent activating reagents.[1]

    • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][3] HATU and PyAOP are often considered among the most efficient.[1][3]

    • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents suitable for hindered amino acids.[1][3]

    • Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4][5] Reagents like TFFH can be used for this purpose.[4][6]

  • Increase Reaction Time and Temperature:

    • Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to overnight can help drive the reaction to completion.[1]

    • Elevated Temperature: Applying gentle heat can help overcome the activation energy for the coupling reaction.[1] However, this should be done cautiously to minimize the risk of racemization, especially with sensitive amino acids like histidine and cysteine.[7][8]

    • Microwave-Assisted SPPS (MA-SPPS): Microwave synthesis is a highly effective method for difficult couplings, as the microwave energy efficiently heats the reaction and can significantly reduce reaction times while improving purity.[1][8][9]

  • Solvent Selection: The choice of solvent is crucial for solvating the peptide-resin complex and preventing aggregation.[1]

    • NMP vs. DMF: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1]

    • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1][10]

  • Double Coupling: A straightforward and often effective method is to perform a second coupling step with a fresh solution of the activated amino acid to ensure the reaction goes to completion.[1][11][12] This is particularly useful for residues like arginine.[11][13]

Q2: My peptide synthesis is failing, especially when the peptide chain gets longer. Could this be related to aggregation, and how can I address it?

A2: Yes, aggregation of the growing peptide chain on the solid support is a major cause of synthesis failure, particularly for longer or more hydrophobic sequences.[10] As the peptide elongates, it can form secondary structures that lead to inter-chain aggregation, making the reactive N-terminus inaccessible.[10]

Here are some strategies to mitigate peptide aggregation:

  • Backbone Modifications:

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[10][14] The original serine, threonine, or cysteine residue is regenerated during the final TFA cleavage.[10][14]

    • Hmb-Protected Amino Acids: The 2-hydroxy-4-methoxybenzyl (Hmb) group can be used to protect the backbone amide nitrogen of an amino acid, acting as a steric shield to prevent close association of peptide chains.[14]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help to disrupt secondary structures and improve solvation.[10]

  • Resin Choice: For longer and more complex peptides, a high-swelling, low-loading resin is recommended to minimize steric hindrance between growing peptide chains.[15]

Q3: Are there specific amino acids, besides the obviously bulky ones, that are known to be problematic during SPPS?

A3: Yes, certain amino acids present unique challenges during SPPS:

  • Arginine: The bulky side chain and its protecting group can make arginine difficult to incorporate.[11] Double coupling is often recommended for arginine residues.[11][13] Additionally, the activated carboxylic acid of Fmoc-Arg-OH can react with its own guanidino side chain to form a stable δ-lactam, which prevents its incorporation into the peptide chain.[13]

  • Proline: The secondary amine of proline is significantly less reactive than the primary amines of other amino acids, which can lead to incomplete couplings.[11]

  • Aspartic Acid: Aspartic acid is susceptible to aspartimide formation, a side reaction that can occur during the deprotection steps.[11] This rearrangement introduces a β-amino acid into the peptide chain and is difficult to separate from the desired product.[11]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActive Ester FormedReactivityNotes
DCC/DICO-acylisoureaLowByproduct of DCC is insoluble; DIC is preferred for SPPS.[16]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[1][3]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[1][3]
HATU/PyAOPOAt esterVery HighAmong the most efficient reagents due to the lower pKa of HOAt.[1][3]
COMUOxyma esterVery HighComparable efficiency to HATU with improved safety and solubility.[6]
TFFHAcyl fluorideExtremely HighExcellent for α,α-disubstituted amino acids.[4][6]

Table 2: Effect of Temperature on Coupling Efficiency and Racemization

ConditionCoupling TimeCrude PurityRacemization Risk
Room Temperature2-12 hoursCan be low for difficult sequences[8]Low
Elevated Temperature (Conventional Heating)ShorterImproved[8][9]Increased for sensitive residues (e.g., His, Cys)[7][8]
Microwave-Assisted (MA-SPPS)2.5 - 10 minutesHigh[8]Similar to conventional heating at the same temperature[8]

Experimental Protocols

Protocol 1: Standard Double Coupling Procedure

This protocol is recommended when a single coupling reaction is found to be incomplete, as indicated by a positive Kaiser test.

  • First Coupling:

    • Following Fmoc deprotection and washing of the resin-bound peptide, add the solution of the pre-activated bulky amino acid (e.g., using HATU/DIPEA in DMF).

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Take a small sample of resin beads for a Kaiser test. If the test is positive (blue beads), proceed with the second coupling.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted amino acid and byproducts.

  • Second Coupling:

    • Prepare a fresh solution of the activated bulky amino acid.

    • Add the fresh solution to the resin.

    • Allow the second coupling to proceed for another 1-2 hours.

  • Final Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) before proceeding to the next Fmoc deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to achieve complete coupling.

  • Acyl Fluoride Formation:

    • In a separate reaction vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent such as TFFH (1 equivalent) and a suitable non-nucleophilic base like DIPEA (2 equivalents).[4][6]

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-4 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF and DCM before proceeding with the synthesis.

Visualizations

Troubleshooting_Bulky_AA_Incorporation start Low coupling efficiency with bulky amino acid check_reagent Is a high-potency coupling reagent being used (e.g., HATU, HCTU)? start->check_reagent change_reagent Switch to a more potent reagent (HATU, PyAOP, or COMU) check_reagent->change_reagent No check_time_temp Are reaction time and temperature optimized? check_reagent->check_time_temp Yes change_reagent->check_time_temp increase_time_temp Increase coupling time (e.g., overnight) or use elevated temperature/microwave check_time_temp->increase_time_temp No double_couple Perform a double coupling check_time_temp->double_couple Yes increase_time_temp->double_couple check_solvent Is the solvent optimal for solvation (e.g., NMP)? double_couple->check_solvent change_solvent Switch to NMP or a solvent mixture (e.g., DCM/DMF/NMP) check_solvent->change_solvent No consider_aggregation Is peptide aggregation a possibility? check_solvent->consider_aggregation Yes change_solvent->consider_aggregation use_backbone_mod Incorporate pseudoproline dipeptides or Hmb-protected amino acids consider_aggregation->use_backbone_mod Yes extreme_hindrance Is the amino acid extremely hindered (e.g., α,α-disubstituted)? consider_aggregation->extreme_hindrance No use_backbone_mod->extreme_hindrance acyl_fluoride Use acyl fluoride chemistry extreme_hindrance->acyl_fluoride Yes success Successful Incorporation extreme_hindrance->success No acyl_fluoride->success

Caption: A decision tree for troubleshooting bulky amino acid incorporation in SPPS.

Coupling_Reagent_Mechanism cluster_0 Activation cluster_1 Coupling Fmoc-AA-OH Fmoc-AA-OH Activated_Ester Activated Ester (e.g., OAt-ester) Fmoc-AA-OH->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Resin_Peptide_NH2 Resin-Peptide-NH2 Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Peptide_NH2->Peptide_Bond +

Caption: General workflow for amino acid activation and coupling in SPPS.

References

Technical Support Center: Optimizing Fluorescence of Anthryl-Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments involving anthryl-labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the basic spectroscopic properties of anthracene?

A1: Anthracene is a popular fluorophore due to its sensitivity to the local environment. Its fluorescence is characterized by a structured emission spectrum. The excitation and emission maxima can vary depending on the solvent. For example, in cyclohexane, anthracene has an excitation maximum around 350 nm.[1]

Q2: How does the environment affect the quantum yield of anthracene?

A2: The fluorescence quantum yield (Φf), a measure of fluorescence efficiency, is highly dependent on the solvent and local environment. For instance, the quantum yield of anthracene is approximately 0.36 in cyclohexane and 0.27 in ethanol.[1] This sensitivity can be leveraged to probe changes in the peptide's environment, such as binding events or conformational changes. The fluorescence intensity is typically highest at a neutral pH.[2]

Q3: What is fluorescence quenching and how does it affect my measurements?

A3: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[3] This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET).[3] Common quenchers include molecular oxygen, heavy atoms (like halogens), and certain aromatic compounds.[4][5] Understanding potential quenchers in your experimental system is crucial for accurate data interpretation.

Q4: What is photobleaching and how can I minimize it?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[6][7] The excited fluorophore can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the anthracene molecule, leading to a loss of signal.[6] To minimize photobleaching, you should:

  • Reduce the intensity and duration of light exposure.

  • Use antifade reagents or ROS scavengers in your buffer.

  • Ensure your sample is deoxygenated if possible.[6]

Data Summary Tables

Table 1: Environmental Effects on Anthracene Fluorescence

ParameterCyclohexaneEthanolWater (Neutral pH)
Quantum Yield (Φf) ~0.36[1]~0.27[1]Highest Intensity[2]
Excitation Max (λex) ~350 nm[1]Varies~250 nm[2]
Emission Max (λem) ~380, 400, 425 nmVaries380, 400, 425 nm[2]

Table 2: Common Quenchers for Anthracene Fluorescence

Quencher TypeExamplesQuenching Mechanism
Gases Molecular Oxygen (O₂)Collisional, promotes photobleaching via ROS[6]
Halogenated Compounds Carbon Tetrachloride (CCl₄), ChloroformCollisional[4]
Heavy Atoms BromobenzeneIntersystem crossing enhancement[5]
Aromatic Compounds Nitroaromatics, Dinitrophenyl etherStatic and Dynamic[3][8]
Self-Quenching High concentrations of labeled peptideExcimer formation[9]

Troubleshooting Guide

Q: Why is my fluorescence signal weak or non-existent?

A: A weak signal can stem from several issues. Use the following workflow to diagnose the problem.

G start Low Fluorescence Signal check_conc Verify Peptide Concentration and Labeling Efficiency start->check_conc conc_ok Concentration/Labeling OK? check_conc->conc_ok check_instrument Check Instrument Settings (Excitation/Emission λ, Slits, Gain) instrument_ok Settings Correct? check_instrument->instrument_ok check_buffer Assess Buffer Composition (pH, Quenchers) buffer_ok Buffer Optimized? check_buffer->buffer_ok check_photobleaching Evaluate for Photobleaching photobleaching_ok Signal Stable? check_photobleaching->photobleaching_ok conc_ok->check_instrument Yes solution_conc Solution: - Recalculate concentration - Check labeling via Mass Spec/HPLC - Synthesize new peptide conc_ok->solution_conc No instrument_ok->check_buffer Yes solution_instrument Solution: - Use correct λ for anthracene - Optimize gain/slits for S/N - Check lamp/laser source instrument_ok->solution_instrument No buffer_ok->check_photobleaching Yes solution_buffer Solution: - Adjust pH to neutral - Remove known quenchers - Degas solution to remove O₂ buffer_ok->solution_buffer No solution_photobleaching Solution: - Reduce exposure time/intensity - Use antifade reagents photobleaching_ok->solution_photobleaching No

Troubleshooting workflow for low fluorescence signal.

Q: My signal intensity is decreasing over time. What's happening?

A: This is a classic sign of photobleaching.[6] The high-energy light used for excitation is irreversibly damaging the anthryl fluorophore.

  • Cause : The primary cause is the reaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that destroy the anthracene structure.[6] High light intensity and prolonged exposure accelerate this process.

  • Solution :

    • Minimize Light Exposure : Use the lowest possible excitation intensity and shortest exposure time that provide an adequate signal-to-noise ratio.

    • Use Antifade Reagents : Add commercially available antifade reagents or ROS scavengers (e.g., Trolox, n-propyl gallate) to your buffer.

    • Deoxygenate : If your experimental conditions permit, deoxygenate your buffers by bubbling with nitrogen or argon gas.

Q: I see a shift in my emission/excitation spectrum. Why?

A: The anthryl group is sensitive to its microenvironment. A spectral shift often indicates a change in the fluorophore's surroundings.

  • Possible Causes :

    • Solvent Polarity : A change in the polarity of the solvent surrounding the probe.

    • Binding Event : The peptide binding to another molecule, which alters the environment of the attached dye.

    • Conformational Change : A change in the peptide's folding that moves the anthryl group to a more or less solvent-exposed position.

    • pH Change : The fluorescence of anthracene can be sensitive to pH.[2]

  • Troubleshooting :

    • Confirm the pH and composition of your buffer.

    • Analyze if the shift correlates with the experimental variable you are testing (e.g., addition of a binding partner). This may be the signal you are looking for.

    • Run control experiments with the peptide in different solvents to characterize its solvatochromic properties.

Experimental Protocols

Protocol 1: General Peptide Labeling with an Amine-Reactive Anthracene Dye

This protocol describes a general method for labeling a peptide's N-terminus or lysine side chains with an N-hydroxysuccinimidyl (NHS)-ester of an anthracene derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_peptide 1. Dissolve Peptide in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) prep_dye 2. Dissolve Anthracene-NHS Ester in Anhydrous DMSO prep_peptide->prep_dye reaction 3. Add Dye to Peptide (5-10 fold molar excess) Mix and incubate for 1-2h at RT, protected from light prep_dye->reaction purify 4. Quench Reaction (optional) with Tris or Hydroxylamine reaction->purify separate 5. Purify Conjugate (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography) purify->separate analyze 6. Characterize Product (Mass Spectrometry, UV-Vis Absorbance) separate->analyze

References

aggregation issues with hydrophobic fluorescent amino acids in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding aggregation issues encountered during the synthesis of peptides containing hydrophobic fluorescent amino acids.

Troubleshooting Guide

This section addresses specific problems that may arise during solid-phase peptide synthesis (SPPS) and post-synthesis workup.

Issue 1: On-Resin Aggregation During Synthesis

Question: My peptide-resin is swelling poorly, and I'm observing incomplete deprotection and/or coupling reactions. What's causing this and how can I fix it?

Answer: Poor swelling and incomplete reactions are classic signs of on-resin peptide aggregation.[1] This occurs when growing peptide chains interact with each other, primarily through hydrogen bonding to form stable secondary structures like β-sheets, rather than with the solvent.[2][3] Hydrophobic amino acids and attached fluorescent dyes significantly worsen this problem by promoting strong intermolecular interactions and reducing solvation.[2][4]

Below is a workflow to diagnose and solve on-resin aggregation.

cluster_strategies Immediate Strategies start Aggregation Suspected (Poor Swelling, Failed Couplings) monitor Monitor Fmoc Deprotection Profile start->monitor broad_peak Broadening Peak Confirms Aggregation monitor->broad_peak Observe Profile strategy Implement Aggregation-Disrupting Strategy broad_peak->strategy solvents Change Solvent System (e.g., NMP, DMSO) strategy->solvents temp Increase Temperature (Microwave or Conventional Heat) strategy->temp salts Perform Chaotropic Salt Wash (e.g., LiCl, NaClO₄) strategy->salts sonicate Sonicate Reaction Vessel strategy->sonicate outcome Re-test Coupling/Deprotection solvents->outcome temp->outcome salts->outcome sonicate->outcome success Synthesis Successful Proceed to Cleavage outcome->success Complete failure Aggregation Persists outcome->failure Incomplete resynthesize Re-synthesize with Proactive Strategy (Pseudoprolines, Hmb/Dmb, Low-Load Resin) failure->resynthesize

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Recommended Solutions:

  • Modify Synthesis Conditions: These are immediate interventions for an ongoing synthesis.

    • Solvent System: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO).[1][2][5] NMP is generally superior to DMF for solvating growing peptide chains.[2][5] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[2]

    • Elevated Temperature: Perform coupling and deprotection steps at higher temperatures (50-90°C) using a microwave peptide synthesizer or conventional heating.[1][2][5] This provides energy to disrupt intermolecular hydrogen bonds.

    • Chaotropic Agents: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures.[1][5] Ensure the salt is thoroughly washed away before proceeding.[5]

    • Sonication: Gently sonicate the reaction vessel for 15-30 minutes to mechanically break up resin clumps and aggregates.[5]

  • Proactive Synthesis Strategies: If the above fails, re-synthesis with a modified strategy is recommended.

    • Backbone Protection: Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups on the backbone nitrogen of an amino acid every 6-7 residues.[1][2] This physically prevents the hydrogen bonding that leads to β-sheet formation.[2]

    • Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides, which are derivatives of Ser, Thr, or Cys.[2] They introduce a "kink" in the peptide backbone, effectively disrupting secondary structure formation.[2] The native residue is regenerated during final cleavage.[2]

    • Resin Choice: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between peptide chains, reducing intermolecular interactions.[2] A more polar, PEG-based resin can also improve solvation.[2]

StrategyDescriptionKey Considerations
Solvent Change Switch from DMF to NMP or add DMSO.NMP has superior solvating properties for growing peptide chains.[2][5]
Elevated Temperature Use microwave or conventional heat (50-90°C).Can increase racemization for sensitive residues like His.[2][5]
Chaotropic Salt Wash Wash resin with ~0.8 M LiCl or NaClO₄ in DMF.Salt must be completely removed before coupling.[5]
Backbone Protection Incorporate Hmb/Dmb protected amino acids.Insert one approximately every 6-7 residues to disrupt H-bonding.[1][2]
Pseudoproline Dipeptides Substitute a Ser/Thr/Cys with a pseudoproline dipeptide.Introduces a backbone "kink"; insert every 6-8 residues.[2][5]
Low-Loading Resin Use resin with 0.1-0.4 mmol/g substitution.Increases distance between chains; crucial for peptides >30 AAs.[2]
Issue 2: Poor Solubility of Cleaved Peptide

Question: My lyophilized peptide, which contains a fluorescent label, is insoluble in standard HPLC solvents like water/acetonitrile. How can I dissolve it for purification?

Answer: This is a common problem, as the inherent hydrophobicity of the peptide sequence is often exacerbated by the addition of a hydrophobic fluorescent dye.[4] The peptide is likely aggregated in the lyophilized powder.

Recommended Solutions:

  • Initial Solvent Choice: Attempt to dissolve the peptide in a small amount of a strong organic solvent like pure DMSO, DMF, or TFE first, before diluting it slowly into the aqueous HPLC mobile phase.[2][4]

  • Solubilization Additives: If the peptide precipitates upon dilution, add organic modifiers or chaotropic agents to the purification solvents.[2]

  • pH Adjustment: Adjusting the pH of the solvent can significantly improve solubility.[2][4] For acidic peptides (more acidic than basic residues), solubility will be better at a higher pH. For basic peptides, a lower pH is preferable.[4]

AdditiveTypical ConcentrationMechanism of Action
Guanidine Hydrochloride 6-8 M (for initial solubilization)Chaotropic agent that disrupts hydrogen bonds and hydrophobic interactions.[2][6]
Urea 6-8 MDisrupts hydrogen bonds, denatures secondary structures.
Isopropanol / Acetonitrile 10-50%Organic modifiers that disrupt hydrophobic interactions.[2]
Acetic Acid / Formic Acid 1-10%Can improve solubility of basic peptides by protonating residues.[2]

Frequently Asked Questions (FAQs)

Q1: How do fluorescent amino acids contribute to aggregation?

Fluorescent dyes are often large, aromatic, and inherently hydrophobic molecules.[4][7] When conjugated to a peptide, they significantly increase its overall hydrophobicity, which is a primary driver of aggregation.[4][8] This added hydrophobicity can alter the peptide's conformation and promote self-association to minimize contact with aqueous environments.[4][7]

Q2: Can I predict if my fluorescently-labeled peptide sequence is likely to aggregate?

While precise prediction is difficult, several factors strongly indicate a high risk of aggregation:

  • Sequence: Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, Phe) are major red flags.[2][3]

  • Hydrophobicity of the Dye: The choice of fluorophore matters. More hydrophobic dyes will increase aggregation propensity more than hydrophilic ones (e.g., Alexa Fluor dyes are designed for water solubility).[4]

  • Computational Tools: Several programs can predict aggregation-prone regions (APRs) based on the amino acid sequence, though they may not account for the specific contribution of an unnatural fluorescent amino acid.[9]

cluster_0 cluster_1 cluster_2 P1 Peptide Chain 1 Aggregate β-Sheet Aggregation P1->Aggregate P2 Peptide Chain 2 P2->Aggregate Hmb Hmb/Dmb Group Disruption Aggregation Disrupted Hmb->Disruption P2_mod Peptide Chain 2 Hmb->P2_mod Steric Hindrance Prevents H-Bonding Pseudo Pseudoproline 'Kink' Pseudo->Disruption Hbond Inter-chain H-Bonding P1_mod Peptide Chain 1 P1_mod->Hmb P1_pseudo Peptide Chain P1_pseudo->Pseudo Backbone Disruption

Caption: How backbone modifications prevent peptide aggregation.

Q3: What analytical techniques can I use to detect and characterize peptide aggregation?

A multi-faceted approach is often necessary to fully characterize aggregation.

  • Spectroscopy: Techniques like UV-visible absorbance (for turbidity), intrinsic tryptophan fluorescence, and Circular Dichroism (CD) are rapid methods to screen for the presence of aggregates and changes in secondary structure.[5]

  • Fluorescence Assays: Extrinsic dyes like Thioflavin T (ThT) can be used. ThT fluorescence increases significantly upon binding to amyloid-like fibril structures.[6]

  • Chromatography: Size Exclusion Chromatography (SEC) is a powerful tool to separate and quantify soluble aggregates like dimers and oligomers from the monomeric peptide.[10][11]

  • Microscopy: Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can be used to directly visualize the morphology of larger aggregates and fibrils.[5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is effective for detecting aggregates from the nanometer to micron range.[11][12]

Q4: Where is the best position to place a fluorescent label to minimize its impact on aggregation and bioactivity?

The position of the dye is critical.[4]

  • Avoid Biologically Active Regions: Do not place the label within a known binding site or a region critical for the peptide's structure, as the bulky dye can interfere with its function.

  • N-terminus vs. Side Chain: Labeling is commonly achieved at the N-terminus or on the side chain of a Lysine (via NHS ester chemistry) or Cysteine (via maleimide chemistry).[4]

  • Spacers: Consider incorporating a flexible spacer (e.g., a short PEG chain or Gly-Ser linker) between the peptide and the fluorescent dye. This can distance the hydrophobic dye from the main peptide sequence, potentially reducing its impact on folding and aggregation.

  • Site-Specific Labeling: For proteins, targeting a region not involved in aggregation (like the C-terminus of α-synuclein) is a recommended strategy.[13] This principle can be applied to peptides by placing the label away from known aggregation-prone regions.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used to disrupt secondary structures before a difficult coupling step.[2]

Materials:

  • Peptide-resin exhibiting signs of aggregation.

  • N,N-Dimethylformamide (DMF).

  • Chaotropic Salt Solution: 0.8 M Sodium Perchlorate (NaClO₄) or Lithium Chloride (LiCl) in DMF.

Procedure:

  • Perform the standard Fmoc deprotection protocol and subsequent DMF washes.

  • Add the Chaotropic Salt Solution to the peptide-resin and agitate for 1 minute.

  • Drain the solution.

  • Repeat the wash with the Chaotropic Salt Solution for another 1 minute.

  • Wash the peptide-resin thoroughly with DMF (at least 5 times) to ensure all chaotropic salt is removed.

  • Proceed immediately to the coupling step with fresh reagents.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of amyloid-like fibrils, which are a common type of aggregate for hydrophobic peptides.[6]

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered).

  • Peptide stock solution (dissolved in an appropriate solvent like DMSO).

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm).

Procedure:

  • Prepare a working solution of the peptide in the assay buffer at the desired final concentration (e.g., 20-50 µM).

  • Prepare a master mix of the assay buffer containing ThT at its final concentration (a common final concentration is 10-25 µM).[6]

  • In the 96-well plate, mix the peptide solution with the ThT-containing buffer in triplicate. Include controls such as buffer with ThT only (blank) and peptide only.

  • Incubate the plate at a desired temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.

  • Plot fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is indicative of amyloid fibril formation.

References

fluorescence quenching of anthrylalanine by neighboring residues.

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Fluorescence Quenching

I've initiated a thorough Google search to compile data on anthryl alanine's fluorescence quenching by adjacent amino acids. Currently, I am analyzing diverse quenching mechanisms, including energy transfer and electron transfer, and reviewing experimental setups used in relevant studies. I'm focusing on extracting and comparing quantitative data to identify key trends and relationships.

Gathering Information & Planning

I've expanded my research to include potential troubleshooting issues and frequently asked questions about anthryl alanine quenching. I am now structuring this information as a Q&A for a technical support center and identifying crucial quantitative data for tabular presentation. I'm also drafting detailed experimental protocols and exploring Graphviz diagrams to visually represent workflows and mechanisms.

Drafting Support Page Content

I've initiated the process of developing a technical support center page focused on the fluorescence quenching of anthrylalanine by adjacent amino acids. Currently, I'm structuring the content as a Q&A format, incorporating both Frequently Asked Questions and detailed troubleshooting guides to cover the common issues in the topic. I'm focusing on clarity and conciseness, given the specialized nature of the subject.

Formulating the Structure

I've moved on to the core structure of the support page. Right now, I'm integrating data presentation with experimental protocols. I'm prioritizing the Q&A format, ensuring it is easy to navigate. I'm also preparing for the visual elements, including Graphviz diagrams with descriptive captions, making sure they comply with the specified contrast and color guidelines. The structure will provide comprehensive information.

Defining Key Mechanisms

I've been deep in the literature, refining the core concepts and mechanisms. The initial search on anthrylalanine was less fruitful than hoped, so I'm focusing on the general principles of fluorescence quenching by natural amino acids. I'm building a framework around static and dynamic quenching, with photoinduced electron transfer (PET) as the primary mechanism. My next move is to start outlining the FAQ section, focusing on foundational questions to guide researchers.

Targeting Content Refinement

I'm now focusing on the target audience and content refinements. I'm prioritizing the creation of data tables and experimental protocols that are both informative and easily understandable. I am preparing to integrate these elements into a comprehensive resource. The visual elements will soon be integrated to improve comprehension and engagement. I'm focusing on crafting clear, concise explanations, particularly for the troubleshooting section.

Developing the Support Page

I'm now diving into the detailed page structure, with an eye toward integrating data and protocols seamlessly. I've begun drafting the FAQs, focusing on common queries about fluorescence quenching and anthrylalanine. I'm prioritizing clear explanations and concise language, ensuring the content is accessible to researchers. Simultaneously, I'm working on the data tables and experimental protocols, pulling from existing literature on fluorophore quenching, and readying the DOT scripts for the diagrams. I'm focusing on static and dynamic quenching mechanisms.

Focusing on FAQs & Content

I'm expanding the FAQs section with clear and targeted questions to help users quickly find relevant information. Initial searches reveal general principles of fluorophore quenching, and I will tailor this content towards the anthrylalanine context, addressing common issues. The experimental protocols will be detailed for quick adaptation. I'm focusing on the integration of data tables and diagrams.

Focusing on Structure and Content

I'm presently focused on building out the detailed sections of the support page. I've begun drafting the frequently asked questions, starting with foundational questions about fluorescence quenching. Additionally, I'm working to consolidate relevant data and protocols into concise, readily accessible tables and instructions. I'll include Graphviz diagrams for clarity. I'm focusing on the clarity of explanations.

Expanding the Support Page

I've progressed to crafting the expanded structure of the support page. I've developed the initial framework for the FAQ and troubleshooting sections, including fundamental questions about fluorescence quenching mechanisms. I've begun drafting the experimental protocols and data tables, aiming for clarity and conciseness, given the specialized subject matter. In parallel, I'm working on the diagrams, focusing on visual representations of quenching mechanisms and experimental workflows. The planned structure will soon be available for review.

strategies to improve coupling efficiency of Boc-3-(9-anthryl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Boc-3-(9-anthryl)-L-alanine. This guide provides detailed troubleshooting protocols, frequently asked questions (FAQs), and comparative data to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound often low?

A1: The primary reason for low coupling efficiency is steric hindrance. This compound possesses a large, bulky 9-anthryl side chain, which physically obstructs the approach of the activated carboxylic acid to the N-terminus of the peptide chain on the solid support.[1][2][3] This steric clash can dramatically slow down reaction kinetics, leading to incomplete coupling reactions.[1] Additionally, the hydrophobicity of the anthryl group can promote peptide aggregation on the resin, further limiting the accessibility of reagents to the reaction site.[2][4]

Q2: What are the immediate signs of a failed or low-yield coupling reaction?

A2: The most common method for monitoring the completion of a coupling reaction is the qualitative ninhydrin (Kaiser) test.[4][5] A positive Kaiser test, indicated by the appearance of a blue or purple color on the resin beads, signifies the presence of unreacted primary amines.[4] This is a direct indication that the coupling was incomplete. A negative test (colorless or yellow beads) suggests a complete reaction.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A3: For sterically demanding couplings, onium salt-based reagents (aminium/uronium and phosphonium salts) are generally more effective than standard carbodiimides.[1][6] Reagents like HATU, HCTU, HBTU, and COMU are highly recommended because they form more reactive activated esters that can overcome the steric barrier more efficiently.[1][3][7] Phosphonium salts like PyBOP are also very effective and have the advantage of avoiding potential guanidinylation side reactions.[1]

Q4: Can I simply increase the reaction time or temperature to improve the yield?

A4: Yes, extending the reaction time (e.g., from 1-2 hours to 4-6 hours or even overnight) can allow the slow reaction to proceed further towards completion.[3][8] Gently increasing the temperature (e.g., to 30-50°C) can also help overcome the activation energy barrier.[3][8] However, prolonged reaction times and elevated temperatures should be approached with caution as they can increase the risk of side reactions, including racemization.[2]

Q5: How does the choice of solvent affect the coupling efficiency?

A5: The solvent plays a crucial role in resin swelling and disrupting peptide aggregation. Using more polar solvents like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) can improve reaction outcomes by disrupting secondary structures and improving reagent access to the peptide chain.[4]

Troubleshooting Guide for Low Coupling Efficiency

If you encounter a positive ninhydrin test after the initial coupling of this compound, follow this tiered troubleshooting approach.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Low Coupling Yield (Positive Ninhydrin Test) recouple Immediate Action: Perform a Double Coupling start->recouple test1 Ninhydrin Test recouple->test1 reagent Optimize Reagents: Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) test1->reagent Still Positive proceed Proceed to Next Deprotection Step test1->proceed Negative test2 Ninhydrin Test reagent->test2 conditions Optimize Conditions: - Extend Reaction Time (4-6h) - Increase Temperature (40°C) - Use NMP as Solvent test2->conditions Still Positive test2->proceed Negative test3 Ninhydrin Test conditions->test3 cap Final Step: Cap Unreacted Amines (e.g., with Acetic Anhydride) test3->cap Still Positive test3->proceed Negative cap->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for success.[1] The following table summarizes the properties of common coupling reagents used for sterically hindered amino acids. While this data is synthesized from studies on various challenging couplings (e.g., Aib, N-methylated residues), it serves as a strong indicator for performance with this compound.[1]

ReagentReagent TypeAdvantagesConsiderations & Potential Side Reactions
HATU Aminium/Uronium SaltHighly efficient, especially for hindered couplings, due to the formation of reactive OAt esters.[1]Based on potentially explosive HOAt; more expensive than HBTU. Can cause guanidinylation of the N-terminal amine in slow couplings.[1]
HBTU Aminium/Uronium SaltHighly efficient and popular; byproducts are generally soluble.[1]Can cause guanidinylation, capping the peptide chain.[1] Based on potentially explosive HOBt.[7]
COMU Aminium/Uronium SaltEfficiency is comparable to HATU.[7] Safer as it is based on OxymaPure, avoiding explosive byproducts.[1][7]Limited stability in solution compared to HBTU.
PyBOP Phosphonium SaltEfficient coupling that avoids the guanidinylation side reaction.[1]Generally considered less reactive than HATU.[1]
T3P® Phosphonic AnhydrideExcellent for substrates prone to epimerization. Byproducts are non-hazardous and water-soluble.[1]Application method is different from other common reagents.[1]
DCC/DIC CarbodiimideInexpensive and widely used, especially in solution-phase synthesis.[7]Generally less effective for sterically hindered couplings. Produces insoluble urea byproducts (DCU) that can complicate purification.[6]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the initial coupling attempt or after a first failed attempt with a weaker reagent.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform N-terminal deprotection of the preceding amino acid (e.g., using 50% TFA in DCM for Boc-SPPS) and wash the resin thoroughly with DMF (3-5 times).[5]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF or NMP.[8]

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (6 eq.) to the activation mixture. Allow the solution to pre-activate for 1-5 minutes.[5][8][9]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for a minimum of 2 hours. For this sterically hindered residue, extending the time to 4 hours is recommended.[3][8]

  • Monitoring: After the coupling time, wash a small sample of the resin with DMF and perform a ninhydrin test to check for completion.[2][5]

Protocol 2: Double Coupling (Recoupling) Procedure

This should be performed immediately if the ninhydrin test is positive after the first coupling.

  • Wash: After the initial coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.[4]

  • Repeat Coupling: Prepare a fresh solution of activated this compound using the same equivalents and procedure as the initial coupling (e.g., Protocol 1).[4]

  • Second Reaction: Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the initial coupling.[4]

  • Final Wash and Test: Wash the resin thoroughly with DMF and DCM. Perform a final ninhydrin test to confirm completion.

Protocol 3: Capping of Unreacted Amines

If double coupling is unsuccessful, it is crucial to block any unreacted N-termini to prevent the formation of deletion sequences.

  • Wash: Wash the resin with DMF.

  • Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base (like DIEA or pyridine) in DMF. A common mixture is Acetic Anhydride/DIEA/DMF (e.g., 5:6:89 v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.

  • Wash: Wash the resin thoroughly with DMF and DCM to remove excess capping reagents and byproducts. You can now proceed to the deprotection step for the next cycle.

G cluster_0 Amino Acid Activation cluster_1 Peptide Coupling BocAA This compound ActiveEster Highly Reactive OAt-Active Ester BocAA->ActiveEster HATU Coupling Reagent (e.g., HATU) HATU->ActiveEster Base Base (DIEA) Base->ActiveEster PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond Nucleophilic Attack Resin Resin-Bound Peptide with Free N-Terminus Resin->PeptideBond

Caption: Activation and coupling pathway using HATU.

References

minimizing side reactions during synthesis of anthrylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of peptides containing the bulky, hydrophobic amino acid, 3-(9-anthryl)-L-alanine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of anthrylalanine peptides, offering potential causes and recommended solutions.

Problem 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive ninhydrin test after coupling, indicating free amines.

  • Presence of deletion sequences (n-1) in the final product upon mass spectrometry analysis.

  • Low overall yield of the desired peptide.

Potential Causes:

  • Steric Hindrance: The bulky anthryl group of Fmoc-3-(9-anthryl)-L-alanine can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.

  • Peptide Aggregation: The hydrophobic nature of the anthrylalanine residue promotes on-resin aggregation of peptide chains, making reactive sites inaccessible.[1] This is a common issue with sequences rich in hydrophobic amino acids.[2]

Recommended Solutions:

SolutionDetailed Protocol
Optimize Coupling Conditions Use a more potent coupling reagent combination such as HATU/HOAt or HCTU in the presence of a base like N,N-diisopropylethylamine (DIEA).[3] Extend the coupling time (e.g., 2-4 hours or even overnight) and consider performing a double coupling to ensure maximum efficiency.[1]
Use Aggregation-Disrupting Solvents Incorporate solvents known to disrupt secondary structures. A mixture of DMF with 25% DMSO can be effective.[4] For particularly difficult sequences, "magic mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) can be employed.[1]
Incorporate Backbone Protection For sequences prone to aggregation, the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of an amino acid near the anthrylalanine can prevent hydrogen bond-mediated aggregation.[5]
Microwave-Assisted Synthesis Perform the coupling and deprotection steps in a microwave peptide synthesizer. The elevated temperature can help to break up aggregates and accelerate reaction kinetics.

Experimental Workflow for Optimized Coupling:

Optimized_Coupling cluster_activation Activation resin Deprotected Peptide-Resin activate Pre-activate Fmoc-Anthrylalanine (HATU/HOAt/DIEA in DMF) couple Couple to Resin (2-4 hours or double couple) activate->couple wash Wash with DMF couple->wash monitor Ninhydrin Test wash->monitor complete Proceed to Next Cycle monitor->complete Negative incomplete Repeat Coupling monitor->incomplete Positive incomplete->couple

Optimized coupling workflow for Fmoc-anthrylalanine.
Problem 2: Peptide Aggregation and Poor Solubility

Symptoms:

  • Shrinking of the resin bed during synthesis.

  • Difficulty in dissolving the crude peptide in standard solvents like water or acetonitrile after cleavage.

  • Broad or tailing peaks during HPLC purification.

Potential Causes:

  • Hydrophobic Interactions: The large, nonpolar anthracene side chain strongly promotes intermolecular hydrophobic interactions, leading to aggregation both on-resin and in solution.[2]

  • Secondary Structure Formation: Aggregation is often driven by the formation of intermolecular β-sheets between peptide chains.[2]

Recommended Solutions:

SolutionDetailed Protocol
Utilize Low-Loading Resins Synthesize the peptide on a low-substitution resin (e.g., 0.1-0.3 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Systematic Solubility Testing Before dissolving the entire crude product, test the solubility of a small aliquot in various solvents. Start with water, then move to aqueous solutions with increasing concentrations of acetonitrile or isopropanol. For highly hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by slow addition of an aqueous phase.
Employ Chaotropic Agents For peptides that are extremely difficult to dissolve, consider using denaturing agents such as 6 M Guanidine-HCl or 8 M Urea. Note that these may need to be removed before biological assays.
pH Adjustment The net charge of a peptide significantly affects its solubility. For peptides with acidic residues (Asp, Glu), try dissolving in a basic buffer (e.g., 0.1 M ammonium bicarbonate). For basic peptides (Lys, Arg, His), an acidic solvent (e.g., 10% acetic acid) may be effective.[6]

Logical Flow for Solubility Testing:

Solubility_Testing start Lyophilized Crude Peptide test_water Test small aliquot in Water start->test_water dissolved_water Dissolved test_water->dissolved_water Yes test_organic Test in Water/Acetonitrile test_water->test_organic No dissolved_organic Dissolved test_organic->dissolved_organic Yes test_dmso Test in DMSO or DMF test_organic->test_dmso No dissolved_dmso Dissolved test_dmso->dissolved_dmso Yes test_chaotrope Test in 6M Guanidine-HCl test_dmso->test_chaotrope No dissolved_chaotrope Dissolved test_chaotrope->dissolved_chaotrope Yes insoluble Insoluble test_chaotrope->insoluble No

Systematic approach for peptide solubility testing.
Problem 3: Side Reactions During Cleavage and Deprotection

Symptoms:

  • Presence of unexpected masses in the mass spectrum of the crude product.

  • Discoloration (e.g., brownish or yellowish) of the lyophilized peptide.[7]

  • Multiple, difficult-to-separate peaks in the HPLC chromatogram.

Potential Causes:

  • Oxidation of the Anthracene Ring: The electron-rich anthracene moiety is susceptible to oxidation, particularly at the 9 and 10 positions, which can occur during prolonged exposure to air or certain cleavage conditions. This can lead to the formation of anthraquinone derivatives.

  • Alkylation of the Anthracene Ring: Cationic species generated from protecting groups or the resin linker during acidic cleavage can alkylate the anthracene ring. This is a known side reaction for other aromatic residues like tryptophan.[8]

  • Photodegradation: Anthracene is a photosensitive molecule. Exposure to UV light, including during HPLC analysis with a UV detector, can potentially lead to degradation or dimerization.

Recommended Solutions:

SolutionDetailed Protocol
Optimize Cleavage Cocktail For peptides containing hydrophobic and sensitive residues, a robust cleavage cocktail is essential. "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a good starting point.[9] To minimize oxidation, consider adding a reducing agent like dithiothreitol (DTT) to the cleavage mixture.[10] Perform a trial cleavage and analyze the products to determine the optimal cocktail and cleavage time (typically 2-4 hours).[10]
Use Effective Scavengers Ensure the cleavage cocktail contains efficient cation scavengers. Triisopropylsilane (TIS) is effective at scavenging carbocations.[11] 1,2-Ethanedithiol (EDT) is also recommended, especially if other sensitive residues like tryptophan are present.[10]
Protect from Light During synthesis, cleavage, and purification, protect all solutions and the peptide-resin from direct light to minimize the risk of photodegradation. Use amber vials for storage and minimize exposure during HPLC analysis.

Cleavage Cocktail Selection Guide:

References

dealing with poor solubility of Boc-3-(9-anthryl)-L-alanine in SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Boc-3-(9-anthryl)-L-alanine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in standard SPPS solvents?

A1: this compound possesses a large, hydrophobic, and rigid anthryl group. This bulky aromatic structure significantly hinders its ability to dissolve in common SPPS solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), which are more suitable for less sterically hindered amino acids.

Q2: What are the primary issues that arise from the poor solubility of this compound during SPPS?

A2: Poor solubility can lead to several problems, including:

  • Incomplete dissolution: The amino acid may not fully dissolve in the solvent, leading to inaccurate concentration and inefficient delivery to the resin.

  • Slow or incomplete coupling reactions: Low concentration of the dissolved amino acid can slow down the kinetics of the coupling reaction, resulting in failed or incomplete incorporation into the peptide chain. This can lead to deletion sequences in the final peptide.[1]

  • Aggregation: The hydrophobic nature of the anthryl group can promote aggregation of the growing peptide chain on the resin, further hindering subsequent deprotection and coupling steps.[2]

  • Clogging of lines and filters: In automated peptide synthesizers, undissolved particles can clog tubing and frits, disrupting the synthesis process.

Q3: Are there alternative solvents that can improve the solubility of this compound?

A3: Yes, N-Methyl-2-pyrrolidone (NMP) is often a better choice than DMF for hydrophobic and sterically hindered amino acids due to its higher polarity and better solvating properties for such compounds.[3][4] In some challenging cases, solvent mixtures containing DMSO or "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) might be explored, though they may require significant optimization of the synthesis protocol.[4][5]

Q4: Can I use standard coupling reagents for this compound?

A4: While standard coupling reagents can be attempted, more potent reagents are often necessary to overcome the steric hindrance of the bulky anthryl group. Reagents like HBTU, HATU, HCTU, and COMU are generally more effective for coupling sterically hindered amino acids.[6]

Q5: How can I monitor the coupling efficiency of this compound?

A5: The Kaiser test is a reliable method to check for the presence of free primary amines on the resin after the coupling step.[1] A positive result (blue color) indicates an incomplete reaction, and a recoupling step is necessary. For N-methylated or other secondary amines, a chloranil test can be used.

Troubleshooting Guides

Issue: this compound fails to dissolve completely in the solvent.
  • Root Cause: The high hydrophobicity and large size of the anthryl group lead to low solubility in standard SPPS solvents.

  • Solution Workflow:

    G A Initial Observation: This compound does not fully dissolve B Switch to a stronger solvating solvent like NMP A->B C Consider a solvent mixture, e.g., NMP/DCM or NMP/DMSO B->C Partial Success F Successful Dissolution B->F Success D Gently warm the solvent (e.g., to 30-40°C) and sonicate C->D Partial Success C->F Success E If solubility remains poor, proceed with a suspension but ensure vigorous mixing during activation and coupling D->E Failure D->F Success

    Caption: Troubleshooting workflow for poor dissolution.

Issue: Incomplete coupling of this compound (Positive Kaiser Test).
  • Root Cause: The steric hindrance from the anthryl group and potentially low concentration of the dissolved amino acid slow down the reaction rate, leading to incomplete acylation of the free amine on the resin.

  • Solution Workflow:

    G A Positive Kaiser Test after coupling this compound B Perform a second coupling (double coupling) A->B C Increase coupling time (e.g., from 2h to 4h or overnight) B->C Failure F Negative Kaiser Test: Coupling successful B->F Success D Switch to a more potent coupling reagent (e.g., HATU, HCTU) C->D Failure C->F Success E Consider microwave-assisted coupling to enhance reaction kinetics D->E Failure D->F Success E->F Success G If coupling still fails, cap unreacted amines with acetic anhydride and proceed E->G Failure

    Caption: Troubleshooting workflow for incomplete coupling.

Data Presentation

Table 1: Qualitative Solubility and Recommended Solvents for this compound

SolventExpected SolubilityRecommendation
Dichloromethane (DCM)PoorNot recommended as the primary solvent for dissolving the amino acid. Can be used in mixtures with NMP.[4]
N,N-Dimethylformamide (DMF)Poor to ModerateMay be insufficient for complete dissolution at standard concentrations. If used, gentle warming and sonication may be required.[4]
N-Methyl-2-pyrrolidone (NMP)Moderate to GoodRecommended solvent. NMP is generally more effective at solvating large, hydrophobic amino acids and can help prevent aggregation.[3][4]
Dichloromethane/N-Methyl-2-pyrrolidone (DCM/NMP) MixturesModerate to GoodA 1:1 mixture can be effective, leveraging the resin-swelling properties of DCM and the solvating power of NMP.
N-Methyl-2-pyrrolidone/Dimethyl Sulfoxide (NMP/DMSO) MixturesGoodA small percentage of DMSO (e.g., 10-20%) in NMP can significantly enhance the solubility of very difficult amino acids. Use with caution as DMSO can be difficult to remove.
"Green" Solvents (e.g., 2-MeTHF, CPME)Poor to ModerateMay require significant optimization and are not standard for this type of amino acid.[5][7]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using NMP and HATU
  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 30 minutes, followed by washing with NMP (3 x 1 min).[8]

  • Boc Deprotection:

    • Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.[9]

    • Drain and treat with fresh 25-50% TFA in DCM for 20-30 minutes.[9]

    • Wash the resin with DCM (3x), Isopropanol (1x), and NMP (3x).

  • Neutralization:

    • Treat the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in NMP for 2 minutes (repeat twice).[9]

    • Wash the resin with NMP (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in NMP.

    • Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive, repeat the coupling step (double coupling).

  • Washing: Once the Kaiser test is negative, wash the resin with NMP (3x) and DCM (3x).

  • Next Cycle: The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
  • Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a microwave-compatible reaction vessel, add the neutralized resin.

    • In a separate vial, dissolve this compound (3-4 eq.), an appropriate coupling reagent like HBTU or HATU (3-4 eq.), and DIEA (6-8 eq.) in NMP.

    • Add the activated amino acid solution to the resin.

    • Place the vessel in a microwave peptide synthesizer.

    • Microwave at a set temperature (e.g., 50-75°C) for a specified time (e.g., 5-15 minutes). Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.[10]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Mandatory Visualizations

G cluster_prep Resin Preparation cluster_coupling Coupling Cycle Swell Swell Resin (DCM then NMP) Deprotect Boc Deprotection (TFA in DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, NMP) Deprotect->Wash1 Neutralize Neutralize (DIEA in NMP) Wash1->Neutralize Wash2 Wash (NMP) Neutralize->Wash2 Activate Activate Amino Acid (this compound + HATU + DIEA in NMP) Wash2->Activate Couple Add to Resin & Agitate (2-4h) Activate->Couple Test Kaiser Test Couple->Test Recouple Recouple Test->Recouple Positive Wash3 Wash (NMP, DCM) Test->Wash3 Negative Recouple->Couple Next Ready for Next Cycle Wash3->Next

Caption: Experimental workflow for coupling this compound.

References

Technical Support Center: Mitigating the Effects of Reactive Oxygen Species on Anthracene Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing anthracene-based fluorophores, maintaining signal integrity is paramount. A common challenge encountered during fluorescence experiments is the degradation of the signal due to interactions with reactive oxygen species (ROS). This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and mitigate these effects.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My anthracene fluorescence signal is bright initially but fades rapidly upon exposure to excitation light. What is happening?

A1: This phenomenon is known as photobleaching, which is the irreversible photochemical destruction of a fluorophore upon light exposure.[1] For anthracene and its derivatives, the primary cause of photobleaching is the generation of reactive oxygen species (ROS).[1] The process begins when the anthracene molecule absorbs light and transitions to an excited state. While it can return to the ground state by emitting a fluorescent photon, it can also transition to a long-lived triplet state. This triplet state can transfer its energy to molecular oxygen, creating highly reactive singlet oxygen (¹O₂) and other ROS. These reactive species then attack the anthracene molecule, leading to its degradation and the loss of fluorescence.[1]

Q2: I am observing a poor signal-to-noise ratio in my images. Could this be related to ROS?

A2: Yes, rapid photobleaching due to ROS can significantly decrease your signal intensity, leading to a poor signal-to-noise ratio. To improve this, you should aim to both reduce the rate of photobleaching and maximize signal detection. Strategies include minimizing the intensity and duration of the excitation light, using a more sensitive detector, and incorporating antifade reagents that scavenge ROS.

Q3: My live-cell imaging experiment with an anthracene-based probe is showing signs of cellular stress or death. Is this related to the fluorescence process?

A3: It is highly likely. The same ROS that cause photobleaching can also induce cellular damage, a phenomenon known as phototoxicity. Singlet oxygen and other ROS can damage cellular components like proteins, lipids, and nucleic acids, leading to stress responses and eventually cell death. Mitigating ROS generation is therefore crucial not only for signal stability but also for maintaining the health of your biological sample.

Q4: I've tried using a common antioxidant, but I'm still seeing significant photobleaching. Why might this be?

A4: The effectiveness of an antioxidant or ROS scavenger can depend on several factors:

  • Type of ROS: Different antioxidants have varying efficiencies against different ROS (e.g., singlet oxygen vs. superoxide). Ensure the scavenger you are using is effective against the specific ROS being generated. For anthracene, singlet oxygen is a primary concern.

  • Concentration: The concentration of the scavenger may be insufficient to effectively quench the ROS being produced.

  • Compatibility: The scavenger must be compatible with your experimental system (e.g., soluble in your buffer, non-toxic to your cells).

  • Localization: In cellular imaging, the scavenger needs to be able to access the subcellular location where the ROS are being generated.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which ROS quench anthracene fluorescence?

A1: The primary mechanism is a chemical reaction between the ROS and the anthracene molecule. The excited anthracene fluorophore, particularly in its triplet state, can transfer energy to molecular oxygen to create singlet oxygen (¹O₂).[1] This highly reactive singlet oxygen can then attack the electron-rich anthracene core, forming non-fluorescent endoperoxides and other oxidation products, which permanently destroys the fluorophore's ability to fluoresce.[1]

Q2: What are "antifade reagents" and how do they work?

A2: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. Most of these reagents are ROS scavengers.[1] They work by quenching singlet oxygen and other free radicals that are generated during fluorescence excitation. By neutralizing these damaging species, they protect the fluorophore from oxidative degradation and prolong its fluorescent signal.[1]

Q3: Which ROS scavengers are commonly used to protect anthracene fluorescence?

A3: Several ROS scavengers can be effective. Common choices include:

  • n-Propyl Gallate (NPG): A widely used antifade agent.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): An efficient singlet oxygen quencher.

  • Ascorbic Acid (Vitamin C): A natural antioxidant that can reduce a broad spectrum of ROS.

  • Trolox: A water-soluble analog of vitamin E, which is a potent antioxidant.

The choice of scavenger will depend on the specifics of your experiment, including whether you are working with fixed or live cells.

Q4: Can I deoxygenate my sample to prevent ROS formation?

A4: Yes, removing molecular oxygen from your sample can be a very effective way to prevent the formation of singlet oxygen and other ROS. This can be achieved by bubbling your solutions with an inert gas like nitrogen or argon, or by using enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase). However, this is often not feasible for live-cell imaging experiments that require oxygen for cellular respiration.

Q5: How can I quantitatively measure the effectiveness of a ROS scavenger in my experiment?

A5: You can perform a photobleaching rate experiment. This involves continuously illuminating your sample and measuring the decrease in fluorescence intensity over time. By comparing the rate of fluorescence decay with and without the ROS scavenger, you can quantify its protective effect. The time it takes for the fluorescence to decrease to half of its initial intensity (the t₁/₂) is a common metric for photostability.

Data Presentation

The following tables summarize key quantitative data related to anthracene fluorescence and its mitigation from ROS.

Table 1: Fluorescence Quantum Yield and Lifetime of Anthracene in Different Environments

PropertySolventValueReference
Fluorescence Quantum YieldEthanol0.27--INVALID-LINK--
Fluorescence Quantum YieldCyclohexane0.36--INVALID-LINK--
Fluorescence LifetimeCyclohexane5.1 ns (Oxygen-free)[Birks, J. B. (1970). Photophysics of Aromatic Molecules.]
Fluorescence LifetimeCyclohexane4.9 ns (Air-saturated)[Birks, J. B. (1970). Photophysics of Aromatic Molecules.]

Table 2: Effect of ROS Scavengers on Fluorophore Photostability (General)

Antifade ReagentTarget ROSApplication Notes
n-Propyl Gallate (NPG)Free radicalsReduces fading of rhodamine and fluorescein by a factor of 10.[2] Can have anti-apoptotic effects in live cells.
DABCOSinglet oxygenEffective singlet oxygen quencher. Less toxic than some other antifade agents, making it suitable for live-cell imaging.
Ascorbic AcidVarious ROSA natural antioxidant. Can be used in live-cell imaging, but its stability in solution can be a concern.
TroloxPeroxyl radicalsWater-soluble vitamin E analog. Provides good protection against a range of ROS.

Experimental Protocols

Protocol 1: Quantifying the Photobleaching Rate of Anthracene

Objective: To measure the rate of fluorescence decay of an anthracene-based probe under continuous illumination.

Materials:

  • Fluorescence microscope with a suitable filter set for anthracene (Excitation ~350 nm, Emission ~400 nm).

  • A stable light source (e.g., mercury or xenon arc lamp, or a laser).

  • A sensitive camera capable of time-lapse imaging.

  • Image analysis software (e.g., ImageJ/Fiji).

  • Sample containing the anthracene fluorophore (e.g., stained cells, or a solution in a micro-well plate).

  • Mounting medium or buffer.

Procedure:

  • Sample Preparation: Prepare your sample as you would for a standard imaging experiment.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate objective and filter cube for anthracene.

    • Place the sample on the microscope stage.

  • Image Acquisition:

    • Locate a region of interest.

    • Set the camera exposure time and gain to obtain a strong but not saturated signal.

    • Configure the software for a time-lapse acquisition with a set interval (e.g., every 5 seconds) and duration (e.g., 5-10 minutes).

    • Start the acquisition to continuously illuminate the sample and record the images.

  • Data Analysis:

    • Open the image sequence in your analysis software.

    • Define a region of interest (ROI) over the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Normalize the intensity values by dividing each value by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time.

    • From the plot, determine the half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value. A longer t₁/₂ indicates greater photostability.

Protocol 2: Using an ROS Scavenger to Mitigate Photobleaching

Objective: To assess the effectiveness of an ROS scavenger in protecting anthracene fluorescence.

Materials:

  • All materials from Protocol 1.

  • ROS scavenger of choice (e.g., n-propyl gallate, DABCO, ascorbic acid, or Trolox).

  • Appropriate solvent for the scavenger.

Procedure:

  • Prepare Scavenger Solution: Prepare a stock solution of the ROS scavenger at a desired concentration. The final working concentration will need to be optimized for your system.

  • Sample Preparation: Prepare two sets of identical samples.

    • Control Group: Prepare the sample with the standard mounting medium or buffer.

    • Treatment Group: Prepare the sample with the mounting medium or buffer containing the ROS scavenger at the desired final concentration.

  • Image and Analyze:

    • Perform the photobleaching rate measurement as described in Protocol 1 for both the control and treatment groups.

    • Ensure that all imaging parameters (light intensity, exposure time, etc.) are identical for both groups.

  • Compare Results: Plot the normalized fluorescence intensity versus time for both groups on the same graph. A significant increase in the photobleaching half-life (t₁/₂) for the treatment group indicates that the ROS scavenger is effectively mitigating photobleaching.

Protocol 3: Quantifying Intracellular ROS Production with DCFH-DA

Objective: To measure the levels of intracellular ROS that could be affecting your anthracene-based probe in a cellular context. This protocol uses the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

Materials:

  • Cell culture reagents.

  • Adherent cells cultured in a multi-well plate.

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

  • DMSO (Dimethyl sulfoxide).

  • Serum-free cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare DCFH-DA Solution: Prepare a stock solution of DCFH-DA in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in pre-warmed serum-free medium to the desired working concentration (e.g., 10-20 µM).

  • Cell Treatment:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add your experimental treatment (e.g., the anthracene probe and/or other compounds) to the cells and incubate for the desired time. Include appropriate controls (untreated cells, vehicle control).

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add PBS or imaging buffer to each well.

    • Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize the cells with a fluorescence microscope.

  • Data Analysis: The fluorescence intensity of the oxidized DCF is proportional to the amount of ROS in the cells. Compare the fluorescence intensity of your treated cells to the control cells to determine the effect of your treatment on intracellular ROS levels.

Visualizations

Photobleaching_Pathway S0 Anthracene (S₀) Ground State S1 Anthracene (S₁) Excited Singlet State S0->S1 Light Absorption (Excitation) S1->S0 Photon Emission T1 Anthracene (T₁) Excited Triplet State S1->T1 Intersystem Crossing Fluorescence Fluorescence S1->Fluorescence ROS Singlet Oxygen (¹O₂) & other ROS T1->ROS Energy Transfer O2_ground Molecular Oxygen (³O₂) O2_ground->T1 Degraded Non-Fluorescent Degraded Anthracene ROS->Degraded S0_Degraded->Degraded

Caption: The photobleaching pathway of anthracene via ROS generation.

Troubleshooting_Workflow Start Problem: Rapid Fluorescence Fading Check_Light Reduce Excitation Light Intensity and Duration Start->Check_Light Use_Antifade Incorporate an Antifade Reagent (ROS Scavenger) Check_Light->Use_Antifade Fading still occurs Resolved Problem Resolved Check_Light->Resolved Fading reduced Check_Dye Is a more photostable anthracene derivative available? Check_Dye->Use_Antifade No Check_Dye->Resolved Yes, switch probe Optimize_Scavenger Optimize Scavenger Type and Concentration Use_Antifade->Optimize_Scavenger Deoxygenate Deoxygenate Sample (if compatible with experiment) Deoxygenate->Check_Dye Not possible or ineffective Deoxygenate->Resolved Fading reduced Optimize_Scavenger->Deoxygenate Fading still occurs Optimize_Scavenger->Resolved Fading reduced

Caption: A workflow for troubleshooting photobleaching of anthracene fluorescence.

Mitigation_Strategy_Selection Start Select Mitigation Strategy Experiment_Type What is the experimental system? Start->Experiment_Type Live_Cell Live-Cell Imaging Experiment_Type->Live_Cell Live Cells Fixed_Cell Fixed-Cell or Solution Experiment_Type->Fixed_Cell Fixed/Solution Oxygen_Req Does the system require oxygen? Live_Cell->Oxygen_Req Antifade_Medium Use Commercial or Homemade Antifade Mounting Medium (e.g., with NPG or DABCO) Fixed_Cell->Antifade_Medium Use_Scavenger Use Cell-Permeable, Non-Toxic ROS Scavenger (e.g., Trolox) Oxygen_Req->Use_Scavenger Yes Deoxygenation Deoxygenate Buffer/Medium Oxygen_Req->Deoxygenation No

Caption: Decision tree for selecting a strategy to mitigate ROS effects.

References

Validation & Comparative

A Comparative Guide to Alternative Fluorescent Amino Acids for Advanced Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking alternatives to anthraniloyl-L-alanine, this guide offers an objective comparison of fluorescent amino acids. It provides a comprehensive overview of their performance, supported by experimental data, to facilitate the selection of the optimal tool for your research needs.

Fluorescent amino acids are invaluable tools for elucidating protein structure, function, and dynamics.[1][2] While anthraniloyl-L-alanine has been a staple in the field, a new generation of fluorescent amino acids offers enhanced photophysical properties, including higher quantum yields, greater photostability, and spectral properties suitable for a wider range of applications.[2][3] This guide focuses on a selection of these advanced alternatives, providing the necessary data to make informed decisions for applications such as fluorescence resonance energy transfer (FRET), fluorescence lifetime imaging microscopy (FLIM), and monitoring protein-protein interactions.[3][4][5]

Performance Characteristics at a Glance

The selection of a fluorescent amino acid is dictated by the specific experimental requirements. The following table summarizes the key photophysical properties of prominent alternatives to anthraniloyl-L-alanine.

Fluorescent Amino AcidAbbreviationExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Lifetime (τ) (ns)Key Features
Anthraniloyl-L-alanine Ant~330-340~410-420~0.5-0.7~5,000~2-5Baseline for comparison
Acridonylalanine Acd385420-4500.985,700~15-17High quantum yield, long lifetime, photostable.[3][4]
7-(dimethylamino)acridon-2-ylalanine Dad~400-410~500-520> Aad> Aad> Aad*Red-shifted derivative of Acd.[1]
p-Cyanophenylalanine PheCN275~290-300~0.1-0.2~1,0005-8Environmentally sensitive, useful for probing local protein environment.[6]
4-Cyanotryptophan 4CN-Trp3254200.8-0.9~6,00013.7Large Stokes shift, high quantum yield, photostable.[7]
4-Biphenyl-L-phenylalanine Bip~280~310-320---Used as a FRET donor.[8]
3-(2-Naphthyl)-L-alanine 2-Nal~280-290~340-350---Environmentally sensitive, used in peptide and protein studies.[9]

*Quantitative data for Dad is presented relative to its precursor, 7-aminoacridon-2-ylalanine (Aad).[1]

In-Depth Comparison of Leading Alternatives

Acridonylalanine (Acd)

Acridonylalanine stands out due to its exceptional photophysical properties, including a high quantum yield and a remarkably long fluorescence lifetime, making it an excellent choice for FLIM and FRET studies.[3][4] Its high photostability allows for prolonged imaging experiments with minimal signal degradation.[3] Acd's fluorescence is also sensitive to the polarity of its environment, which can be exploited to monitor protein conformational changes.[3]

4-Cyanotryptophan (4CN-Trp)

This tryptophan analog offers a unique combination of a large Stokes shift, high quantum yield, and excellent photostability.[7] Its blue emission is well-separated from the autofluorescence of native tryptophan residues, enabling clearer signal detection in protein studies.[7] The minimal size of the cyano modification makes 4CN-Trp a less disruptive probe compared to bulkier fluorophores.[7]

p-Cyanophenylalanine (PheCN)

While possessing a more modest quantum yield, p-cyanophenylalanine's fluorescence is highly sensitive to the local solvent environment.[6] This solvatochromism makes it a fine-tuned reporter for subtle changes in protein structure and hydration. Its fluorescence lifetime also exhibits a clear dependence on solute-solvent hydrogen bonding interactions.[6]

Experimental Methodologies

The successful application of these fluorescent amino acids hinges on their proper incorporation into proteins and the accurate measurement of their fluorescence properties.

General Workflow for Site-Specific Incorporation

The site-specific incorporation of unnatural amino acids (Uaas) into proteins is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, often in response to an amber stop codon (TAG).[5]

GCE_Workflow cluster_cell Host Cell (e.g., E. coli, Mammalian) Plasmid Plasmid encoding orthogonal aaRS and tRNA aaRS Orthogonal aaRS Plasmid->aaRS expresses tRNA Orthogonal tRNA Plasmid->tRNA expresses TargetGene Target gene with amber (TAG) codon Ribosome Ribosome TargetGene->Ribosome translation Uaa Fluorescent Amino Acid (Uaa) Uaa->aaRS binds Charged_tRNA Uaa-tRNA aaRS->Charged_tRNA charges tRNA->aaRS binds Charged_tRNA->Ribosome decodes TAG Protein Protein with incorporated Uaa Ribosome->Protein

Caption: Workflow for genetic code expansion to incorporate a fluorescent amino acid.

Measurement of Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer: Used to measure absorbance spectra and determine the extinction coefficient.

  • Spectrofluorometer: Used to measure fluorescence excitation and emission spectra and to determine the quantum yield.

  • Time-Correlated Single Photon Counting (TCSPC) System: Used to measure fluorescence lifetimes.

Protocol for Quantum Yield Determination: The quantum yield of a fluorescent amino acid is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Prepare a series of dilutions of both the sample and the standard in an appropriate solvent.

  • Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution, integrating the area under the emission curve.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Synthesis of Fluorescent Amino Acids

The synthesis of these unnatural amino acids often involves multi-step organic chemistry procedures. For instance, the synthesis of biphenyl-L-phenylalanine derivatives can be achieved via a Suzuki-Miyaura cross-coupling reaction.[10]

Suzuki_Coupling IodoPhe Protected Iodo-Phenylalanine Derivative Catalyst Pd(PPh3)4 IodoPhe->Catalyst BoronicAcid Biphenylboronic Acid BoronicAcid->Catalyst Product Protected Biphenyl-Phenylalanine Derivative Catalyst->Product Suzuki Coupling Deprotection Deprotection Steps Product->Deprotection FinalProduct Biphenyl-Phenylalanine Deprotection->FinalProduct

Caption: Simplified schematic of biphenyl-phenylalanine synthesis via Suzuki coupling.

Concluding Remarks

The field of fluorescent amino acids is continually evolving, offering researchers an expanding toolkit for the precise investigation of protein systems.[2] Acridonylalanine and 4-cyanotryptophan, with their superior brightness and photostability, are excellent choices for demanding imaging applications.[3][7] In contrast, probes like p-cyanophenylalanine provide exquisite sensitivity to the local molecular environment, ideal for studying subtle conformational changes.[6] The selection of an appropriate fluorescent amino acid should be guided by a careful consideration of the specific biological question and the photophysical properties detailed in this guide.

References

A Comparative Guide to Fluorescent Amino Acids: Anthrylalanine, Dansyl, and Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics, drug discovery, and molecular biology, the use of fluorescent amino acids has become an indispensable tool for elucidating protein structure, function, and interactions. This guide provides an objective comparison of three prominent classes of fluorescent amino acids: anthrylalanine, dansyl amino acids, and coumarin amino acids. The information presented herein is supported by experimental data to aid researchers in selecting the optimal tool for their specific application.

Introduction to Fluorescent Amino Acids

Fluorescent amino acids are analogues of natural amino acids that contain a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. This property allows for the direct visualization and tracking of proteins and peptides. These molecular probes are instrumental in a variety of applications, including:

  • Protein Labeling and Visualization: Tracking the localization and movement of proteins within cells and organisms.[1]

  • Protein Folding and Conformational Studies: Monitoring changes in protein structure in response to environmental cues.

  • Protein-Protein Interactions: Studying the formation and dissociation of protein complexes.[2]

  • Fluorescence Resonance Energy Transfer (FRET): Measuring molecular-scale distances to understand protein dynamics.

This guide will delve into the specific characteristics of anthrylalanine, dansyl, and coumarin amino acids, providing a detailed comparison of their photophysical properties, environmental sensitivity, and common applications.

Anthrylalanine: A Compact Probe for Protein Studies

3-(9-Anthryl)-L-alanine is a non-natural amino acid that incorporates the anthracene fluorophore.[2] Its relatively small size makes it an excellent choice for minimizing structural perturbations when incorporated into peptides and proteins.[2]

Photophysical Properties and Applications

Anthrylalanine exhibits strong fluorescence in the blue-green region of the spectrum.[2] It is particularly useful as a fluorescent probe for investigating protein folding and interactions in real-time.[2] Its distinct optical properties make it a valuable tool in drug discovery for tracking the binding of peptide-based drug candidates to their target proteins.[2]

Dansyl Amino Acids: Environmentally Sensitive Fluorophores

Dansyl amino acids are derivatives of natural amino acids labeled with the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group.[3][4] The dansylation reaction is a well-established method for labeling the primary and secondary amino groups of amino acids.[3][5]

Photophysical Properties and Applications

A key feature of dansyl amino acids is the environmental sensitivity of their fluorescence.[3] Their quantum yield and emission maximum can change significantly with the polarity of the local environment, making them excellent probes for studying changes in protein conformation and binding events.[3][6] Dansyl derivatives are widely used in HPLC analysis of amino acids and as donors in FRET-based assays.[3]

Coumarin Amino Acids: Tunable and Versatile Probes

Coumarin amino acids incorporate a coumarin scaffold, a versatile fluorophore with tunable photophysical properties.[7] Various derivatives can be synthesized to achieve a range of excitation and emission wavelengths, as well as sensitivities to different environmental factors.[7]

Photophysical Properties and Applications

Coumarin-based fluorescent amino acids are valued for their chemical stability and are often used in the development of fluorescent probes for bioimaging and biochemical assays.[7] Their fluorescence can be sensitive to both pH and solvent polarity, making them suitable for investigating a variety of biological processes. Some coumarin derivatives also exhibit viscosity-sensitive fluorescence.

Quantitative Data Comparison

The following tables summarize the key photophysical properties of anthrylalanine, dansyl, and coumarin amino acids to facilitate a direct comparison.

Table 1: Photophysical Properties of Fluorescent Amino Acids

PropertyAnthrylalanineDansyl Glycine7-Amino-4-methylcoumarin-3-acetic acid (AMCA)
Excitation Max (λex) ~330 nm (in aqueous solution)[2]~334 nm (in dioxane)[8]~345-355 nm[7][9]
Emission Max (λem) ~415 nm (in aqueous solution)[2]~495 nm (in dioxane)[8]~440-460 nm[7][9]
Stokes Shift ~85 nm~161 nm~95-105 nm
Quantum Yield (Φ) Data not readily available0.07 (in water) to 0.66 (in dioxane)[6]Generally high, influenced by substituents[7]
Molar Extinction Coefficient (ε) Data not readily available4,300 M⁻¹cm⁻¹ at 338.5 nm (in dioxane)[6]Data varies with derivative

Table 2: Environmental Sensitivity

Amino AcidSensitivityApplication
Anthrylalanine Less sensitive to environment compared to Dansyl and Coumarin derivativesProbing protein structure and interactions with minimal interference from environmental fluctuations.
Dansyl Amino Acids Highly sensitive to solvent polarity.[3]Detecting conformational changes, ligand binding events, and mapping hydrophobic regions in proteins.
Coumarin Amino Acids Sensitive to pH and solvent polarity; some derivatives are viscosity-sensitive.Monitoring pH changes in cellular compartments, probing solvent accessibility, and studying microviscosity.

Experimental Protocols

Detailed methodologies for the synthesis and application of these fluorescent amino acids are crucial for reproducible research.

Synthesis of Fluorescent Amino Acids

Protocol 1: Synthesis of Fmoc-3-(9-anthryl)-L-alanine

The synthesis of Fmoc-3-(9-anthryl)-L-alanine is a key step for its incorporation into peptides via solid-phase peptide synthesis (SPPS).

  • Starting Materials: Anthracene derivatives and standard amino acid synthesis precursors.

  • Protection: The amino group of alanine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

  • Coupling: The anthracene moiety is coupled to the protected alanine using a suitable coupling agent.

  • Purification: The final product is purified using chromatographic techniques.

Protocol 2: Dansylation of Amino Acids

This protocol describes the pre-column derivatization of amino acids with dansyl chloride for HPLC analysis.[3][4]

  • Reagents: Dansyl chloride solution (5 mg/mL in acetone), sodium carbonate/bicarbonate buffer (100 mM, pH 9.8), amino acid standard or sample, 10% (v/v) ammonium hydroxide.[3]

  • Procedure:

    • Mix the dansyl chloride solution and sodium carbonate/bicarbonate buffer in a 1:1 ratio.

    • Add the amino acid sample to the mixture.

    • Incubate the reaction mixture (e.g., 60°C for 60 minutes).[3]

    • Quench the reaction with ammonium hydroxide.[3]

    • The resulting dansylated amino acids can be analyzed by reverse-phase HPLC.

Protocol 3: Synthesis of Coumarin Amino Acids

The synthesis of coumarin amino acids can be achieved through various methods, including the coupling of a coumarin carboxylic acid with an amino acid ester.

  • Starting Materials: Coumarin-3-carboxylic acid, amino acid methyl ester hydrochloride, dicyclohexylcarbodiimide (DCC), and 1-hydroxybenzotriazole (HOBt).[10]

  • Procedure:

    • Dissolve the amino acid methyl ester hydrochloride in acetonitrile with triethylamine.

    • Add coumarin-3-carboxylic acid, DCC, and HOBt to the solution at 0°C.

    • Stir the reaction mixture, allowing it to warm to room temperature over several hours.

    • The product can be purified by recrystallization or chromatography.

Measurement of Photophysical Properties

Protocol 4: Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield of a fluorescent amino acid can be determined relative to a well-characterized standard.[11][12]

  • Materials: Spectrofluorometer, UV-Vis spectrophotometer, quartz cuvettes, fluorescence standard with a known quantum yield (e.g., quinine sulfate).[11]

  • Procedure:

    • Prepare a series of dilutions of both the standard and the sample with absorbances between 0.01 and 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution.

    • Record the fluorescence emission spectrum for each solution using the same instrument parameters.

    • Integrate the area under the corrected emission spectra.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φ_sample) is calculated using the equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.[11]

Protocol 5: Measurement of Fluorescence Lifetime

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).[13]

  • Instrument: A TCSPC system with a pulsed light source (laser or LED) and a single-photon detector.[13]

  • Procedure:

    • Excite the sample with a high-repetition-rate pulsed light source.

    • The detector records the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of photon arrival times is constructed, representing the fluorescence decay curve.

    • The decay curve is fitted to an exponential function to determine the fluorescence lifetime.[13]

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and the relationships between different factors.

Experimental_Workflow General Experimental Workflow for Fluorescent Amino Acid Application cluster_synthesis Synthesis & Incorporation cluster_characterization Characterization & Analysis Synthesis Synthesis of Fluorescent Amino Acid Incorporation Incorporation into Peptide/Protein Synthesis->Incorporation Purification Purification of Labeled Bioconjugate Incorporation->Purification Photophysical Photophysical Characterization (λex, λem, Φ, τ) Purification->Photophysical Application Application-Specific Assay (e.g., FRET, Imaging) Purification->Application Data_Analysis Data Analysis Application->Data_Analysis

General workflow for fluorescent amino acid studies.

Signaling_Pathway Factors Influencing Fluorescence Properties Fluorophore Fluorescent Amino Acid Polarity Solvent Polarity Fluorophore->Polarity affects λem, Φ Viscosity Microviscosity Fluorophore->Viscosity affects Φ (for some) pH pH Fluorophore->pH affects λem, Φ (for some) Quenchers Quenchers Fluorophore->Quenchers decreases Φ, τ

Factors affecting fluorescence of amino acid probes.

Logical_Relationship Application Areas of Fluorescent Amino Acids cluster_anthrylalanine Anthrylalanine cluster_dansyl Dansyl Amino Acids cluster_coumarin Coumarin Amino Acids A1 Protein Folding A2 Protein-Protein Interactions D1 Conformational Changes D2 FRET Donor D3 HPLC Analysis C1 Bioimaging C2 FRET Pairs C3 Enzyme Assays

References

A Comparative Guide to Boc-3-(9-anthryl)-L-alanine and Fmoc-3-(9-anthryl)-L-alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of fluorescently labeled peptides, the incorporation of bulky, photophysically active amino acids such as 3-(9-anthryl)-L-alanine is a critical step. The choice of the Nα-protecting group, either tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), profoundly influences the overall efficiency, purity, and success of the solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc-3-(9-anthryl)-L-alanine and Fmoc-3-(9-anthryl)-L-alanine, supported by established principles of peptide chemistry, to aid researchers in selecting the optimal building block for their specific application.

Core Principles: A Dichotomy of Lability

The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the Nα-protecting group. The Boc group is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][] This fundamental difference dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.

Boc Strategy:

  • Deprotection: Acid-labile (e.g., TFA)[1]

  • Side-chain Protection: Typically benzyl-based, requiring strong acid (e.g., HF) for final cleavage[]

  • Orthogonality: Considered semi-orthogonal as both Nα and side-chain protecting groups are removed by acid, albeit of different strengths.

Fmoc Strategy:

  • Deprotection: Base-labile (e.g., 20% piperidine in DMF)[]

  • Side-chain Protection: Typically tert-butyl-based, which are acid-labile and removed during the final TFA cleavage[]

  • Orthogonality: A fully orthogonal system, allowing for selective deprotection of the Nα- and side-chain protecting groups.[]

Performance Comparison

Data Presentation

Table 1: Physicochemical Properties

PropertyThis compoundFmoc-3-(9-anthryl)-L-alanine
Molecular Formula C₂₂H₂₃NO₄[4]C₃₂H₂₅NO₄[5]
Molecular Weight 365.42 g/mol [4]487.55 g/mol [5]
Appearance White to light yellow solid[4]Light yellow to yellow solid[5]
Melting Point 196 - 202 °C[4]Not specified
Purity (typical) ≥99%[4]≥98.5% (Chiral HPLC)[5]
Solubility Generally soluble in organic solvents like DMF and DCM.Generally exhibits excellent solubility in common peptide synthesis solvents such as DMF and NMP.[]

Table 2: Comparative Performance in Peptide Synthesis (Expected Trends)

ParameterBoc StrategyFmoc StrategyRationale
Coupling Efficiency >99% (with optimized reagents)>99.5% (with modern activators)Fmoc chemistry with modern coupling reagents like HBTU/HATU is often cited as being slightly more efficient, especially for difficult couplings.[1] The bulky anthryl group may pose a steric hindrance, potentially requiring longer coupling times or double coupling in both strategies.
Deprotection Time 15-30 minutes per cycle[1]5-20 minutes per cycle[1]Fmoc deprotection is generally a faster process.[1]
Crude Peptide Purity 70-85% (highly sequence-dependent)[1]85-95% (typically higher)[1]The milder deprotection conditions of the Fmoc strategy generally lead to fewer side reactions and thus higher crude peptide purity.[1]
Final Peptide Yield 15-35% (highly variable)[1]20-40% (highly variable)[1]Final yield is heavily dependent on the peptide sequence, length, and purification efficiency.
Risk of Aggregation Potentially lower for aggregation-prone sequences.Can be more prone to aggregation in difficult sequences.The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help disrupt inter-chain hydrogen bonding and reduce aggregation.[6]
Side Reactions Acid-catalyzed side reactions.Base-catalyzed side reactions (e.g., aspartimide formation).[7]The choice of strategy should consider the presence of sensitive residues in the peptide sequence.

Experimental Protocols

The following are generalized protocols for the incorporation of 3-(9-anthryl)-L-alanine into a peptide sequence using manual solid-phase peptide synthesis. Optimization may be required depending on the specific peptide sequence and the position of the anthryl-alanine residue.

Boc-SPPS Protocol for Incorporating this compound

This protocol assumes the use of a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1]

  • First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin using standard methods (e.g., DCC/DMAP).

  • Boc-SPPS Cycle: a. Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin with DCM.[1] b. Neutralization: Treat the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash with DCM. c. Coupling of this compound: i. In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF. ii. Add DIEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes. iii. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the bulky nature of the anthryl group, a longer coupling time or a second coupling (recoupling) may be necessary. iv. Monitor the coupling completion using a qualitative test such as the Kaiser test. d. Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat step 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection cycle, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) or another strong acid cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide with cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-SPPS Protocol for Incorporating Fmoc-3-(9-anthryl)-L-alanine

This protocol assumes the use of a Rink Amide resin for C-terminal amide peptides.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[8]

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin linker. Wash thoroughly with DMF.[8]

  • Fmoc-SPPS Cycle: a. Coupling of Fmoc-3-(9-anthryl)-L-alanine: i. In a separate vessel, pre-activate Fmoc-3-(9-anthryl)-L-alanine (3 equivalents) with a coupling agent such as HCTU (2.9 equivalents) in DMF. ii. Add DIEA (6 equivalents) to the solution. iii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. A longer coupling time or double coupling is recommended. iv. Monitor coupling completion with a ninhydrin test. b. Washing: Wash the resin with DMF and DCM. c. Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.[8]

  • Repeat Cycle: Repeat step 3 for each subsequent amino acid.

  • Final Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5) for 2-3 hours to cleave the peptide and remove side-chain protecting groups.

  • Purification: Precipitate the peptide with cold diethyl ether and purify by RP-HPLC.

Mandatory Visualization

Chemical Structures

cluster_Boc This compound cluster_Fmoc Fmoc-3-(9-anthryl)-L-alanine Boc Boc Fmoc Fmoc

Caption: Chemical structures of Boc- and Fmoc-protected 3-(9-anthryl)-L-alanine.

SPPS Workflow Comparison

SPPS_Workflow cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Start Boc-Peptide-Resin Boc_Deprotect Deprotection (25-50% TFA in DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (5-10% DIEA in DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-Aaa-OH, HBTU/DIEA) Boc_Neutralize->Boc_Couple Boc_Wash Wash (DMF, DCM) Boc_Couple->Boc_Wash Boc_End Boc-Peptide(n+1)-Resin Boc_Wash->Boc_End Fmoc_Start Fmoc-Peptide-Resin Fmoc_Deprotect Deprotection (20% Piperidine in DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Coupling (Fmoc-Aaa-OH, HCTU/DIEA) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash (DMF, DCM) Fmoc_Couple->Fmoc_Wash Fmoc_End Fmoc-Peptide(n+1)-Resin Fmoc_Wash->Fmoc_End

Caption: Comparative workflow of a single cycle in Boc- and Fmoc-SPPS.

Application in Protein-Protein Interaction Studies

Peptides containing 3-(9-anthryl)-L-alanine can serve as fluorescent probes to study protein-protein interactions. For example, they can be used in Förster Resonance Energy Transfer (FRET) assays or to monitor changes in the local environment upon binding. A potential application is in the study of amyloid-beta (Aβ) peptide aggregation, a key event in Alzheimer's disease.[9][10]

PPI_Monitoring cluster_workflow Investigating Aβ Aggregation with a Fluorescent Probe Start Synthesize Aβ peptide with 3-(9-anthryl)-L-alanine Incubate Incubate fluorescent Aβ peptide under aggregation-promoting conditions Start->Incubate Monitor Monitor changes in fluorescence (e.g., intensity, anisotropy, lifetime) Incubate->Monitor Analyze Correlate fluorescence changes with aggregation state (monomer, oligomer, fibril) Monitor->Analyze Conclusion Elucidate aggregation kinetics and mechanism Analyze->Conclusion

Caption: Experimental workflow for studying amyloid-beta aggregation using a peptide containing 3-(9-anthryl)-L-alanine.

Conclusion

The choice between this compound and Fmoc-3-(9-anthryl)-L-alanine for peptide synthesis is a critical decision that depends on several factors, including the peptide sequence, the presence of sensitive residues, and the desired scale of synthesis.

The Fmoc strategy is generally favored for its milder deprotection conditions, which typically result in higher crude peptide purity and are more compatible with a wider range of functional groups.[] The availability of a wide variety of orthogonal side-chain protecting groups and its amenability to automated synthesis further contribute to its popularity.[]

The Boc strategy , while requiring harsher acidic conditions for deprotection and final cleavage, remains a valuable tool, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[6] The protonation of the N-terminus during deprotection can help to improve solvation and reduce inter-chain interactions that lead to aggregation.

When incorporating the bulky 3-(9-anthryl)-L-alanine, careful optimization of coupling conditions is crucial for both strategies. This may include the use of more potent coupling reagents (e.g., HATU, HCTU), longer reaction times, or double coupling to ensure high incorporation efficiency. Ultimately, the selection should be based on a thorough evaluation of the target peptide's characteristics and the laboratory's capabilities.

References

Anthrylalanine as a Fluorescent Probe for Protein Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for elucidating the intricate mechanisms of protein folding. This guide provides a comprehensive validation of L-3-(9-anthryl)alanine (anthrylalanine) as a sensitive fluorescent probe for monitoring protein conformational changes. Through a detailed comparison with the intrinsic fluorophore, L-tryptophan, and the widely used extrinsic probe, 8-anilinonaphthalene-1-sulfonic acid (ANS), this document offers supporting experimental data and protocols to aid in the selection of the optimal tool for specific research applications.

Anthrylalanine, a non-natural fluorescent amino acid, offers unique advantages for studying protein dynamics. Its anthracene moiety provides distinct photophysical properties that are highly sensitive to the local microenvironment, making it an excellent reporter of protein folding and unfolding events. Unlike intrinsic fluorophores such as tryptophan, which can be present in multiple locations within a protein, anthrylalanine can be site-specifically incorporated, offering a more precise and localized view of conformational changes.

Comparative Analysis of Fluorescent Probes

The utility of a fluorescent probe in protein folding studies is determined by its photophysical characteristics, including its excitation and emission maxima, quantum yield, and fluorescence lifetime, and how these properties are modulated by the surrounding environment.

PropertyL-3-(9-anthryl)alanineL-Tryptophan8-Anilinonaphthalene-1-sulfonic acid (ANS)
Excitation Maximum (λex) ~356 nm[1]~280 nm~350-380 nm
Emission Maximum (λem) ~441 nm[1]~320-360 nm~450-550 nm
Stokes Shift 85 nm[1]~40-80 nm~100-170 nm
Fluorescence Lifetime (τ) ~13.7 ns[1]~2.5-3.0 ns~8-16 ns (bound to protein)
Quantum Yield (Φ) Environmentally sensitive~0.13 (in water)Low in water, high in nonpolar environments
Environmental Sensitivity HighModerateHigh

Key Distinctions:

  • Excitation Wavelength: Anthrylalanine's longer excitation wavelength, compared to tryptophan, minimizes background fluorescence from other endogenous molecules, leading to an improved signal-to-noise ratio.

  • Stokes Shift: The large Stokes shift of anthrylalanine (85 nm) effectively separates its excitation and emission spectra, reducing the likelihood of self-absorption and enhancing detection sensitivity.[1]

  • Fluorescence Lifetime: The significantly longer fluorescence lifetime of anthrylalanine (~13.7 ns) compared to tryptophan (~2.5-3.0 ns) provides a wider window for detecting dynamic events in protein folding.[1]

  • Environmental Sensitivity: The fluorescence of both anthrylalanine and ANS is highly sensitive to the polarity of their environment. As a protein folds, these probes experience a less polar environment, leading to an increase in fluorescence intensity and a blue shift in the emission maximum. Tryptophan fluorescence also exhibits environmental sensitivity, with a blue shift and an increase or decrease in intensity upon burial within the hydrophobic core of a folded protein.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for key experiments in the validation of anthrylalanine for protein folding studies.

Site-Specific Incorporation of Anthrylalanine

The ability to introduce a fluorescent probe at a specific site within a protein is a significant advantage of using unnatural amino acids like anthrylalanine. This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., the amber stop codon, UAG) and inserts the unnatural amino acid at that position during protein synthesis.

Workflow for Site-Specific Incorporation:

cluster_0 Genetic Engineering cluster_1 Expression System cluster_2 Protein Expression and Purification Introduce amber stop codon (TAG) at the desired site in the gene of interest Introduce amber stop codon (TAG) at the desired site in the gene of interest Transform host cells with the plasmid containing the mutated gene Transform host cells with the plasmid containing the mutated gene Introduce amber stop codon (TAG) at the desired site in the gene of interest->Transform host cells with the plasmid containing the mutated gene Co-transform cells with a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA Co-transform cells with a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA Transform host cells with the plasmid containing the mutated gene->Co-transform cells with a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA Culture cells in media supplemented with L-3-(9-anthryl)alanine Culture cells in media supplemented with L-3-(9-anthryl)alanine Co-transform cells with a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA->Culture cells in media supplemented with L-3-(9-anthryl)alanine Induce protein expression Induce protein expression Culture cells in media supplemented with L-3-(9-anthryl)alanine->Induce protein expression Lyse cells and purify the protein containing anthrylalanine using standard chromatography techniques Lyse cells and purify the protein containing anthrylalanine using standard chromatography techniques Induce protein expression->Lyse cells and purify the protein containing anthrylalanine using standard chromatography techniques

Site-specific incorporation of anthrylalanine.
Monitoring Protein Folding using Fluorescence Spectroscopy

The change in the fluorescence properties of the incorporated probe is monitored as the protein undergoes folding or unfolding, typically induced by a chemical denaturant (e.g., urea or guanidinium chloride) or a change in temperature.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis Prepare a series of protein solutions with varying concentrations of denaturant Prepare a series of protein solutions with varying concentrations of denaturant Equilibrate the samples at a constant temperature Equilibrate the samples at a constant temperature Prepare a series of protein solutions with varying concentrations of denaturant->Equilibrate the samples at a constant temperature Measure the fluorescence emission spectrum of each sample using a spectrofluorometer Measure the fluorescence emission spectrum of each sample using a spectrofluorometer Equilibrate the samples at a constant temperature->Measure the fluorescence emission spectrum of each sample using a spectrofluorometer Plot the change in fluorescence intensity or emission maximum as a function of denaturant concentration Plot the change in fluorescence intensity or emission maximum as a function of denaturant concentration Measure the fluorescence emission spectrum of each sample using a spectrofluorometer->Plot the change in fluorescence intensity or emission maximum as a function of denaturant concentration For anthrylalanine, excite at ~356 nm and record emission from ~380 nm to 600 nm For anthrylalanine, excite at ~356 nm and record emission from ~380 nm to 600 nm For tryptophan, excite at ~280 nm and record emission from ~300 nm to 450 nm For tryptophan, excite at ~280 nm and record emission from ~300 nm to 450 nm For ANS, add to the protein solution, excite at ~370 nm and record emission from ~400 nm to 600 nm For ANS, add to the protein solution, excite at ~370 nm and record emission from ~400 nm to 600 nm Fit the data to a two-state or multi-state folding model to determine thermodynamic parameters (e.g., ΔG°, m-value) Fit the data to a two-state or multi-state folding model to determine thermodynamic parameters (e.g., ΔG°, m-value) Plot the change in fluorescence intensity or emission maximum as a function of denaturant concentration->Fit the data to a two-state or multi-state folding model to determine thermodynamic parameters (e.g., ΔG°, m-value) Unfolded Protein Unfolded Protein Folded Protein Folded Protein Unfolded Protein->Folded Protein Folding Polar Environment (Water) Polar Environment (Water) Unfolded Protein->Polar Environment (Water) Nonpolar Environment (Hydrophobic Core) Nonpolar Environment (Hydrophobic Core) Folded Protein->Nonpolar Environment (Hydrophobic Core) Low Fluorescence Low Fluorescence Polar Environment (Water)->Low Fluorescence High Fluorescence High Fluorescence Nonpolar Environment (Hydrophobic Core)->High Fluorescence

References

Biocompatibility and Cytotoxicity of Anthryl-Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of peptides with fluorescent labels is a cornerstone of modern biomedical research, enabling the visualization and tracking of these molecules in biological systems. Among the various fluorophores utilized, the anthryl group, derived from anthracene, offers distinct photophysical properties. However, the introduction of this polycyclic aromatic hydrocarbon moiety raises critical questions regarding the biocompatibility and potential cytotoxicity of the resulting labeled peptides. This guide provides a comparative overview of the biocompatibility and cytotoxicity of anthryl-labeled peptides, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these important tools.

Executive Summary

Labeling peptides with an anthryl group can significantly impact their interaction with biological systems. While offering a valuable fluorescent tag, the anthracene moiety can increase cytotoxicity compared to the unlabeled peptide. This guide details the common in vitro assays used to quantify these effects, outlines the primary signaling pathways involved in anthryl-peptide-induced cell death, and provides protocols for key experimental procedures. Due to a scarcity of direct comparative studies in the literature, this guide synthesizes data from research on individual anthryl-labeled peptides and related compounds to provide a comprehensive overview.

Data Presentation: Comparative Cytotoxicity

Quantifying the cytotoxic potential of anthryl-labeled peptides is crucial for their application in cell-based assays and in vivo studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes hypothetical IC50 values for a generic anthryl-labeled peptide compared to its unlabeled counterpart and a common chemotherapeutic drug, cisplatin, to provide a comparative context.

CompoundTarget Cell LineAssayIncubation Time (h)IC50 (µM)Reference
Unlabeled PeptideMCF-7 (Breast Cancer)MTT48> 100Hypothetical
Anthryl-Labeled Peptide MCF-7 (Breast Cancer) MTT 48 25 Hypothetical
CisplatinMCF-7 (Breast Cancer)MTT4810Hypothetical
Unlabeled PeptideA549 (Lung Cancer)MTT48> 100Hypothetical
Anthryl-Labeled Peptide A549 (Lung Cancer) MTT 48 35 Hypothetical
CisplatinA549 (Lung Cancer)MTT4815Hypothetical

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual IC50 values will vary depending on the specific peptide sequence, the position of the anthryl label, the cell line, and the experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of biocompatibility and cytotoxicity relies on standardized experimental protocols. Below are detailed methodologies for key in vitro assays.

Synthesis of an Anthryl-Labeled Peptide (Example: 9-Anthroyl-GGLFL)

Principle: This protocol describes the solid-phase synthesis of a peptide with an N-terminal anthryl group. The peptide is assembled on a resin support, and the anthroyl group is coupled to the N-terminus of the completed peptide chain.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Piperidine solution (20% in DMF)

  • 9-Anthroic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Phe, Gly, Gly).

  • N-terminal Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Anthracene Labeling:

    • Dissolve 9-anthroic acid (2 eq.), HBTU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Add the mixture to the resin and shake for 4 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the anthryl-labeled peptide by mass spectrometry and analytical RP-HPLC.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the anthryl-labeled peptide and controls (unlabeled peptide, vehicle) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay

Principle: The lactate dehydrogenase (LDH) assay is a colorimetric assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, which is a hallmark of cytotoxicity.

Procedure:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the anthryl-labeled peptide and controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxic effects of anthryl-labeled peptides are often mediated through the induction of apoptosis. The intrinsic or mitochondrial pathway is a common mechanism initiated by cellular stress.

Caspase-Mediated Apoptosis Pathway

The introduction of an anthryl group can induce cellular stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.

cluster_stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Anthryl_Peptide Anthryl-Labeled Peptide Bax_Bak Bax/Bak Activation Anthryl_Peptide->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cyto_c Cytochrome c Release MOMP->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by anthryl-labeled peptides.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A typical workflow for assessing the in vitro cytotoxicity of anthryl-labeled peptides involves a series of assays to determine cell viability, membrane integrity, and the mechanism of cell death.

cluster_assays Cytotoxicity Assays Start Start: Culture Cells Treat Treat with Anthryl-Peptide and Controls Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH AnnexinV Annexin V / PI Assay (Apoptosis/Necrosis) Incubate->AnnexinV Data Data Analysis: - IC50 Calculation - % Cytotoxicity - Apoptosis Quantification MTT->Data LDH->Data AnnexinV->Data End End: Conclusion on Biocompatibility Data->End

Caption: Workflow for in vitro cytotoxicity assessment of peptides.

Conclusion

The labeling of peptides with anthryl groups is a valuable technique for biological imaging and tracking. However, researchers must be cognizant of the potential for increased cytotoxicity and altered biocompatibility. The data, although limited in direct comparisons, suggests that the addition of the hydrophobic, polycyclic anthracene moiety can decrease cell viability, primarily through the induction of apoptosis. Rigorous in vitro evaluation using a panel of cytotoxicity assays is essential to characterize the biological activity of any novel anthryl-labeled peptide. The experimental protocols and workflow diagrams provided in this guide offer a framework for conducting such assessments, enabling researchers to make informed decisions about the use of these powerful molecular probes in their studies. Further research is warranted to establish a more comprehensive database of the biocompatibility and cytotoxicity of a wider range of anthryl-labeled peptides to facilitate their broader application in drug development and biomedical research.

A Head-to-Head Comparison of Boc and Fmoc Strategies for Hydrophobic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly influences the success of synthesizing complex and "difficult" peptide sequences. This is particularly true for hydrophobic peptides, which are notoriously prone to on-resin aggregation, leading to incomplete reactions and challenging purifications. This guide provides an objective, data-supported comparison of the Boc and Fmoc strategies for the synthesis of hydrophobic peptides.

The primary challenge in synthesizing hydrophobic peptides is their tendency to form secondary structures, such as β-sheets, on the solid support. This aggregation can hinder the access of reagents to the growing peptide chain, resulting in lower yields and purity of the final product. The choice of protecting group strategy directly impacts the chemical environment of the synthesis and, consequently, the degree of aggregation.

At a Glance: Key Differences Between Boc and Fmoc SPPS

The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine. This difference dictates the selection of side-chain protecting groups and the overall synthetic workflow.

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acidic (e.g., Trifluoroacetic Acid - TFA)Basic (e.g., Piperidine)
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., TFA)
Aggregation in Hydrophobic Peptides Less frequentMore frequent
Purity of Hydrophobic Peptides Often higherMay be lower

Performance Comparison for Hydrophobic Peptides

While direct, side-by-side quantitative comparisons for the same hydrophobic peptide are not abundant in the literature, the general consensus and available data indicate that the Boc strategy often yields superior results for these challenging sequences. The acidic deprotection step in Boc chemistry protonates the N-terminus of the peptide chain, creating a positive charge that disrupts inter-chain hydrogen bonding and reduces on-resin aggregation.[][2] This leads to improved solvation and accessibility for subsequent coupling reactions.[2]

Illustrative Quantitative Performance

The following table summarizes the anticipated quantitative performance of Boc and Fmoc strategies for the synthesis of a model hydrophobic peptide based on general findings in the literature. Actual results will vary depending on the specific peptide sequence, resin, and coupling reagents used.

Performance MetricBoc StrategyFmoc StrategyRationale
Crude Peptide Purity (%) Potentially Higher (e.g., 60-85%)[3]Typically Lower for difficult sequences (e.g., <50%)Acidic deprotection in Boc-SPPS disrupts aggregation, leading to fewer deletion and truncated sequences.[]
Overall Yield (%) GoodOften Lower for hydrophobic peptidesHigher coupling efficiency in the absence of significant aggregation contributes to better overall yields in Boc-SPPS for these sequences.
Incidence of Deletion Sequences LowerHigherAggregation in Fmoc-SPPS can prevent complete coupling, leading to a higher proportion of deletion sequences.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of a hydrophobic peptide using both Boc and Fmoc strategies. These protocols should be optimized based on the specific requirements of the target peptide.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide

This protocol outlines a single cycle for the addition of one amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with isopropanol (IPA) (2x) and DCM (3x).

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.[4]

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide

This protocol outlines a single cycle for the addition of one amino acid.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent (e.g., HCTU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple.

  • Washing: Wash the resin with DMF (5x).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[5]

Visualizing the Workflows

To better understand the logical flow of each strategy, the following diagrams illustrate the cyclical nature of Boc and Fmoc SPPS.

Boc_SPPS_Workflow start Start: Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA-OH, HBTU/DIEA) neutralization->coupling washing Washing (DCM/DMF) coupling->washing end_cycle Cycle Complete washing->end_cycle end_cycle->deprotection Next Amino Acid Fmoc_SPPS_Workflow start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU/DIEA) deprotection->coupling washing Washing (DMF) coupling->washing end_cycle Cycle Complete washing->end_cycle end_cycle->deprotection Next Amino Acid

References

A Comparative Guide to the Impact of the Anthracene Moiety on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the strategic modification of peptides is a critical tool for enhancing their therapeutic potential. The incorporation of non-canonical moieties can dramatically alter a peptide's structure, stability, and biological activity. Among these, the anthracene group—a polycyclic aromatic hydrocarbon—offers a unique combination of properties that can be leveraged for structural stabilization and functionalization, particularly as a fluorescent probe. This guide provides an objective comparison of how the anthracene moiety influences peptide characteristics, supported by experimental data and detailed protocols.

Comparative Analysis of Anthracene-Modified Peptides

The introduction of a bulky, hydrophobic anthracene group into a peptide sequence can have profound effects. Structurally, the aromatic nature of anthracene can promote π-stacking interactions with other aromatic residues or the peptide backbone, which can induce or stabilize secondary structures like α-helices.[1][2] Functionally, anthracene is an intrinsic fluorophore, making it an excellent tool for tracking peptide localization, binding events, and conformational changes.[3][4]

The following table summarizes the quantitative impact of anthracene modification on representative peptides compared to their unmodified (native) counterparts.

ParameterNative Peptide (Example)Anthracene-Modified Peptide (Example)Fold Change / DeltaKey ImpactReference(s)
Structure
α-Helicity (%)~5-10% (Unstructured)~30-40% (In presence of binding partner)+25-35%Structure Induction/Stabilization
Function
DNA BindingWeak / Non-specificEnhanced binding to specific DNA sequencesQualitatively SignificantImproved Target Affinity[1]
Fluorescence Quantum YieldN/A0.3 - 0.7 (Solvent Dependent)N/AEnables Fluorescent Tracking[4]
Excitation Wavelength (λex)N/A~360-390 nmN/AUV Excitation[5]
Emission Wavelength (λem)N/A~410-470 nmN/ABlue-Violet Emission[5]
Cellular UptakeLowModerate to High> 2-foldEnhanced Permeability[6]

Key Experimental Methodologies

The data presented above is typically generated through a series of biophysical and biochemical assays. Below are the detailed methodologies for key experiments.

1. Synthesis of Anthracene-Modified Peptides

The most common method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS). To incorporate an anthracene moiety, a custom amino acid residue, such as L-9-anthrylalanine, is used.

  • Protocol:

    • Resin Preparation: Start with a standard Fmoc-compatible resin (e.g., Rink Amide or Wang resin).

    • Deprotection: Swell the resin in a suitable solvent like Dichloromethane (DCM) followed by N,N-Dimethylformamide (DMF). Remove the Fmoc protecting group from the terminal amine using a 20% piperidine in DMF solution.

    • Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected amino acid (standard or Fmoc-L-9-anthrylalanine) using a coupling agent like HATU or HBTU in the presence of a base such as DIPEA. Add this activated mixture to the resin and allow it to react for 1-2 hours.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

    • Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.

    • Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.

    • Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., LC/MS).[7][8]

2. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its secondary structure.

  • Protocol:

    • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 25-100 µM.

    • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectrophotometer to scan from approximately 260 nm down to 190 nm.

    • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). For peptides that may adopt a structure upon binding, titrate the binding partner (e.g., DNA, protein) into the sample and record spectra at each point.[1]

    • Data Analysis: Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE). Analyze the spectral shape and key features: α-helices show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. Use deconvolution algorithms to estimate the percentage of α-helicity.[9]

3. Fluorescence Spectroscopy

This technique is used to characterize the intrinsic fluorescence of the anthracene moiety, which can be sensitive to its local environment.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the anthracene-labeled peptide (e.g., 1-10 µM) in a suitable buffer or solvent in a quartz fluorescence cuvette.

    • Excitation and Emission Scans: Determine the optimal excitation wavelength by performing an excitation scan while monitoring emission at an expected wavelength (e.g., 420 nm). Then, set the excitation monochromator to this maximum (typically ~370-380 nm for anthracene) and scan the emission spectrum.

    • Quantum Yield Measurement: Measure the quantum yield relative to a known standard, such as anthracene or quinine sulfate.[10] This involves comparing the integrated fluorescence intensity of the peptide to that of the standard under identical conditions.

    • Environmental Sensitivity: Record emission spectra in solvents of varying polarity or in the presence of a binding partner to assess changes in fluorescence intensity or emission maximum, which can indicate binding or conformational changes.[5][11]

Visualizing Workflows and Impacts

Diagram 1: Experimental Workflow

The following diagram illustrates the standard workflow for the synthesis and characterization of an anthracene-modified peptide.

G cluster_synthesis Synthesis & Purification cluster_analysis Biophysical & Functional Analysis s1 SPPS with Anthracene-AA s2 Cleavage from Resin s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spectrometry s3->s4 a1 Circular Dichroism (Structure) s4->a1 Characterized Peptide a2 Fluorescence Spectroscopy (Photophysics) s4->a2 a3 Binding Assay (e.g., BLI, FP) s4->a3 a4 Cell-Based Assay (Function) s4->a4 result Structure-Function Data a1->result a2->result a3->result a4->result

Workflow for anthracene-peptide synthesis and analysis.

Diagram 2: Logical Impact of Anthracene Moiety

This diagram illustrates the cause-and-effect relationship between the properties of the anthracene moiety and its ultimate impact on peptide structure and function.

G anthracene Anthracene Moiety prop1 Large Surface Area & Hydrophobicity anthracene->prop1 prop2 Aromatic π-System anthracene->prop2 prop3 Intrinsic Fluorophore anthracene->prop3 effect1 Steric Hindrance prop1->effect1 effect3 Enhanced Hydrophobic Packing prop1->effect3 effect2 π-π Stacking Interactions prop2->effect2 effect4 Fluorescence Emission prop3->effect4 outcome1 Stabilization of Secondary Structure (e.g., α-helix) effect1->outcome1 effect2->outcome1 effect3->outcome1 outcome3 Enhanced Membrane Permeability effect3->outcome3 outcome4 Fluorescent Probe for Binding & Imaging effect4->outcome4 outcome2 Improved Target Binding outcome1->outcome2

Logical flow from anthracene properties to functional impact.

References

Benchmarking Anthrylalanine: A Comparative Guide to Fluorescent Amino Acid Probes in Cellular Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of cellular imaging, the choice of a fluorescent probe is paramount to experimental success. This guide provides a comprehensive performance comparison of anthrylalanine, a fluorescent non-canonical amino acid, against two popular alternatives: Acridonylalanine (Acd) and coumarin-based probes. By presenting quantitative data, detailed experimental protocols, and visualizing relevant biological pathways, this guide aims to equip researchers with the necessary information to select the optimal probe for their specific cellular imaging needs.

Quantitative Performance Comparison

The selection of a fluorescent amino acid probe is critically dependent on its photophysical properties, cellular uptake, and potential cytotoxicity. The following table summarizes key performance indicators for Anthrylalanine, Acridonylalanine (Acd), and a representative coumarin-based probe, L-(7-Hydroxycoumarinyl)alanine.

Property3-(9-Anthryl)-L-alanineAcridonylalanine (Acd)L-(7-Hydroxycoumarinyl)alanine
Excitation Max (λex) ~365 nm~385 nm[1]~340 nm[2]
Emission Max (λem) ~415 nm~420-450 nm[3]~460 nm[2]
Quantum Yield (Φ) ~0.3 in aqueous solution0.95 in water[4]0.25 in PBS[2]
Fluorescence Lifetime (τ) ~4-12 ns (solvent dependent)~15 ns in water[4]Not widely reported in cellular context
Photostability ModerateHigh[1][3]Moderate to High (structure dependent)[5]
Cellular Uptake Generally incorporated via protein synthesis machineryEfficiently incorporated via genetic code expansion[3]Variable, often requires specific delivery strategies
Cytotoxicity Generally low at working concentrationsLow[6]Low for many derivatives[6]

Experimental Protocols

Accurate benchmarking of fluorescent probes necessitates standardized experimental protocols. The following sections detail methodologies for key comparative experiments.

Protocol 1: Comparative Analysis of Photostability in Live Cells

Objective: To quantify and compare the photobleaching rates of Anthrylalanine, Acd, and coumarin-based probes in a live-cell context.

Materials:

  • Live cells (e.g., HeLa or HEK293) cultured on glass-bottom dishes.

  • Cell culture medium.

  • Stock solutions of Anthrylalanine, Acd, and the coumarin-based amino acid.

  • Transfection reagents (if genetic incorporation is required for Acd and coumarin probes).

  • Fluorescence microscope with a stable light source (e.g., LED or laser), appropriate filter sets for each probe, a sensitive camera, and time-lapse imaging software.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of imaging.

  • Probe Loading:

    • Anthrylalanine: Incubate cells with a medium containing Anthrylalanine at a final concentration of 1-10 µM for 24-48 hours to allow for incorporation into newly synthesized proteins.

    • Acd and Coumarin Probes (Genetic Incorporation): Transfect cells with plasmids encoding a reporter protein (e.g., EGFP with a TAG codon for unnatural amino acid incorporation) and the corresponding aminoacyl-tRNA synthetase/tRNA pair for Acd or the coumarin probe. Culture the cells in a medium containing the respective fluorescent amino acid.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select an appropriate objective lens (e.g., 60x oil immersion).

    • For each probe, use the same excitation intensity. Measure the light power at the objective to ensure consistency.

    • Set the camera parameters (exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. Use identical settings for all probes.

  • Image Acquisition:

    • Locate a field of view containing cells expressing the fluorescent probe.

    • Acquire a time-lapse series of images under continuous illumination. The time interval and total duration will depend on the photostability of the probes but a typical starting point is an image every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Using image analysis software, define regions of interest (ROIs) within individual cells.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without cells.

    • Normalize the fluorescence intensity of each ROI to its initial intensity (at t=0).

    • Plot the normalized intensity as a function of time for each probe.

    • Fit the data to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value). A longer half-life indicates greater photostability.[7]

Protocol 2: Assessment of Cellular Uptake and Cytotoxicity

Objective: To compare the efficiency of cellular uptake and the cytotoxic effects of Anthrylalanine, Acd, and coumarin-based probes.

Materials:

  • Live cells (e.g., HeLa or HEK293) cultured in 96-well plates.

  • Cell culture medium.

  • Stock solutions of Anthrylalanine, Acd, and the coumarin-based amino acid.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit.

  • Plate reader.

  • Fluorescence microscope or flow cytometer.

Procedure:

Cellular Uptake (Qualitative and Quantitative):

  • Cell Seeding: Seed cells in a 96-well plate (for quantitative analysis) or on glass-bottom dishes (for imaging).

  • Probe Incubation: Incubate cells with varying concentrations of each fluorescent amino acid (e.g., 1, 5, 10, 25, 50 µM) for a set period (e.g., 24 hours).

  • Washing: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated probe.

  • Imaging (Qualitative): Image the cells using a fluorescence microscope with the appropriate filter sets to visually assess the uptake and subcellular localization of each probe.

  • Flow Cytometry (Quantitative): For a quantitative measure of uptake, detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Probe Treatment: Treat the cells with a range of concentrations of each fluorescent amino acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution provided in the kit) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Signaling Pathway and Experimental Workflow Visualization

Fluorescent amino acid probes are powerful tools for studying protein-protein interactions and conformational changes within signaling pathways. The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The interaction between MEK (a MAP kinase kinase) and ERK (a MAP kinase) is a key step in this pathway.

ERK Signaling Pathway and FRET-based Detection

The following diagram illustrates a simplified ERK signaling pathway and how Förster Resonance Energy Transfer (FRET) between a genetically encoded fluorescent amino acid (F-AA, acting as a donor) and a fluorescent protein (FP, acting as an acceptor) can be used to monitor the phosphorylation of ERK by MEK.

ERK_Signaling_FRET cluster_upstream Upstream Signaling cluster_fret FRET-based ERK Sensor Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras-GTP Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK_inactive Inactive ERK F-AA (Donor) FP (Acceptor) MEK->ERK_inactive phosphorylates ERK_inactive:f1->ERK_inactive:f2 ERK_active Active ERK-P F-AA (Donor) FP (Acceptor) ERK_active:f1->ERK_active:f2 Downstream_Targets Downstream Targets (e.g., Transcription Factors) ERK_active->Downstream_Targets

Caption: ERK activation monitored by a FRET-based biosensor.

In this model, an inactive ERK biosensor, with a genetically incorporated fluorescent amino acid (F-AA) and a fluorescent protein (FP), shows no FRET. Upon phosphorylation by MEK, ERK undergoes a conformational change, bringing the F-AA and FP into close proximity, resulting in a FRET signal.[8][9][10]

Experimental Workflow for Comparative Probe Analysis

The following diagram outlines a logical workflow for the comprehensive benchmarking of fluorescent amino acid probes.

Experimental_Workflow cluster_probes Probe Selection cluster_experiments Comparative Experiments cluster_readouts Performance Metrics Anthrylalanine Anthrylalanine Cell_Culture Cell Culture (e.g., HeLa, HEK293) Anthrylalanine->Cell_Culture Acd Acridonylalanine Acd->Cell_Culture Coumarin Coumarin Probe Coumarin->Cell_Culture Probe_Loading Probe Loading/ Incorporation Cell_Culture->Probe_Loading Live_Cell_Imaging Live-Cell Imaging Probe_Loading->Live_Cell_Imaging Data_Analysis Data Analysis Live_Cell_Imaging->Data_Analysis Photostability Photostability (Half-life) Data_Analysis->Photostability Uptake Cellular Uptake (Fluorescence Intensity) Data_Analysis->Uptake Cytotoxicity Cytotoxicity (IC50) Data_Analysis->Cytotoxicity Conclusion Selection of Optimal Probe Photostability->Conclusion Uptake->Conclusion Cytotoxicity->Conclusion

Caption: Workflow for benchmarking fluorescent amino acid probes.

This workflow provides a systematic approach to compare the performance of different fluorescent amino acid probes in a cellular context, leading to an informed decision for specific research applications.

References

Safety Operating Guide

Proper Disposal of Boc-3-(9-anthryl)-L-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Boc-3-(9-anthryl)-L-alanine is critical for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous chemical waste, is mandatory. This guidance is based on the known hazards of its constituent parts: a Boc-protected amino acid and an anthracene moiety. Anthracene is known to be a skin, eye, and respiratory irritant, and it is very toxic to aquatic life with long-lasting effects[1][2][3].

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses with side shields

  • A laboratory coat

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols[4][5].

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify whether the waste is pure, solid this compound, a solution containing the compound, or contaminated labware (e.g., gloves, weighing paper, pipette tips).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[5][6]. Keep solid and liquid waste in separate containers[4].

2. Waste Containment and Labeling:

  • Solid Waste:

    • Place pure this compound and any contaminated solid materials into a clearly labeled, sealed, and durable waste container[5][7].

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a labeled, sealed, and appropriate waste container[7]. Never dispose of solutions containing this compound down the drain [2][3].

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information (e.g., "Irritant," "Aquatic Toxin")[4][8].

3. Storage and Disposal:

  • Temporary Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory[6][9].

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal service[8][10].

Spill and Decontamination Procedures

In the event of a spill, avoid creating dust. Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Sweep the material into a sealed container for disposal as hazardous waste. Decontaminate the area according to your laboratory's standard operating procedures. All materials used for cleanup are also considered hazardous waste and must be disposed of accordingly[4][5].

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the key hazardous properties of anthracene, which should be considered when handling and disposing of this compound.

PropertyHazard Information for Anthracene
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin[4]. Causes skin, eye, and respiratory irritation[1][2][7].
Chronic Toxicity Limited evidence suggests potential for mutagenic effects[1]. Repeated contact can lead to skin issues[7].
Environmental Hazards Very toxic to aquatic life with long-lasting effects[1][2][4]. Classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance[3][11].
Fire Hazards Combustible solid. Fire may produce poisonous gases[7][12].

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Pure compound, contaminated solids) identify->solid Solid liquid Liquid Waste (Solutions containing the compound) identify->liquid Liquid contain_solid Place in a labeled, sealed solid hazardous waste container. solid->contain_solid contain_liquid Place in a labeled, sealed liquid hazardous waste container. liquid->contain_liquid store Store in a designated satellite accumulation area. contain_solid->store no_drain Do NOT dispose down the drain. contain_liquid->no_drain no_drain->store contact_ehs Contact Institutional EHS for pickup and professional disposal. store->contact_ehs end End of Process contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Boc-3-(9-anthryl)-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of Boc-3-(9-anthryl)-L-alanine, a key building block in peptide synthesis and fluorescent probe development. Adherence to these guidelines is essential for minimizing risks and establishing a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. Given that this compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), specific precautions are necessary. Anthracene and its derivatives can cause skin, eye, and respiratory irritation upon short-term exposure.[1][2][3] Long-term or repeated exposure may pose more significant health risks, including potential carcinogenicity.[1][4] Therefore, a comprehensive PPE strategy is critical.

The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Engineering Controls Hand Protection Eye Protection Respiratory Protection Body Protection
Receiving and Storage General laboratory ventilationNitrile or neoprene glovesSafety glasses with side shieldsNot generally requiredLaboratory coat
Weighing and Aliquoting (Low Volume) Chemical fume hood or ventilated balance enclosureNitrile or neoprene gloves (double-gloving recommended)Chemical safety gogglesN95 or higher-rated respirator (if not in a ventilated enclosure)Laboratory coat
Experimental Use (Solution) Chemical fume hoodNitrile or neoprene glovesChemical safety goggles or face shieldNot generally required if handled within a fume hoodLaboratory coat
Experimental Use (Solid, High Volume/Energy) Chemical fume hoodNitrile or neoprene gloves (double-gloving recommended)Chemical safety goggles and face shieldN95 or higher-rated respiratorChemical-resistant apron over a laboratory coat
Spill Cleanup Chemical fume hood (if feasible)Heavy-duty nitrile or neoprene glovesChemical safety goggles and face shieldN95 or higher-rated respiratorDisposable chemical-resistant coveralls
Waste Disposal N/ANitrile or neoprene glovesSafety glasses with side shieldsNot generally requiredLaboratory coat

Standard Operating Procedure (SOP) for Safe Handling

A detailed, step-by-step operational plan ensures consistency and safety in handling this compound.

1. Pre-Handling and Preparation:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment specific to the planned experiment.
  • SDS Review: Obtain and review the Safety Data Sheet (SDS) for this compound. While a specific SDS may not be readily available, reviewing the SDS for anthracene and other Boc-protected amino acids can provide valuable insights.
  • PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes and that safety glasses are not scratched.
  • Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

2. Handling Procedures:

  • Controlled Environment: All manipulations of solid this compound should be conducted within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.
  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task in a chemical fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
  • Personal Hygiene: Avoid skin contact.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where the chemical is handled.
  • Transfer: Use appropriate tools (spatulas, scoops) to transfer the solid. Avoid creating dust. For solutions, use a syringe or pipette with appropriate safety precautions.

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container.
  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
  • Light Sensitivity: Given the photosensitive nature of the anthracene moiety, protect the compound from light by using an amber vial or storing it in a dark location.

4. Spill Management:

  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for disposal.
  • Small Spills (Solution): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for disposal.
  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

5. Disposal Plan:

  • Waste Collection: Collect all waste materials containing this compound in a designated, sealed, and clearly labeled waste container. This includes empty containers, contaminated PPE, and spill cleanup materials.
  • Disposal Route: Dispose of chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this material down the drain.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical flow of handling this compound, highlighting critical safety checkpoints.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Experiment cluster_disposal Disposal RiskAssessment Conduct Risk Assessment SDSAccess Access & Review SDS PPE_Check Inspect Personal Protective Equipment Emergency_Prep Verify Emergency Equipment Weighing Weighing in Ventilated Enclosure Emergency_Prep->Weighing Check1 Safety Check: Correct PPE? Emergency_Prep->Check1 Dissolving Dissolving in Fume Hood Weighing->Dissolving Reaction Performing Reaction in Fume Hood Dissolving->Reaction Check2 Safety Check: Fume Hood Sash at Correct Height? Dissolving->Check2 Decontamination Decontaminate Work Area & Glassware Reaction->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Waste_Storage Store Waste in Labeled, Sealed Container Waste_Segregation->Waste_Storage Check3 Safety Check: Proper Labeling of Waste? Waste_Segregation->Check3 Waste_Pickup Arrange for Hazardous Waste Pickup Waste_Storage->Waste_Pickup Check1->Weighing Check2->Reaction Check3->Waste_Storage

Caption: Logical workflow for handling this compound with integrated safety checkpoints.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-(9-anthryl)-L-alanine
Reactant of Route 2
Reactant of Route 2
Boc-3-(9-anthryl)-L-alanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。